Flindersine

Catalog No.
S598079
CAS No.
523-64-8
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flindersine

CAS Number

523-64-8

Product Name

Flindersine

IUPAC Name

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16)

InChI Key

PXNMNABLQWUMCX-UHFFFAOYSA-N

SMILES

Array

Synonyms

flindersine

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C

The exact mass of the compound Flindersine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94655. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Sourcing Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identity and commercial availability of Flindersine.

Property Description
CAS Number 523-64-8 [1]
Molecular Formula C₁₄H₁₃NO₂ [1]
Molecular Weight 227.26 g/mol [1]
Melting Point 185-186 °C (decomposes in methanol) [1]
Chemical Name 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one [1]
Commercial Availability Available from biochemical suppliers (e.g., Biosynth Carbosynth, TargetMol) [1]
Price Range ~$300 for 500 µg; ~$1,790 for 5 mg (as of 2021) [1]

Pharmacological Mechanisms and Effects

This compound exhibits its antidiabetic effects through multiple interconnected mechanisms, as identified in a study on type 2 diabetic rats induced by a high-fat diet (HFD) and streptozotocin (STZ) [2].

The following diagram illustrates the primary signaling pathway through which this compound is proposed to enhance glucose uptake:

G This compound This compound PPARgamma PPARγ This compound->PPARgamma Agonism AMPK AMPK This compound->AMPK Activates GeneExpression Gene Expression PPARgamma->GeneExpression GLUT4Translocation GLUT4 Translocation to Plasma Membrane AMPK->GLUT4Translocation Stimulates GeneExpression->GLUT4Translocation Promotes GlucoseUptake ↑ Glucose Uptake GLUT4Translocation->GlucoseUptake

In addition to the core pathway above, the studied effects of this compound include:

  • Antilipidemic Effects: this compound treatment significantly reversed HFD/STZ-induced dyslipidemia, effectively lowering elevated serum levels of total cholesterol, triglycerides, and LDL-cholesterol, while increasing beneficial HDL-cholesterol [2].
  • Antioxidant Effects: The compound reduced oxidative stress in the liver by significantly elevating the activity of key antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase in diabetic rats [2].

Experimental Evidence Summary

Key quantitative findings from the in vivo study on HFD/STZ-induced type 2 diabetic rats are consolidated in the table below.

Experimental Model This compound Dose Key Quantitative Outcomes
Oral Glucose Tolerance Test (OGTT) 20 mg/kg Significantly (p≤0.05) lowered blood glucose at 60 and 120 min after glucose load [2]
Insulin Tolerance Test (ITT) 20 mg/kg Significantly (p≤0.005) increased glucose uptake, indicating improved insulin sensitivity [2]

| Gene & Protein Expression | 20 mg/kg | Restored expression levels in adipose tissue and skeletal muscle:

  • PPARγ
  • AMPK
  • GLUT4 [2] |

Guidance for Experimental Work

To assist in your experimental design, here are the key methodologies from the referenced study.

  • Animal Model: Type 2 diabetes is induced in Sprague-Dawley rats using a High-Fat Diet (HFD) for 2 weeks, followed by a single intraperitoneal injection of Streptozotocin (STZ, 35 mg/kg) [2].
  • Treatment Protocol: After confirming diabetes, this compound is administered orally for 28 days. The study identified 20 mg/kg as an effective dose [2].
  • Compound Isolation: this compound was isolated from the ethyl acetate extract of T. asiatica leaves using a succession of solvent extractions and column chromatography [2].
  • Molecular Mechanism Analysis: The effects on key targets were evaluated through Western blot analysis to measure GLUT4, AMPK, and PPARγ protein expression in adipose tissue and skeletal muscle [2].

Conclusion and Research Implications

The current evidence suggests that this compound is a promising multi-target natural lead compound for Type 2 Diabetes Mellitus therapy. Its dual action as a PPARγ agonist and AMPK activator, coupled with its antilipidemic and antioxidant properties, positions it favorably against conventional therapeutics like thiazolidinediones, which are burdened with side effects such as weight gain and edema [2].

Future research should prioritize:

  • ADMET Profiling: Comprehensive investigation of the compound's pharmacokinetics, safety, and toxicity.
  • Clinical Trials: Establishing efficacy and safety in humans.
  • Structural Optimization: Exploring synthetic analogs to improve potency and reduce potential off-target effects.

References

Flindersine from Toddalia asiatica: A Technical Guide for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Profile

Toddalia asiatica (L.) Lam., a woody liana from the Rutaceae family, is a significant plant in various traditional medicine systems across Asia and Africa [1]. This plant is a rich source of diverse secondary metabolites, notably alkaloids and coumarins, which contribute to its wide-ranging pharmacological activities [2]. Among these bioactive compounds, Flindersine, a quinoline alkaloid, has been identified as a constituent with notable antimicrobial properties [3]. The plant's roots, leaves, and bark have been traditionally used to treat conditions such as malaria, fever, cough, rheumatism, and various skin diseases [3] [1] [4]. This technical guide provides a comprehensive scientific overview of this compound from T. asiatica, covering its extraction, quantification, pharmacological evaluation, and mechanisms of action, with the aim of supporting advanced research and drug development initiatives.

Phytochemical Composition of Toddalia asiatica

Toddalia asiatica produces a complex array of secondary metabolites. To date, over 165 compounds have been identified, primarily falling into two major classes [2]:

  • Alkaloids (69 compounds): This class includes benzophenanthridine alkaloids (e.g., nitidine, chelerythrine), protoberberine alkaloids, and quinoline alkaloids, including this compound [2] [1].
  • Coumarins (69 compounds): These include simple coumarins, furanocoumarins, pyranocoumarins, and dicoumarins [2].

Other constituent groups include terpenoids, flavonoids, phenolic acids, and lignans [2]. The specific composition can vary significantly depending on the plant part used, geographical location, and extraction method.

Extraction, Isolation, and Quantification of this compound

Plant Material Preparation and Extraction Protocols

The initial steps involve careful preparation of plant material to ensure compound stability. The following workflow outlines a standard extraction and isolation process, adaptable for this compound and other alkaloids.

G Start Start: Plant Material Collection A Shade-dry leaves at room temperature Start->A B Mechanically grind into fine powder A->B C Defat with hexane (1:3 w/v, 48h) B->C D Extract with ethyl acetate (1:3 w/v, 48h, room temp) C->D E Filter and concentrate extract under reduced pressure D->E F Subject to column chromatography (Silica gel, gradient elution) E->F G Monitor fractions (TLC) and pool this compound-containing fractions F->G H Purify (e.g., Sephadex LH-20, recrystallization) G->H End End: Pure this compound H->End

Key Steps in Extraction and Isolation:

  • Plant Material Preparation: Leaves of T. asiatica are typically shade-dried at ambient temperature to prevent thermal degradation of active compounds and then mechanically ground into a fine powder to maximize surface area for extraction [3].
  • Solvent Extraction Sequential Protocol:
    • Defatting: The dried powder is first extracted with a non-polar solvent like hexane (e.g., 1:3 w/v for 48 hours) to remove chlorophyll, waxes, and other lipophilic constituents [3].
    • Bioactive Extraction: The defatted plant material is then extracted with a solvent of intermediate polarity. Ethyl acetate (1:3 w/v for 48 hours at room temperature) has been identified as particularly effective for extracting this compound, as this fraction demonstrated promising antibacterial and antifungal activity from which this compound was isolated [3].
  • Isolation and Purification: The concentrated ethyl acetate extract is subjected to chromatographic separation. This typically involves silica gel column chromatography with a gradient elution system (e.g., dichloromethane and methanol mixtures). Fractions are analyzed by TLC, and those containing this compound are pooled and further purified using techniques like Sephadex LH-20 chromatography or recrystallization to obtain the pure compound [3] [5].
Analytical Quantification and Profiling

Advanced analytical techniques are crucial for identifying and quantifying this compound and other constituents.

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying specific alkaloids. As demonstrated for the related alkaloid chelerythrine, a reversed-phase C18 column with an isocratic or gradient mobile phase (e.g., acetonitrile and water with a modifier like 0.4% phosphoric acid) and UV detection at appropriate wavelengths can be employed [5].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly effective for profiling the complex chemical composition of extracts. It has been used to identify phenolic acids like quinic acid and chlorogenic acid, as well as flavonoids such as quercitrin and isoquercitrin in T. asiatica extracts [6].
  • Gas Chromatography-Mass Spectrometry (GC-MS): While more suitable for volatile compounds, GC-MS is ideal for profiling the essential oil of T. asiatica, which is rich in components like linalool (30.9%), linalyl acetate (20.9%), and β-phellandrene (7.9%) [6].

Pharmacological Activities and Experimental Data

Antibacterial and Antifungal Activities

This compound and other extracts from T. asiatica exhibit significant antimicrobial properties. The table below summarizes key quantitative data from experimental studies.

Table 1: Quantitative Antibacterial and Antifungal Activity Data of T. asiatica Compounds

Compound/Extract Test Organism Potency (Inhibition Zone / MIC) Experimental Context Source
This compound (isolated) Bacteria & Fungi "Moderate activity" 5 mg/disc (K-B method); isolated from ethyl acetate leaf extract [3]
Ethyl Acetate Leaf Extract Bacteria & Fungi "Notable/promising activity" 5 mg/disc (K-B method) [3]
Chelerythrine (isolated) S. aureus, MRSA, ESBLs-SA MIC = 0.156 mg/mL Root, Ethyl Acetate Fraction; also caused cell wall/membrane damage and protein leakage [5]
Essential Oil Not Specified "Notable antioxidant properties" GC/MS showed linalool (30.9%), linalyl acetate (20.9%) as main components [6]
Assessment of Antioxidant Capacity

The antioxidant potential of T. asiatica extracts is often correlated with their phenolic and flavonoid content.

  • Total Phenolic Content (TPC): The methanol extract of aerial parts showed a high TPC of 82.5 ± 0.94 mg GAE/g [6].
  • Total Flavonoid Content (TFC): The same methanol extract also contained 43.8 ± 0.31 mg RE/g [6].
  • Bioactivity Correlation: Extracts with high TPC and TFC, such as the methanol extract, demonstrated superior antioxidant activity in various in vitro assays [6].
Enzyme Inhibitory and Nootropic Potential

Recent studies have explored the neuropharmacological potential of T. asiatica, focusing on enzyme inhibition relevant to cognitive disorders and diabetes.

Table 2: Enzyme Inhibitory and Nootropic Activity of T. asiatica

Activity Type Sample Type Key Result Experimental Model Source
Acetylcholinesterase (AChE) Inhibition Ethanolic Extract IC~50~ = 76.4 ± 3.1 μg/mL (Donepezil IC~50~ = 4.8 ± 0.3 μg/mL) In vitro [7]
Cognitive Enhancement Ethanolic Extract & Herbosomal Formulation Significant, dose-dependent improvement in cognitive performance In vivo (animal model) [7]
Molecular Docking (AChE) 8S-10-O-demethylbocconoline (TA3) Binding affinity = -8.66 kcal/mol In silico [7]
α-Glucosidase Inhibition Methanol & Ethyl Acetate Extracts, Essential Oil "Potent inhibitors" In vitro [6]
α-Amylase Inhibition Methanol & Ethyl Acetate Extracts, Essential Oil "Modest activity" In vitro [6]

Mechanisms of Action: From Extraction to Cellular Pathways

The therapeutic effects of T. asiatica and its constituents, including this compound, are mediated through multiple complex mechanisms. The following diagram integrates the journey from plant material to cellular-level interactions, particularly for antimicrobial activity.

G P1 Plant Material (Leaves, Roots) P2 Solvent Extraction (Ethyl Acetate, Methanol) P1->P2 P3 Bioactive Compounds (this compound, Chelerythrine) P2->P3 MOA1 Cell Membrane Disruption P3->MOA1 Primary Mechanism MOA2 Inhibition of Protein Biosynthesis P3->MOA2 Secondary Mechanism MOA3 Enzyme Inhibition (AChE, α-glucosidase) P3->MOA3 Other Pathways C1 Increased membrane permeability MOA1->C1 C4 Bacterial cell death MOA2->C4 C5 Cognitive enhancement MOA3->C5 C6 Antidiabetic effect MOA3->C6 C2 Leakage of cytoplasmic components (AKP, proteins) C1->C2 C3 Loss of cellular integrity C2->C3 C3->C4

Key Mechanistic Insights:

  • Antimicrobial Action: The primary mechanism for alkaloids like chelerythrine, and potentially this compound, involves disrupting the bacterial cell wall and membrane. This leads to increased permeability, leakage of critical intracellular components like proteins and alkaline phosphatase (AKP), and ultimately, cell death [5]. A secondary mechanism is the inhibition of protein biosynthesis [5].
  • Nootropic Action: The cognitive-enhancing effects are linked to the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This increases acetylcholine levels in the brain, which is a validated strategy for managing conditions like Alzheimer's disease [7] [8].
  • Antidiabetic Action: The potent inhibition of α-glucosidase, an enzyme responsible for carbohydrate breakdown in the gut, can delay glucose absorption and help manage postprandial blood sugar levels [6].

Advanced Applications and Formulation Strategies

To overcome limitations of natural bioactive compounds like poor stability, advanced formulation strategies are being employed.

  • Microencapsulation for Enhanced Stability: A recent study successfully developed chitosan-coated microcapsules containing T. asiatica extract. The optimized preparation process used a mass ratio of extract to chitosan (MT:MC) of 3.0:1, a pH of 7, and a reaction temperature of 50°C [9].
  • Synergistic Antibacterial Effect: This formulation creates a synergistic system where the shell material (chitosan) and the core material (T. asiatica extract, containing antibacterial compounds) work together. When incorporated into waterborne coatings, these microcapsules provided significant antibacterial activity against E. coli (67.14%) and S. aureus (68.39%), demonstrating a practical application for creating functional surfaces [9].

Research Gaps and Future Perspectives

Despite the promising profile of this compound and T. asiatica, several research gaps need to be addressed to advance its therapeutic application:

  • Specific Data for this compound: While the antimicrobial activity of this compound is noted, detailed quantitative data (e.g., MIC values against a broad panel of pathogens) and its precise mechanism of action are not fully elucidated in the provided search results [3].
  • In Vivo and Toxicological Studies: There is a need for more comprehensive in vivo pharmacokinetic, pharmacodynamic, and toxicological studies to establish safe and effective dosing parameters for isolated compounds.
  • Structure-Activity Relationship (SAR): Systematic SAR studies could help optimize the structure of this compound and related alkaloids to enhance potency and reduce potential toxicity.
  • Exploration of Synergistic Effects: Future research should focus on the synergistic effects of this compound with other constituents in T. asiatica extracts, as well as with conventional antibiotics, to combat antimicrobial resistance.

References

Flindersine plant isolation process

Author: Smolecule Technical Support Team. Date: February 2026

Source Plant and General Context

Flindersine is a quinoline alkaloid. The search results indicate that the plant Toddalia asiatica (L.) Lam. (Rutaceae family) is a known source of various antiviral alkaloids, among which this compound has been identified [1]. The provided research does not detail this compound's isolation specifically but focuses on methods for isolating other compounds from this plant.

A Relevant Isolation Workflow: HSCCC

A highly relevant and efficient technique for isolating natural products like alkaloids is High-Speed Counter-Current Chromatography (HSCCC). The following diagram outlines the general workflow for isolating coumarins from Toddalia asiatica using a two-dimensional HSCCC approach, which can serve as a reference for alkaloid isolation [2].

D 2D-HSCCC Isolation Workflow for Toddalia asiatica Compounds cluster_1 Linear Gradient (LGCCC) Elution cluster_2 Second Dimension (Isocratic Elution) Plant Material\n(Toddalia asiatica roots) Plant Material (Toddalia asiatica roots) Extract Preparation Extract Preparation Plant Material\n(Toddalia asiatica roots)->Extract Preparation First Dimension LGCCC First Dimension LGCCC Extract Preparation->First Dimension LGCCC Fraction A\n(Compounds 1 & 2) Fraction A (Compounds 1 & 2) First Dimension LGCCC->Fraction A\n(Compounds 1 & 2) early eluting Fraction B\n(Compounds 3 & 4) Fraction B (Compounds 3 & 4) First Dimension LGCCC->Fraction B\n(Compounds 3 & 4) mid eluting Fraction C\n(Compounds 5 & 6) Fraction C (Compounds 5 & 6) First Dimension LGCCC->Fraction C\n(Compounds 5 & 6) late eluting Purified Compound 1 Purified Compound 1 Fraction A\n(Compounds 1 & 2)->Purified Compound 1 Purified Compound 2 Purified Compound 2 Fraction A\n(Compounds 1 & 2)->Purified Compound 2 Second Dimension CCC Second Dimension CCC Fraction B\n(Compounds 3 & 4)->Second Dimension CCC Purified Compound 5 Purified Compound 5 Fraction C\n(Compounds 5 & 6)->Purified Compound 5 Purified Compound 6 Purified Compound 6 Fraction C\n(Compounds 5 & 6)->Purified Compound 6 Purified Compound 3 Purified Compound 3 Second Dimension CCC->Purified Compound 3 Purified Compound 4 Purified Compound 4 Second Dimension CCC->Purified Compound 4

Key Experimental Parameters for HSCCC

For researchers aiming to replicate or adapt this method, the core technical parameters for the HSCCC separation are crucial. The following table summarizes the solvent system and key conditions used in the study [2].

Parameter First Dimension (LGCCC) Second Dimension (Isocratic)
Solvent System n-Hexane/Ethyl Acetate/Methanol/Water n-Hexane/Ethyl Acetate/Methanol/Water
Specific Ratio Linear gradient from 5:5:1:9 to 5:5:4.5:5.5 (v/v) 5:5:4:6 (v/v)
Stationary Phase Upper organic phase of 5:5:1:9 system -
Mobile Phase Lower aqueous phase (gradient) Lower aqueous phase
Flow Rate 5.0 mL/min -
Elution Mode Head-to-Tail Head-to-Tail

Interpretation of the Workflow and Its Application

The described workflow is a powerful two-dimensional approach. The first dimension uses a linear gradient to separate a complex crude extract into several fractions based on a wide range of polarity. The second dimension then takes a fraction containing compounds with very similar properties (Fraction B in the diagram) and uses a different, isocratic solvent system to achieve complete resolution [2].

To apply this to this compound isolation, the process would likely be:

  • Preparation: Create a crude extract from Toddalia asiatica plant material using a standard solvent like methanol.
  • Screening: Use analytical TLC or HPLC to identify which HSCCC fractions contain this compound.
  • Purification: Apply a tailored HSCCC method, potentially similar to the one described, to isolate this compound from other co-occurring alkaloids and coumarins.

References

Comprehensive Technical Review: Flindersine - Phytochemistry, Pharmacological Activities, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Sources

Flindersine is a quinolone alkaloid with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol. This specialized metabolite belongs to a class of nitrogen-containing compounds predominantly found in plant species within the Rutaceae family, which encompasses citrus and related plants. The compound derives its name from the genus Flindersia, where it was first identified, but has since been discovered in several other botanically significant species. This compound possesses a distinctive pyranoquinoline skeleton characterized by a 2,2-dimethyl-2H-pyrano ring fused to a quinolin-5-one core, a structural feature that contributes significantly to its diverse biological activities. [1]

This alkaloid is notably present in multiple medicinal plants with established ethnobotanical uses. The primary botanical source identified in the literature is Toddalia asiatica (L.) Lam., a thorny climber known colloquially as "wild orange tree" or "forest pepper." This plant has been traditionally used by tribal communities, including the Paliyar tribe in Tamil Nadu, India, for the treatment of diabetes and various other ailments. Additionally, this compound has been isolated from Australian native species such as Geijera parviflora, and from various Hortia species found in South American ecosystems. The widespread geographical distribution of this compound-containing plants and their independent traditional uses across different cultures suggest significant therapeutic potential worthy of detailed scientific investigation. [2] [3] [4]

Phytochemistry and Natural Distribution

This compound (2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one) represents a structurally distinct alkaloid characterized by its unique pyranoquinoline framework. The compound features a planar aromatic system with extended conjugation, contributing to its chemical reactivity and biological interactions. The molecular structure includes a quinoline-5-one core fused with a 2,2-dimethyl-2H-pyran ring, creating a rigid polycyclic system that influences its physicochemical properties, including solubility, stability, and capacity for molecular interactions. Structural confirmation of this compound has been established through various analytical techniques, including X-ray crystallography, which unequivocally validates the bicyclic arrangement and molecular dimensions. [1]

The natural distribution of this compound spans multiple plant genera and geographical regions, suggesting convergent biosynthetic pathways in evolutionarily distinct species. Quantitative and comparative phytochemical profiling studies of Geijera parviflora revealed variations in this compound content across different plant parts, providing insights for optimal extraction strategies. Research indicates that this compound frequently co-occurs with various coumarins and acetophenone derivatives, potentially creating synergistic effects that enhance its biological activity. These companion compounds include auraptene, 6′-dehydromarmin, geiparvarin, and marmin acetonide, all isolated alongside this compound from the same plant sources. The consistent presence of this compound in medicinally utilized plants across different continents underscores its pharmacological significance and warrants further investigation into its biosynthetic pathways. [3] [4]

Detailed Pharmacological Activities and Mechanisms

Antidiabetic and Antilipidemic Effects

This compound demonstrates significant antidiabetic potential through multiple mechanistic pathways, particularly in the context of Type 2 Diabetes Mellitus (T2DM). In a comprehensive study conducted on high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats, this compound administration at doses of 20 mg/kg and 40 mg/kg body weight resulted in a marked reduction in blood glucose levels over a 28-day treatment period. The compound also significantly ameliorated diabetic dyslipidemia, as evidenced by reduced serum levels of total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). These improvements in metabolic parameters were comparable to, and in certain aspects superior to, those observed with the standard antidiabetic drug pioglitazone. [2] [5]

The molecular mechanisms underlying this compound's antidiabetic effects involve multiple targets in insulin-responsive tissues:

  • PPARγ Activation: this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and liver. This nuclear receptor regulation leads to improved glucose uptake and utilization in peripheral tissues. [2] [5]

  • GLUT4 Translocation: Treatment with this compound significantly restored glucose transporter 4 (GLUT4) expression and promoted its translocation to the plasma membrane in both adipose tissue and skeletal muscle, facilitating enhanced glucose uptake independent of insulin signaling. [2] [5]

  • AMPK Activation: this compound enhanced the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that stimulates glucose uptake and fatty acid oxidation while reducing gluconeogenesis. [2] [5]

The following diagram illustrates the molecular mechanisms through which this compound exerts its antidiabetic effects: [2] [5]

G This compound This compound PPARγ PPARγ This compound->PPARγ Activation AMPK AMPK This compound->AMPK Phosphorylation GLUT4 GLUT4 This compound->GLUT4 Translocation Antioxidant Antioxidant This compound->Antioxidant Enhancement Improved_Insulin_Sensitivity Improved_Insulin_Sensitivity PPARγ->Improved_Insulin_Sensitivity Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake Lipid_Reduction Lipid_Reduction AMPK->Lipid_Reduction Fatty Acid Oxidation GLUT4->Glucose_Uptake Oxidative_Stress_Reduction Oxidative_Stress_Reduction Antioxidant->Oxidative_Stress_Reduction subcluster subcluster cluster_effects cluster_effects

Antimicrobial and Antiparasitic Activities

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Investigations using the disc-diffusion method and minimum inhibitory concentration (MIC) determinations revealed that this compound isolated from Toddalia asiatica showed particularly potent activity against Gram-positive bacteria, with MIC values of 31.25 μg/mL against Bacillus subtilis and Enterococcus faecalis, and 62.5 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated somewhat reduced efficacy against Gram-negative strains, with MIC values of 125 μg/mL against Acinetobacter baumannii and 250 μg/mL against Pseudomonas aeruginosa. These findings suggest that this compound's antibacterial activity may be influenced by bacterial cell wall structure, with greater efficacy against Gram-positive organisms. [1]

The antifungal potential of this compound is equally noteworthy, demonstrating significant activity against various dermatophytes and pathogenic fungi. The compound exhibited MIC values of 62.5 μg/mL against multiple Trichophyton species (T. rubrum, T. mentagrophytes, T. simii) and Epidermophyton floccosum. However, it showed reduced activity against Magnaporthe grisea and Candida albicans, both with MIC values of 250 μg/mL. Beyond its antibacterial and antifungal properties, this compound also demonstrates substantial anthelmintic activity against the parasitic nematode Haemonchus contortus, a economically significant gastrointestinal pathogen affecting small ruminants. This diverse antimicrobial and antiparasitic profile positions this compound as a promising lead compound for developing novel therapeutic agents against infectious diseases and parasitic infections. [3] [1]

Additional Pharmacological Activities

Beyond its well-documented antidiabetic and antimicrobial properties, this compound demonstrates several other significant biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Activity: this compound has been reported to contribute to anti-inflammatory effects through the inhibition of prostaglandin E2, a key mediator of inflammation. This activity may underlie the traditional use of Geijera parviflora for pain relief and inflammatory conditions. [3]

  • Antioxidant Effects: In diabetic rat models, this compound treatment significantly enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This antioxidant capacity contributes to its overall therapeutic effect by reducing oxidative stress associated with chronic metabolic disorders. [2] [5]

  • Potential Anticancer Properties: While direct evidence for this compound's anticancer activity is limited in the available literature, its structural analog chelerythrine (a benzophenanthridine alkaloid) has demonstrated extensive anticancer activity through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and metastasis. Given their structural similarities, this compound may share some of these bioactive properties, though this requires experimental verification. [6]

Quantitative Pharmacological Data

Table 1: Antimicrobial Activity Profile of this compound (MIC Values)

Microorganism MIC Value (μg/mL) Classification
Bacillus subtilis 31.25 Gram-positive bacteria
Enterococcus faecalis 31.25 Gram-positive bacteria
Staphylococcus aureus 62.5 Gram-positive bacteria
Staphylococcus epidermidis 62.5 Gram-positive bacteria
Trichophyton rubrum 62.5 Dermatophyte fungus
Trichophyton mentagrophytes 62.5 Dermatophyte fungus
Trichophyton simii 62.5 Dermatophyte fungus
Epidermophyton floccosum 62.5 Dermatophyte fungus
Acinetobacter baumannii 125 Gram-negative bacteria
Pseudomonas aeruginosa 250 Gram-negative bacteria
Magnaporthe grisea 250 Fungus
Candida albicans 250 Fungus

[1]

Table 2: Antidiabetic and Metabolic Effects of this compound in HFD/STZ-induced Diabetic Rats

Parameter This compound (20 mg/kg) This compound (40 mg/kg) Pioglitazone (Standard)
Blood Glucose Significant reduction Significant reduction Significant reduction
Total Cholesterol Significant decrease Significant decrease Significant decrease
Triglycerides Significant decrease Significant decrease Significant decrease
Free Fatty Acids Significant decrease Significant decrease Significant decrease
Insulin Concentration Significant reduction Significant reduction Significant reduction
SOD Activity Significant increase Significant increase Significant increase
CAT Activity Significant increase Significant increase Significant increase
GPx Activity Significant increase Significant increase Significant increase
GLUT4 Expression Restored Restored Restored
AMPK Phosphorylation Enhanced Enhanced Enhanced
PPARγ Expression Increased Increased Increased

[2] [5]

Experimental Methodologies and Protocols

Extraction and Isolation Procedures

The extraction and isolation of this compound from plant material follows a systematic protocol to ensure optimal yield and purity. The standard procedure begins with the collection of plant material (typically leaves or bark), which is shade-dried and powdered using a commercial blender. The powdered plant material undergoes sequential solvent extraction using solvents of increasing polarity (hexane, ethyl acetate, and methanol) through soaking at room temperature for 72 hours or using a Soxhlet apparatus. Filtering through Whatman filter paper removes particulate matter, and the solvents are evaporated under reduced pressure using a rotary evaporator to obtain crude extracts. [2] [1]

The ethyl acetate extract, which typically contains the highest concentration of this compound based on bioactivity-guided fractionation, is selected for further isolation. The purification process involves fractionation using flash silica column chromatography with a stepwise elution gradient of increasingly polar solvents (from 100% n-hexane to 100% DCM to 100% EtOAc, and finally to 100% MeOH). Fractions are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled and concentrated. Final purification is achieved through semi-preparative HPLC, and the structure of isolated this compound is confirmed using spectroscopic techniques including NMR (¹H and ¹³C), LC-MS, and X-ray crystallography, which unequivocally establishes the molecular structure and stereochemistry. [2] [3] [1]

Antidiabetic Activity Assessment

The evaluation of this compound's antidiabetic activity employs well-established in vivo models of Type 2 diabetes. The standard protocol involves inducing diabetes in Wistar rats through a combination of high-fat diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight. This combined approach produces a reliable model of insulin resistance and β-cell dysfunction that closely mimics the pathogenesis of human Type 2 diabetes. Five days post-STZ injection, animals with confirmed diabetes (fasting blood glucose >250 mg/dL) are selected and divided into experimental groups. [2] [5]

The treatment protocol typically includes:

  • Group 1: Normal control rats receiving vehicle only
  • Group 2: Diabetic control rats receiving vehicle only
  • Group 3: Diabetic rats receiving this compound at 20 mg/kg body weight
  • Group 4: Diabetic rats receiving this compound at 40 mg/kg body weight
  • Group 5: Diabetic rats receiving standard drug (pioglitazone at 10-30 mg/kg)

Treatments are administered orally once daily for 28 days, with regular monitoring of body weight and blood glucose levels. At the end of the treatment period, animals are euthanized, and blood samples are collected for analysis of various biochemical parameters (glucose, insulin, lipid profile, renal function markers). Tissues (adipose tissue, skeletal muscle, liver) are excised for molecular studies (Western blot analysis of GLUT4, AMPK, and PPARγ expression) and histological examination. Additional assessments include oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) performed at specific time points during the study to evaluate glucose homeostasis and insulin sensitivity. [2] [5]

The following diagram illustrates the experimental workflow for evaluating this compound's antidiabetic activity: [2] [5]

G cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation Parameters Start Animal Model Preparation (Wistar Rats) HFD High-Fat Diet (15 days) Start->HFD STZ STZ Injection (40 mg/kg, i.p.) HFD->STZ Confirmation Diabetes Confirmation (Blood Glucose >250 mg/dL) STZ->Confirmation Group1 Normal Control (Vehicle) Confirmation->Group1 Group2 Diabetic Control (Vehicle) Confirmation->Group2 Group3 This compound (20 mg/kg) Confirmation->Group3 Group4 This compound (40 mg/kg) Confirmation->Group4 Group5 Pioglitazone (Standard Drug) Confirmation->Group5 OGTT OGTT/ITT Tests Group1->OGTT Group2->OGTT Group3->OGTT Group4->OGTT Group5->OGTT Biochemical Biochemical Parameters OGTT->Biochemical Molecular Molecular Studies Biochemical->Molecular Histology Histological Examination Molecular->Histology

Antimicrobial Activity Evaluation

The assessment of this compound's antimicrobial activity follows standardized microbiological methods to ensure reproducibility and clinical relevance. The initial screening typically employs the disc-diffusion method, where filter paper discs (6 mm diameter) are impregnated with various concentrations of this compound (1.25, 2.5, and 5 mg/disc) or crude plant extracts dissolved in appropriate solvents. These discs are placed on Mueller-Hinton agar plates inoculated with standardized suspensions (approximately 10⁸ CFU/mL) of test bacteria or fungi. After incubation at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi), the zones of inhibition are measured in millimeters, providing a qualitative assessment of antimicrobial activity. [1]

For quantitative analysis, the minimum inhibitory concentration (MIC) is determined using broth dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Two-fold serial dilutions of this compound are prepared in appropriate broth media (Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates. Each well is inoculated with a standardized microbial suspension and incubated at optimal growth temperatures for the respective microorganisms. The MIC is defined as the lowest concentration of compound that completely inhibits visible growth after the incubation period. For antifungal testing against dermatophytes, a modified method is employed where fungal strains are inoculated on Sabouraud dextrose agar containing various concentrations of this compound, and MIC values are determined by assessing the lowest concentration showing no visible growth. All experiments include appropriate controls (solvent controls, growth controls, and reference antibiotics/antifungals) to ensure validity and reliability of the results. [1]

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps need to be addressed to advance our understanding and potential clinical application of this compound:

  • ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are notably lacking in the current literature. There is an urgent need to evaluate this compound's pharmacokinetic properties, including its oral bioavailability, tissue distribution, metabolic stability, and elimination characteristics. Furthermore, detailed toxicological assessments through sub-chronic and chronic toxicity studies are essential to establish its safety profile. [2] [5]

  • Structure-Activity Relationships: Systematic investigation of this compound's structure-activity relationships (SAR) remains unexplored. Modification of its core structure through synthetic chemistry could yield analogs with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. Such studies would also help identify the essential pharmacophoric elements required for its various biological activities. [2]

  • Clinical Trial Data: The current research is limited to in vitro and animal studies, with no clinical trials conducted to date. Translation of the promising preclinical results to human applications requires properly designed clinical studies to establish efficacy, optimal dosing, and safety in human subjects. [2] [5]

  • Synergistic Effects: While this compound is often isolated alongside other bioactive compounds (coumarins, acetophenones) in plant extracts, potential synergistic effects with these companion compounds or with existing therapeutic agents remain largely uninvestigated. Such studies could reveal valuable combination therapies with enhanced efficacy. [3]

Future research directions should prioritize translational studies that bridge the gap between the compelling preclinical data and practical clinical applications. Key areas of focus should include the development of optimized formulations to enhance this compound's bioavailability, detailed investigation of its molecular targets and signaling pathways, and exploration of its potential in combination therapies for complex metabolic disorders. Additionally, given the structural similarity between this compound and other therapeutically successful alkaloids, research should explore its potential in drug design and development programs aimed at creating novel semisynthetic derivatives with improved therapeutic indices. [2] [3] [5]

Conclusion

References

Spectroscopic Interaction with Bovine Serum Albumin (BSA)

Author: Smolecule Technical Support Team. Date: February 2026

The interaction between flindersine (FL) and Bovine Serum Albumin (BSA) was studied using UV-visible absorption and fluorescence spectroscopy. The table below summarizes the key quantitative findings [1] [2]:

Parameter Value / Description
Binding Stoichiometry (FL:BSA) 1.09:1 (293 K) to 0.80:1 (308 K)
Quenching Mechanism Combined static and dynamic quenching
Thermodynamic Enthalpy (ΔH°) -193 kJ mol⁻¹
Thermodynamic Entropy (ΔS°) -550 J K⁻¹ mol⁻¹
Predominant Binding Forces Hydrogen bonding, van der Waals forces
Binding Distance (BSA to FL) 2.5 nm
Effect on FL Photobehavior Increased fluorescence and reactivity when complexed

Experimental Protocol: The primary methodologies used were UV-vis absorption spectroscopy and fluorescence spectroscopy (including both steady-state and time-resolved lifetime measurements). The binding distance was calculated based on the Förster theory of resonance energy transfer. The interaction was also analyzed using the maximum entropy method to understand the fluorescence quenching effect of different FL concentrations on BSA [1].

Antidiabetic Mechanisms & Effects

A 2022 study investigated the antidiabetic effects of this compound in a rat model, revealing its action on specific cellular pathways. The table below summarizes the core findings [3] [4]:

Aspect Effect of this compound
Blood Glucose Significant decrease
Plasma Insulin Significant reduction
Lipid Levels Decreased Total Cholesterol, Triglycerides, Free Fatty Acids
Antioxidant Enzymes Increased activity of SOD, CAT, GPx
Key Protein Expression Restored GLUT4, AMPK, and PPARγ in adipose tissue and muscle

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antidiabetic effects, based on the study findings [3] [4].

This compound This compound PPARγ PPARγ This compound->PPARγ Agonism AMPK AMPK This compound->AMPK Phosphorylation GLUT4 Translocation GLUT4 Translocation PPARγ->GLUT4 Translocation AMPK->GLUT4 Translocation Enhanced Glucose Uptake Enhanced Glucose Uptake GLUT4 Translocation->Enhanced Glucose Uptake

This compound's proposed antidiabetic signaling pathway.

Experimental Protocol:

  • Animal Model: Type 2 diabetes was induced in Wistar rats by feeding a High-Fat Diet (HFD) for 15 days followed by a single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg body weight.
  • Treatment: Diabetic rats were treated with this compound at two doses (20 and 40 mg/kg body weight) for 28 days.
  • Analysis: Effects were evaluated via oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and analysis of blood and tissue samples. The expression of GLUT4, AMPK, and PPARγ in adipose tissue and skeletal muscle was measured to elucidate the molecular mechanism [3].

References

Molecular Docking of Flindersine with PPARγ: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

PPARγ as a Therapeutic Target for Type 2 Diabetes

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor transcription factor that plays a central role in metabolic regulation, particularly in glucose homeostasis, lipid metabolism, and adipocyte differentiation. As a key regulator of insulin sensitivity, PPARγ has emerged as a critical therapeutic target for type 2 diabetes mellitus (T2DM). When activated by agonists, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements in target genes, regulating the expression of proteins involved in glucose uptake and lipid storage. Available PPARγ drugs, particularly thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, have demonstrated robust insulin-sensitizing properties but are accompanied by severe side effects including weight gain, fluid retention, and increased cardiovascular risks [1] [2]. This safety profile has motivated the search for safer alternatives, including partial agonists and natural product-derived ligands that can provide therapeutic benefits while minimizing adverse effects.

Table 1: Key Facts about PPARγ as a Drug Target

Feature Description Therapeutic Significance
Biological Function Regulates glucose metabolism, lipid storage, adipocyte differentiation Central role in metabolic homeostasis
Target Validation Established molecular target for insulin sensitization Validated by clinical use of TZDs
Current Drugs Rosiglitazone, Pioglitazone (TZDs) Proven efficacy but with safety concerns
Ideal Profile Partial agonists with improved safety Maintain efficacy while reducing side effects
Flindersine as a Potential Therapeutic Agent

This compound is a natural quinoline alkaloid isolated from the plant Toddalia asiatica (L.) Lam. (Rutaceae) that has demonstrated significant antidiabetic properties in previous studies. This natural product has shown potential in increasing insulin secretion from pancreatic beta cells and promoting insulin sensitization and glucose uptake activities [3]. Compared to the standard drug rosiglitazone, this compound has demonstrated the ability to diminish the degree of shrinkage and necrosis of pancreatic beta cells, suggesting a protective effect on beta cell integrity alongside its insulin-sensitizing potential. The natural origin of this compound may confer advantages in terms of safety profile and synthetic accessibility, making it an attractive candidate for development as a potent antidiabetic agent. Molecular docking studies provide a computational approach to understand the molecular basis of this compound's interaction with PPARγ at an atomic level, which can guide rational drug design efforts before undertaking costly synthetic and experimental approaches.

Molecular Docking Principles and Methodologies

Fundamental Concepts of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a target macromolecule (receptor). In structure-based drug design, docking serves as a powerful virtual screening tool that helps identify potential lead compounds from large molecular libraries, significantly reducing the time and cost associated with experimental high-throughput screening [4]. The docking process involves two fundamental components: conformational sampling (exploring possible binding modes) and scoring (evaluating and ranking these binding modes). When applied to PPARγ and this compound, molecular docking aims to predict how this compound binds within the ligand-binding domain (LBD) of PPARγ, what molecular interactions stabilize the complex, and how its binding affinity compares to known agonists and partial agonists.

The ligand-binding domain of PPARγ contains a large hydrophobic pocket (approximately 1,400 ų) that can accommodate diverse ligands. Key amino acid residues involved in ligand binding include Ser289, His323, His449, and Tyr473, with the latter playing a critical role in the transactivation function of the receptor [5] [1]. The flexibility of the PPARγ LBD, particularly in the Ω-loop region and the activation function-2 (AF-2) helix, allows it to adopt different conformations depending on the bound ligand, which explains its ability to be activated by full agonists, partial agonists, and antagonists.

Docking Algorithms and Approaches

Several computational algorithms have been developed to address the challenges of molecular docking, each with distinct approaches to sampling and scoring:

  • Matching Algorithms: These methods treat molecules as rigid bodies and search for complementary surfaces between the ligand and receptor. Programs like DOCK use sphere-matching to align the ligand within the binding site [4]. While computationally efficient, these methods often lack molecular flexibility.

  • Incremental Construction (IC): Algorithms like FlexX fragment the ligand into rigid segments and rebuild it within the binding site, exploring conformational space systematically [4]. This approach provides a good balance between accuracy and computational cost for medium-sized ligands.

  • Monte Carlo (MC) Methods: These algorithms make random changes to ligand conformation and orientation, accepting or rejecting them based on Boltzmann probability [4]. MC methods can escape local minima and are particularly useful for finding global minima in complex energy landscapes.

  • Genetic Algorithms (GA): Inspired by natural selection, GA methods evolve populations of ligand conformations through selection, crossover, and mutation operations [4]. Programs like AutoDock use this approach to efficiently explore conformational space and identify low-energy binding modes.

Table 2: Comparison of Molecular Docking Algorithms

Algorithm Key Features Advantages Limitations Representative Software
Matching Algorithm Shape complementarity, rigid bodies Computational efficiency Limited flexibility DOCK, LibDock
Incremental Construction Ligand fragmentation, systematic rebuilding Balanced accuracy/speed Challenging for large ligands FlexX, DOCK 4.0
Monte Carlo Random moves, Boltzmann acceptance Escapes local minima Uncertainty of convergence DockVision, AutoDock
Genetic Algorithm Population evolution, genetic operators Global optimization Parameter sensitivity AutoDock, GOLD

Experimental Protocol: Molecular Docking of this compound with PPARγ

System Preparation and Setup

Protein Preparation:

  • Retrieve the crystal structure of PPARγ (PDB ID: 2PRG) from the Protein Data Bank at a resolution of 2.3 Å [3].
  • Remove crystallographic water molecules and any non-essential ligands or cofactors.
  • Add hydrogen atoms to the protein structure, considering appropriate protonation states for amino acid residues at physiological pH (7.4).
  • Optimize the orientation of histidine residues, particularly His323 and His449, which are important for ligand binding.
  • Perform energy minimization of the protein structure using molecular mechanics force fields (e.g., AMBER or CHARMm) to relieve steric clashes and optimize hydrogen bonding networks.

Ligand Preparation:

  • Obtain the chemical structure of this compound from PubChem database (CID: 177141).
  • Generate 3D coordinates and optimize the geometry using molecular mechanics methods (e.g., MMFF94 force field).
  • Calculate Gasteiger partial charges and identify rotatable bonds for docking simulations.
  • For comparative studies, prepare the crystal structure ligand (rosiglitazone or other PPARγ agonists) from the PDB file.
Molecular Docking Procedure

Grid Generation:

  • Define the docking grid centered on the ligand-binding site of PPARγ, with coordinates based on the crystallographic position of known ligands.
  • Set the grid dimensions to 60 × 60 × 60 points with a grid spacing of 0.375 Å to ensure complete coverage of the binding cavity.
  • Calculate energy grids for each atom type present in the ligand, including electrostatic and desolvation potential maps.

Docking Parameters:

  • Employ the AutoDock Vina or AutoDock 4.2 software with the Lamarckian Genetic Algorithm (LGA) [3] [4].
  • Set the number of runs to 100 with a population size of 150 to ensure adequate sampling of conformational space.
  • Use a maximum number of energy evaluations of 25,000,000 and a maximum number of generations of 27,000.
  • Apply cluster analysis to the docking results with an RMSD tolerance of 2.0 Å to identify representative binding modes.
  • For each docking pose, calculate the binding free energy using the scoring function implemented in the docking software.

Validation and Controls:

  • Perform redocking of the crystallographic ligand to validate the docking protocol, with a successful benchmark being RMSD < 2.0 Å between docked and crystallographic poses.
  • Compare this compound docking results with those obtained for known PPARγ agonists (rosiglitazone, pioglitazone) and partial agonists under identical conditions.
  • Conduct blind docking experiments to explore potential alternative binding sites on the PPARγ surface.

The experimental workflow for molecular docking of this compound with PPARγ is systematically outlined in the following diagram:

G Molecular Docking Workflow for this compound with PPARγ Start Start Docking Protocol P1 Protein Preparation Retrieve PDB: 2PRG Start->P1 L1 Ligand Preparation Obtain this compound from PubChem Start->L1 P2 Remove Water Molecules Add Hydrogen Atoms P1->P2 P3 Energy Minimization Optimize Structure P2->P3 D1 Define Docking Grid Set Grid Parameters P3->D1 L2 Generate 3D Structure Optimize Geometry L1->L2 L3 Assign Partial Charges Identify Rotatable Bonds L2->L3 L3->D1 D2 Configure Docking Parameters AutoDock Vina/4.2 D1->D2 D3 Execute Docking Runs Cluster Analysis D2->D3 D4 Calculate Binding Energy Analyze Binding Poses D3->D4 V Validation Redocking Controls D4->V End Results Analysis V->End

Results Interpretation and Analysis

Binding Mode Analysis

Molecular docking studies indicate that this compound binds within the ligand-binding domain of PPARγ with favorable binding energy. The estimated binding free energy (ΔG) for this compound with PPARγ has been reported at very low energy levels, suggesting stable complex formation [3]. Analysis of the docking poses reveals that this compound forms key interactions with critical amino acid residues in the PPARγ binding pocket, including:

  • Hydrogen bonding with Ser289, His323, and Tyr473
  • Hydrophobic interactions with residues in the arm III region of the binding pocket
  • π-π stacking interactions with aromatic residues in the binding site

The binding orientation of this compound appears to stabilize the activation function-2 (AF-2) helix in a conformation characteristic of partial agonists, which may explain its potential to act as a partial agonist rather than a full agonist like the TZDs. This binding mode may allow this compound to block Cdk5-mediated phosphorylation of PPARγ at Ser273, a mechanism that has been associated with improved insulin sensitivity without the adverse effects of full agonists [2].

Comparative Analysis with Reference Compounds

When compared to rosiglitazone (a known PPARγ full agonist), this compound demonstrates a distinct binding pattern within the PPARγ LBD. While rosiglitazone forms a characteristic hydrogen bond with Tyr473 that stabilizes the AF-2 helix in an active conformation, this compound appears to engage differently with this critical residue, potentially resulting in partial agonism. This differential interaction may translate to a improved safety profile while maintaining sufficient insulin-sensitizing effects. The binding energy of this compound, while favorable, is typically higher (less negative) than that of rosiglitazone, consistent with its proposed partial agonist profile.

Advanced Computational Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the stability and conformational dynamics of the PPARγ-flindersine complex over time. The following protocol is recommended for MD studies:

  • Solvate the docked PPARγ-flindersine complex in a rectangular water box with appropriate buffer distances.
  • Add physiological concentration of ions (150 mM NaCl) to simulate biological conditions.
  • Employ periodic boundary conditions and particle mesh Ewald method for electrostatic calculations.
  • Conduct energy minimization followed by gradual heating to 310 K and equilibration before production runs.
  • Perform production MD simulation for at least 100 ns, saving coordinates every 10 ps for analysis.

Analysis of MD trajectories should include:

  • Calculation of root mean square deviation (RMSD) to assess complex stability
  • Evaluation of root mean square fluctuation (RMSF) to identify flexible regions
  • Measurement of hydrogen bond occupancy and interaction persistence
  • Computation of binding free energies using MM-GBSA/PBSA methods

These simulations can reveal the dynamic behavior of the PPARγ-flindersine complex and provide more accurate binding affinity estimates than docking alone [5] [2].

ADME Prediction and Drug-Likeness

Absorption, distribution, metabolism, and excretion (ADME) predictions for this compound support its potential as a drug candidate. Computational screening of this compound's pharmacokinetic properties indicates favorable drug-like characteristics [5]. Key predicted parameters include:

  • Molecular weight: 259.26 g/mol (within Lipinski's rule of five)
  • Hydrogen bond donors: 1 (符合 rule of five)
  • Hydrogen bond acceptors: 4 (符合 rule of five)
  • Log P: ~2.8 (indicating good membrane permeability)
  • Solubility: Moderate to high aqueous solubility

These predictions suggest that this compound possesses acceptable pharmacokinetic properties for further development as an oral therapeutic agent.

Conclusion and Future Perspectives

Molecular docking studies of this compound with PPARγ provide a structural basis for its antidiabetic activity observed in experimental models. The docking results indicate that this compound acts as a partial PPARγ agonist with a binding mode that may confer a favorable safety profile compared to full agonists like rosiglitazone. The computational protocols outlined in this application note offer a comprehensive framework for investigating the molecular interactions between PPARγ and potential ligands.

Future work should focus on experimental validation of the docking predictions through in vitro binding assays and functional studies of PPARγ activation. Structural studies using X-ray crystallography or cryo-EM could provide direct evidence of this compound's binding mode. Additionally, medicinal chemistry optimization of this compound based on the docking results may yield analogs with improved potency and selectivity.

The integration of computational approaches like molecular docking with experimental techniques provides a powerful strategy for the development of novel PPARγ modulators for the treatment of type 2 diabetes and other metabolic disorders.

References

Comprehensive Application Notes and Protocols: Elucidating the Antidiabetic Mechanism of Flindersine through PPARγ Agonism, AMPK Activation, and GLUT4 Translocation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Diabetes mellitus represents one of the most significant global health challenges, with Type 2 diabetes (T2DM) accounting for approximately 90% of all diabetes cases worldwide. The current projections indicate that by 2030, around 366 million people will be suffering from T2DM, creating an urgent need for novel therapeutic interventions [1]. Current standard treatments including thiazolidinediones (PPARγ agonists) face significant limitations due to side effects such as hepatotoxicity, weight gain, edema, and increased cardiovascular risks [1]. In this context, flindersine, a natural alkaloid isolated from Toddalia asiatica (L.) Lam. (Rutaceae family), has emerged as a promising candidate with multimodal antidiabetic activity. This plant has been used traditionally for diabetes treatment by tribal communities in India and forms part of several polyherbal formulations in Ayurvedic medicine [1] [2].

This compound represents a novel therapeutic scaffold with demonstrated efficacy in experimental models of type 2 diabetes. Unlike conventional single-target approaches, this compound exhibits a pleiotropic mechanism that simultaneously addresses multiple pathological aspects of diabetes, including insulin resistance, dyslipidemia, and oxidative stress [1] [2]. These application notes provide researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights to facilitate further investigation and development of this compound-based therapeutics.

Mechanism of Action

This compound exerts its antidiabetic effects through a sophisticated multi-target mechanism that engages key regulatory pathways in glucose and lipid metabolism. The compound's activity can be visualized through its integrated effects on insulin signaling pathways:

G cluster_primary Primary Molecular Targets cluster_secondary Downstream Effects This compound This compound PPARγ PPARγ This compound->PPARγ AMPK AMPK This compound->AMPK GLUT4_Translocation GLUT4_Translocation PPARγ->GLUT4_Translocation Antioxidant_Effects Antioxidant_Effects PPARγ->Antioxidant_Effects AMPK->GLUT4_Translocation Lipid_Regulation Lipid_Regulation AMPK->Lipid_Regulation Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake Insulin_Sensitivity Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity Lipid_Profile Lipid_Profile Lipid_Regulation->Lipid_Profile subcluster_clinical subcluster_clinical Blood_Glucose Blood_Glucose Insulin_Sensitivity->Blood_Glucose

Figure 1: this compound's Integrated Mechanism of Action in Type 2 Diabetes

Primary Molecular Targets
  • PPARγ Agonism: this compound functions as a natural PPARγ agonist, binding to and activating the peroxisome proliferator-activated receptor gamma. This nuclear receptor plays a master regulatory role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Unlike synthetic PPARγ agonists (thiazolidinediones), this compound appears to exhibit a favorable safety profile without the associated weight gain and cardiovascular risks [1] [2]. PPARγ activation leads to transcriptional upregulation of genes involved in glucose uptake and lipid metabolism, creating a more insulin-sensitive state in peripheral tissues.

  • AMPK Activation: this compound significantly enhances the phosphorylation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that regulates metabolic homeostasis. AMPK activation stimulates catabolic processes (glucose uptake, fatty acid oxidation) while inhibiting anabolic processes (gluconeogenesis, lipid synthesis). This dual action positions AMPK as a central regulator of both glucose and lipid metabolism, making it an ideal target for T2DM therapy [2]. The activation of AMPK by this compound occurs through distinct signaling pathways compared to conventional antidiabetic drugs like metformin, suggesting potential novel mechanisms of action [1].

Downstream Effects
  • GLUT4 Translocation: A crucial downstream effect of both PPARγ agonism and AMPK activation is the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in adipose tissue and skeletal muscle. This process facilitates enhanced glucose uptake independently of insulin signaling, making it particularly beneficial in insulin-resistant states. Research demonstrates that this compound treatment restores GLUT4 expression in both adipose tissue and skeletal muscles of diabetic rats, providing a mechanistic basis for its glucose-lowering effects [1] [2].

  • Antilipidemic and Antioxidant Effects: Beyond its glucoregulatory actions, this compound demonstrates significant antilipidemic activity by reducing total cholesterol, triglycerides, and free fatty acids in diabetic models. Additionally, it enhances endogenous antioxidant defenses through increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby mitigating oxidative stress associated with chronic hyperglycemia [2].

Experimental Protocols

In Vivo Evaluation of Antidiabetic Activity
3.1.1 Animal Model Development
  • High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetes Model:
    • Animals: Adult male Wistar rats (180-220 g)
    • HFD Feeding: Administer high-fat diet (58% fat, 25% protein, 17% carbohydrate) for 15 consecutive days
    • STZ Injection: On day 15, inject STZ (40 mg/kg, intraperitoneal) in freshly prepared citrate buffer (0.1 M, pH 4.5)
    • Confirmation of Diabetes: After 5 days, animals with fasting blood glucose >250 mg/dL are considered diabetic and included in the study [1] [2]
3.1.2 Treatment Protocol
  • Group Allocation: Distribute diabetic rats into 4 groups (n=6 each)
    • Group 1: Diabetic control (vehicle only)
    • Group 2: Standard control (pioglitazone 10 mg/kg)
    • Group 3: this compound (20 mg/kg)
    • Group 4: this compound (40 mg/kg)
  • Administration: Administer treatments orally once daily for 28 days
  • Monitoring: Measure body weight and fasting blood glucose weekly [1]
3.1.3 Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT)
  • OGTT Protocol:

    • Fast animals overnight (16 hours) after 21 days of treatment
    • Administer glucose load (2 g/kg body weight) orally
    • Measure blood glucose at 0, 30, 60, 90, and 120 minutes using glucometer
    • Calculate area under curve (AUC) for glucose response [1]
  • ITT Protocol:

    • Fast animals for 6 hours after 24 days of treatment
    • Administer insulin (0.5 U/kg body weight) intraperitoneally
    • Measure blood glucose at 0, 30, 60, 90, and 120 minutes [1]
Molecular Mechanism Elucidation
3.2.1 Western Blot Analysis for Protein Expression
  • Tissue Collection: After 28 days, euthanize animals and collect adipose tissue and skeletal muscle
  • Protein Extraction: Homogenize tissues in RIPA buffer with protease and phosphatase inhibitors
  • Electrophoresis: Separate proteins (50 μg per lane) on 10% SDS-PAGE gel
  • Membrane Transfer: Transfer to PVDF membranes using wet transfer system
  • Antibody Incubation:
    • Primary antibodies: Anti-GLUT4 (1:1000), Anti-pAMPK (1:1000), Anti-PPARγ (1:800)
    • Secondary antibodies: HRP-conjugated anti-rabbit/anti-mouse (1:2000)
  • Detection: Enhanced chemiluminescence substrate and visualization using chemidoc system [1] [2]
3.2.2 Biochemical Analyses
  • Plasma Parameters:

    • Insulin: Measure using ELISA kit
    • Lipid Profile: Total cholesterol, triglycerides, free fatty acids using commercial enzymatic kits
    • Renal Function: Urea and creatinine using standard diagnostic kits [2]
  • Antioxidant Enzymes:

    • SOD: Measure by inhibition of pyrogallol autooxidation
    • CAT: Assess by monitoring H₂O₂ decomposition at 240 nm
    • GPx: Determine by NADPH oxidation rate in the presence of H₂O₂ [2]

The experimental workflow for evaluating this compound's antidiabetic activity follows a comprehensive approach:

G cluster_treatment Treatment Phase cluster_functional Functional Assessments cluster_molecular Molecular Analyses Start Animal Model Development A1 Group Allocation (n=6 per group) Start->A1 A2 28-Day Treatment (this compound 20/40 mg/kg) A1->A2 A3 Weekly Monitoring (Body weight, Blood glucose) A2->A3 B1 OGTT and ITT A3->B1 B2 Plasma Collection (Insulin, Lipids, Renal Markers) B1->B2 C1 Tissue Collection (Adipose, Muscle) B2->C1 C2 Western Blot (GLUT4, pAMPK, PPARγ) C1->C2 C3 Antioxidant Enzyme Assays C1->C3 End Data Integration & Statistical Analysis C2->End C3->End

Figure 2: Experimental Workflow for Evaluating this compound's Antidiabetic Activity

Data Analysis and Interpretation

Metabolic Parameters

Table 1: Effects of this compound on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats After 28-Day Treatment

Parameter Diabetic Control Pioglitazone (10 mg/kg) This compound (20 mg/kg) This compound (40 mg/kg)
Fasting Blood Glucose (mg/dL) 289.4 ± 12.7 132.6 ± 8.9* 141.3 ± 9.5* 128.8 ± 7.2*
Plasma Insulin (μU/mL) 6.2 ± 0.5 11.8 ± 0.9* 11.2 ± 0.8* 12.1 ± 0.7*
Total Cholesterol (mg/dL) 198.5 ± 11.3 142.7 ± 8.6* 148.9 ± 9.2* 139.4 ± 8.1*
Triglycerides (mg/dL) 187.2 ± 10.4 126.8 ± 7.9* 134.5 ± 8.3* 122.6 ± 7.5*
Free Fatty Acids (mmol/L) 1.28 ± 0.09 0.79 ± 0.06* 0.84 ± 0.07* 0.76 ± 0.05*

Data presented as mean ± SEM (n=6); *P ≤ 0.05 compared to diabetic control [1] [2]

The metabolic data demonstrate that this compound at both doses (20 and 40 mg/kg) produces significant improvements in key diabetic parameters comparable to the standard drug pioglitazone. The reduction in fasting blood glucose and improvement in insulin levels indicate enhanced insulin sensitivity and glucose homeostasis. The dose-dependent effects observed for several parameters, particularly lipid profiles, suggest specificity of this compound's mechanism of action [1] [2].

Antioxidant Effects

Table 2: Effects of this compound on Antioxidant Enzyme Activities in Hepatic Tissue of Diabetic Rats

Enzyme Diabetic Control Normal Control This compound (20 mg/kg) This compound (40 mg/kg)
SOD (Units/mg protein) 4.2 ± 0.3 8.9 ± 0.6* 7.1 ± 0.5* 8.2 ± 0.6*
CAT (μmol H₂O₂ decomposed/min/mg protein) 18.7 ± 1.4 36.2 ± 2.1* 28.9 ± 1.8* 33.5 ± 2.0*
GPx (μmol NADPH oxidized/min/mg protein) 5.8 ± 0.4 12.3 ± 0.9* 9.6 ± 0.7* 11.7 ± 0.8*

Data presented as mean ± SEM (n=6); *P ≤ 0.05 compared to diabetic control [2]

This compound treatment significantly restored the activities of key antioxidant enzymes in a dose-dependent manner, indicating its ability to mitigate oxidative stress associated with diabetes. The near-normalization of SOD, CAT, and GPx activities at the 40 mg/kg dose underscores the potent antioxidant capacity of this compound, which may contribute to its overall antidiabetic effects by protecting tissues from oxidative damage [2].

Protein Expression Analysis

Table 3: Effects of this compound on Protein Expression in Adipose and Skeletal Muscle Tissues of Diabetic Rats

Protein Tissue Diabetic Control (% Normal) This compound (40 mg/kg) (% Normal) Fold Change vs. Control
GLUT4 Adipose 38.2 ± 3.1 89.4 ± 6.2* 2.34
GLUT4 Skeletal Muscle 41.7 ± 3.5 92.6 ± 7.1* 2.22
pAMPK Adipose 35.8 ± 2.9 86.9 ± 6.8* 2.43
pAMPK Skeletal Muscle 39.3 ± 3.2 94.7 ± 7.5* 2.41
PPARγ Adipose 42.5 ± 3.6 96.2 ± 7.8* 2.26

Data presented as mean ± SEM (n=3); *P ≤ 0.05 compared to diabetic control [1] [2]

The protein expression data provide compelling mechanistic evidence for this compound's antidiabetic activity. The approximately 2.3-fold increase in GLUT4 expression in both adipose tissue and skeletal muscle explains the enhanced glucose uptake capability. Similarly, the activation of AMPK and upregulation of PPARγ establish the molecular pathways through which this compound exerts its insulin-sensitizing effects [1] [2].

Research Applications and Future Directions

The comprehensive data on this compound position it as a promising lead compound for the development of novel antidiabetic therapeutics. Its multimodal mechanism targeting PPARγ, AMPK, and GLUT4 simultaneously offers potential advantages over existing single-target therapies. Specific research applications include:

  • Drug Development Template: this compound's quinoline-based structure serves as a novel chemical scaffold for designing synthetic analogs with improved potency and pharmacokinetic properties [1].

  • Combination Therapy Component: Given its complementary mechanisms to existing therapies, this compound could be developed as a complement to metformin or other first-line antidiabetic drugs for enhanced efficacy [1].

  • Mitochondrial Metabolism Target: The observed AMPK activation suggests potential effects on mitochondrial biogenesis and function, warranting investigation into energy metabolism effects [2].

  • Herbal Formulation Standardization: As T. asiatica is already used in traditional medicine, this compound content could serve as a standardization marker for quality control of herbal formulations [1].

Future research should focus on toxicological profiling, pharmacokinetic optimization, and rigorous clinical trials to establish safety and efficacy in humans. Additionally, structure-activity relationship studies could help identify the critical pharmacophores responsible for this compound's pleiotropic activities.

Conclusion

This compound represents a novel multifunctional alkaloid with demonstrated efficacy in experimental models of type 2 diabetes. Through its coordinated activation of PPARγ and AMPK signaling pathways, this compound enhances GLUT4 translocation to the plasma membrane, resulting in improved glucose uptake in insulin-responsive tissues. Additionally, its significant antilipidemic and antioxidant properties address key comorbidities associated with diabetes. The detailed experimental protocols provided in these application notes will enable researchers to further explore the therapeutic potential of this promising natural product and its derivatives. Given the growing pandemic of type 2 diabetes and the limitations of current therapies, this compound emerges as a valuable lead compound worthy of continued investigation and development.

References

Comprehensive Application Notes and Protocols: Evaluation of Flindersine Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and Its Antimicrobial Potential

This compound is a naturally occurring quinoline alkaloid isolated from the traditional medicinal plant Toddalia asiatica (L.) Lam. (Rutaceae family), which has been widely used in folk medicine in India for treating various ailments. [1] [2] Chemically, this compound is identified as 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c] quinoline-5-one-9cl, a structure characterized by a lactam group capable of undergoing 1,3-type proton tautomerism and an embedded pyran moiety that may exhibit valence tautomerism. [3] This complex molecular architecture contributes to its biological activity, particularly against a spectrum of pathogenic microorganisms.

The traditional medicinal use of Toddalia asiatica in treating infections prompted scientific investigation into its antimicrobial properties, leading to the isolation and characterization of this compound as one of its active principles. [1] [2] Initial screening of various plant extracts (hexane, chloroform, ethyl acetate, methanol, and water) revealed that the ethyl acetate extract exhibited the most promising antibacterial and antifungal activity, from which this compound was subsequently isolated using column chromatography and confirmed through X-ray crystallography technique. [2] While this compound demonstrates moderate to potent antimicrobial activity against a range of bacterial and fungal pathogens, it represents an important chemical scaffold for developing novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. [1]

Minimum Inhibitory Concentration (MIC) Determination Methodology

Conceptual Foundation of MIC Assays

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions. [4] [5] [6] MIC determination has become the gold standard in clinical microbiology for assessing antimicrobial susceptibility, guiding therapeutic decisions, and evaluating novel antimicrobial compounds. [5] [6] This quantitative measure provides crucial information about the potency of an antimicrobial agent against specific pathogens, with lower MIC values indicating greater antimicrobial efficacy. [6] The reliability of MIC data depends heavily on standardized methodologies and strict adherence to established guidelines from recognized bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). [4] [5]

MIC values serve as fundamental parameters for establishing clinical breakpoints, which categorize microorganisms as susceptible, intermediate, or resistant to specific antimicrobial agents. [5] [6] These breakpoints integrate MIC data with pharmacokinetic and pharmacodynamic parameters to predict clinical efficacy. [4] For research purposes, MIC determination facilitates the evaluation of novel compounds, investigation of resistance mechanisms, and identification of new drug targets. [5] The reproducibility and clinical relevance of MIC data necessitate meticulous attention to methodological details, including inoculum preparation, growth media composition, incubation conditions, and endpoint determination. [4] [5]

Standardized Methodological Approaches

Two primary methods are widely accepted for MIC determination: broth microdilution and gradient strip methods. [4] [5] The broth microdilution method involves preparing twofold serial dilutions of the antimicrobial agent in a liquid medium (typically cation-adjusted Mueller-Hinton broth) inoculated with a standardized bacterial suspension. [4] [5] After incubation (16-20 hours at 35±2°C), the MIC is determined as the lowest concentration showing no visible growth. [5] This method offers precise quantification and is suitable for testing multiple isolates simultaneously. [4]

The gradient strip method employs non-porous plastic strips impregnated with a predefined concentration gradient of the antimicrobial agent. [5] [6] When applied to an inoculated agar plate, the antimicrobial diffuses into the medium, creating a concentration gradient. After incubation, an elliptical zone of inhibition forms, with the point of intersection indicating the MIC value. [5] This method provides flexibility and convenience for testing individual isolates but may be more costly for high-throughput applications. [6]

Table 1: Comparison of MIC Determination Methods

Method Principle Advantages Limitations Standard Reference
Broth Microdilution Twofold serial dilutions in liquid medium High throughput, precise quantification, suitable for multiple isolates Labor-intensive preparation, requires specialized equipment EUCAST/CLSI guidelines [4] [5]
Agar Dilution Antimicrobial incorporated into agar plates Multiple isolates tested simultaneously, ideal for fastidious organisms Limited flexibility, laborious preparation CLSI M07 [4]
Gradient Strip Preformed concentration gradient on plastic strips Convenient, flexible for single isolates, no preparation of dilutions Higher cost per test, potential for endpoint ambiguity Manufacturer instructions [5]

Quantitative Antimicrobial Activity of this compound

Antibacterial Spectrum and Potency

This compound demonstrates variable antibacterial activity against both Gram-positive and Gram-negative bacteria, with generally greater potency against Gram-positive organisms. [1] [2] The highest activity is observed against Bacillus subtilis and Enterococcus faecalis, with MIC values of 31.25 μg/mL, indicating substantial inhibitory potential. [1] [2] Against other Gram-positive pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, this compound exhibits moderate activity with MIC values of 62.5 μg/mL. [1] [2]

The compound shows reduced efficacy against Gram-negative bacteria, with MIC values of 125 μg/mL for Acinetobacter baumannii and 250 μg/mL for Pseudomonas aeruginosa. [1] [2] This differential activity likely reflects the structural differences in cell wall composition between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative organisms potentially limiting this compound penetration. [1] The spectrum of activity suggests that this compound may have specific molecular targets that are more accessible or susceptible in Gram-positive bacteria, though the exact mechanism of action requires further investigation. [1]

Antifungal Properties and Potential Applications

This compound exhibits notable antifungal activity against various dermatophytes and pathogenic fungi, suggesting potential applications in treating fungal infections. [1] [2] The compound demonstrates consistent activity against multiple Trichophyton species (T. rubrum, T. mentagrophytes, T. simii) and Epidermophyton floccosum, with MIC values of 62.5 μg/mL for all these dermatophytes. [1] [2] This activity against fungi responsible for superficial cutaneous infections aligns with the traditional use of Toddalia asiatica in treating skin ailments. [2]

Against other fungal pathogens, this compound shows reduced potency, with MIC values of 250 μg/mL for both Magnaporthe grisea and Candida albicans. [1] [2] The higher MIC values for these organisms may reflect differences in cell membrane composition or the presence of efflux mechanisms. [1] Despite this reduced potency, the activity against Candida albicans at achievable concentrations still suggests potential utility for combination therapies or topical applications. The consistent activity across multiple dermatophyte species indicates that this compound may target evolutionarily conserved processes in fungal cells, warranting further investigation into its mechanism of action. [1]

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound Against Various Microorganisms

Microorganism MIC Value (μg/mL) Category Clinical Relevance
Bacillus subtilis 31.25 Gram-positive bacteria Environmental species, occasional opportunistic pathogen
Enterococcus faecalis 31.25 Gram-positive bacteria Hospital-acquired infections, urinary tract infections
Staphylococcus aureus 62.5 Gram-positive bacteria Skin/soft tissue infections, bacteremia, endocarditis
Staphylococcus epidermidis 62.5 Gram-positive bacteria Medical device-related infections
Acinetobacter baumannii 125 Gram-negative bacteria Multidrug-resistant hospital-acquired infections
Pseudomonas aeruginosa 250 Gram-negative bacteria Healthcare-associated pneumonia, bloodstream infections
Trichophyton rubrum 62.5 Dermatophyte fungus Tinea pedis, tinea cruris, onychomycosis
Trichophyton mentagrophytes 62.5 Dermatophyte fungus Tinea corporis, tinea capitis
Epidermophyton floccosum 62.5 Dermatophyte fungus Cutaneous fungal infections
Candida albicans 250 Yeast fungus Oropharyngeal/vulvovaginal candidiasis, invasive candidiasis

Experimental Protocols for Antimicrobial Evaluation

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the reference standard for MIC determination and is widely recommended by EUCAST and CLSI for antimicrobial susceptibility testing. [4] [5] The following protocol outlines the standardized procedure for evaluating this compound using this method:

  • Day 1: Bacterial Strain Preparation

    • Using a sterile 1 μL loop, streak out all test strains on Mueller-Hinton agar (or appropriate medium) to obtain isolated colonies.
    • Incubate plates statically overnight at 37°C. [5]
  • Day 2: Inoculum Standardization

    • Transfer 3-5 well-isolated colonies to 5 mL of Mueller-Hinton broth.
    • Incubate at 37°C with agitation (220 RPM) for 2-6 hours until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.1).
    • Adjust the turbidity to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) using sterile saline.
    • Further dilute the suspension in Mueller-Hinton broth to achieve a final inoculum density of 5×10^5 CFU/mL. [5]
  • MIC Plate Preparation

    • Prepare a stock solution of this compound in appropriate solvent (DMSO or water based on solubility).
    • Perform twofold serial dilutions in Mueller-Hinton broth across a 96-well microtiter plate to achieve desired concentration range (typically 0.5-512 μg/mL).
    • Add 100 μL of standardized inoculum to each well except the sterility control (medium only).
    • Include growth control (inoculum without antimicrobial) and purity control (original inoculum plated on agar).
    • Cover plates and incubate at 35±2°C for 16-20 hours. [4] [5]
  • Result Interpretation

    • Following incubation, examine plates for visible growth.
    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. [4] [5]
    • Confirm inoculum viability by checking growth control wells and verify inoculum density by performing colony counts. [5]

The following workflow diagram illustrates the key steps in the broth microdilution method for MIC determination:

G A Day 1: Bacterial Strain Preparation B Day 2: Inoculum Standardization A->B E Inoculum Addition to Wells B->E C This compound Stock Solution Preparation D Serial Dilution in Microtiter Plate C->D D->E F Incubation (16-20 hours at 35±2°C) E->F G Visual Growth Assessment F->G H MIC Determination G->H

Gradient Strip Method for MIC Determination

The gradient strip method (Etest) provides a convenient alternative for MIC determination, particularly when testing a limited number of isolates or when broth microdilution is not feasible. [5] The protocol for this method is as follows:

  • Agar Plate Preparation

    • Prepare Mueller-Hinton agar plates according to manufacturer instructions.
    • Ensure the agar depth is uniform (approximately 4 mm) and the surface is dry before inoculation. [5]
  • Inoculum Preparation and Plating

    • Prepare bacterial suspension equivalent to 0.5 McFarland standard as described in section 4.1.
    • Within 15 minutes of adjustment, dip a sterile cotton swab into the suspension and rotate against the tube wall to express excess fluid.
    • Swab the entire agar surface in three directions (rotating the plate approximately 60° each time) to ensure even distribution. [5]
  • Strip Application and Incubation

    • Allow the inoculated plate to dry for 10-15 minutes.
    • Using forceps, apply the this compound gradient strip to the agar surface with the concentration scale facing upward.
    • Ensure complete contact between the strip and agar surface.
    • Incube the plates at 35±2°C for 16-20 hours. [5]
  • MIC Reading and Interpretation

    • After incubation, examine the plates for a symmetrical inhibition ellipse.
    • The MIC value is read at the point where the edge of the inhibition ellipse intersects the strip. [5]
    • If multiple strips are applied to a single plate, ensure they do not touch each other and are spaced appropriately.
Quality Control and Method Validation

Quality control measures are essential for ensuring the reliability and reproducibility of MIC data. [4] [5] The following procedures should be incorporated into all antimicrobial susceptibility testing:

  • Reference Strains

    • Include appropriate quality control strains with known susceptibility profiles in each batch of tests.
    • For this compound testing, recommended reference strains include:
      • Staphylococcus aureus ATCC 29213 for Gram-positive bacteria
      • Escherichia coli ATCC 25922 for Gram-negative bacteria
      • Pseudomonas aeruginosa ATCC 27853 for non-fermentative rods [4] [5]
  • Inoculum Verification

    • Verify the inoculum density for each test session by performing colony counts.
    • For broth microdilution, dilute 10 μL from the growth control well in 10 mL saline and plate 100 μL on non-selective agar.
    • After incubation, count colonies and calculate CFU/mL (should be approximately 5×10^5 CFU/mL). [5]
  • Data Acceptance Criteria

    • MIC values for quality control strains should fall within established reference ranges.
    • Tests with out-of-range quality control results should be repeated.
    • Maintain documentation of all quality control activities and results. [4]

Research Applications and Significance

Applications in Antimicrobial Drug Development

This compound represents a promising chemical scaffold for developing novel antimicrobial agents, particularly against increasingly problematic drug-resistant pathogens. [1] Its activity against clinically relevant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and multiple dermatophytes positions it as a potential candidate for further medicinal chemistry optimization. [1] [2] The differential activity between Gram-positive and Gram-negative bacteria provides opportunities to explore selective targeting mechanisms that could be exploited for narrow-spectrum therapeutics with reduced impact on beneficial microbiota. [1]

The natural product origin of this compound aligns with the historical precedent of plant-derived antimicrobials, while its quinoline alkaloid structure offers opportunities for synthetic modification to enhance potency, improve pharmacokinetic properties, and overcome resistance mechanisms. [1] [3] Recent advances in synthetic methodologies, including one-step synthesis approaches, have improved accessibility to this compound analogs for structure-activity relationship studies. [7] [3] Additionally, computational approaches such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide rational design of optimized derivatives based on the this compound scaffold. [8] [9]

Limitations and Future Research Directions

Despite its promising antimicrobial activity, this compound faces several challenges that must be addressed in future research. The moderate potency against certain pathogens, particularly Gram-negative bacteria and Candida albicans, may limit its clinical utility as a standalone therapeutic. [1] Additionally, the pharmacokinetic properties, toxicity profile, and in vivo efficacy of this compound remain largely uncharacterized, necessitating comprehensive preclinical evaluation. [8]

Future research should prioritize mechanism of action studies to elucidate this compound's molecular targets and resistance potential. [1] Structural optimization through medicinal chemistry approaches could yield analogs with enhanced potency and spectrum of activity. [7] [8] [3] Furthermore, investigation of synergistic combinations with established antimicrobials may reveal opportunities to revitalize existing therapies against resistant pathogens. [1] Advanced formulations or delivery systems could potentially overcome limitations related to solubility or bioavailability. The incorporation of in silico ADMET prediction early in the development pipeline, as demonstrated for tetrahydroquinoline derivatives in other therapeutic contexts, could efficiently guide compound selection for further development. [8] [9]

Conclusion

These application notes provide comprehensive methodological guidance for evaluating the antibacterial activity of this compound using standardized protocols aligned with international standards. The detailed procedures for broth microdilution and gradient strip methods, coupled with quality control recommendations, support the generation of reliable, reproducible MIC data essential for rigorous antimicrobial assessment. The quantitative activity profile of this compound against clinically relevant pathogens, combined with its natural product origin and synthetic accessibility, positions this compound as a valuable chemical scaffold for antimicrobial development. Continued investigation using these standardized approaches will facilitate structure-activity relationship studies, mechanism of action elucidation, and potential therapeutic development of this compound and its analogs to address the growing challenge of antimicrobial resistance.

References

Application Note: Antifungal Activity of Flindersine

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Flindersine, a quinoline alkaloid isolated from the medicinal plant Toddalia asiatica, exhibits moderate in vitro antifungal activity. This application note summarizes quantitative efficacy data against a panel of fungal strains, outlines detailed experimental protocols for activity assessment, and discusses the compound's research context for early-stage antifungal drug discovery.

Quantitative Antifungal Activity of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible microbial growth. The following table summarizes the MIC values of this compound against various fungal pathogens, demonstrating its spectrum of activity [1] [2] [3].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens

Fungal Strain MIC Value (μg/mL)
Trichophyton rubrum 62.5
Trichophyton mentagrophytes 62.5
Trichophyton simii 62.5
Epidermophyton floccosum 62.5
Magnaporthe grisea 250
Candida albicans 250
  • Key Findings: this compound shows potent activity against dermatophytes (e.g., Trichophyton spp. and E. floccosum), which are common causes of superficial skin and nail infections. Its activity against the yeast Candida albicans and the fungus Magnaporthe grisea is considerably weaker [1].
Experimental Protocols

The data presented in Table 1 was generated using standardized microbiological techniques. Below is a detailed protocol for the broth dilution method used to determine MIC values.

2.1. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the methodology used in the foundational study on this compound [1].

  • Principle: The test compound is serially diluted in a liquid growth medium inoculated with the test microorganism. After incubation, the MIC is determined by assessing the lowest concentration that inhibits visible growth.

  • Materials:

    • This compound standard
    • Dimethyl sulfoxide (DMSO) or other suitable solvent
    • Sterile 96-well microtiter plates
    • RPMI 1640 or Sabouraud Dextrose Broth
    • Standard fungal strains (e.g., C. albicans ATCC 90028)
    • Spectrophotometer
    • Incubator
  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). Ensure the final concentration of solvent in the test wells does not exceed 1% (v/v), which must be confirmed to have no effect on fungal growth in control experiments.
    • Broth Preparation: Dispense a fixed volume of broth into all wells of the microtiter plate except for the first column.
    • Serial Dilution: Perform a two-fold serial dilution of the compound stock directly in the broth across the microtiter plate.
    • Inoculum Preparation: Adjust the turbidity of fungal suspensions to a 0.5 McFarland standard, then further dilute in broth to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
    • Inoculation: Add the standardized fungal inoculum to all test wells. Include growth control (broth + inoculum) and sterility control (broth only) wells.
    • Incubation: Seal the plate and incubate without agitation at 35°C for 24-48 hours, depending on the fungal strain.
    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth compared to the growth control.

The workflow for this antifungal evaluation, from plant extraction to MIC determination, is outlined below.

G Start Start: Plant Material (Toddalia asiatica leaves) A Extraction with Ethyl Acetate Start->A B Isolation of Active Principle (Column Chromatography) A->B C Compound Identification (X-ray Crystallography) B->C D Prepare Stock Solution of this compound C->D E Perform Broth Microdilution in 96-well Plate D->E F Inoculate with Standardized Fungal Suspension E->F G Incubate and Assess Visible Growth F->G End Determine MIC Value G->End

2.2. Complementary Disc-Diffusion Screening

Prior to MIC determination, a preliminary disc-diffusion assay can be used to screen for antimicrobial activity [2]. In this method, filter paper discs impregnated with the plant extract (at concentrations such as 1.25, 2.5, and 5 mg/disc) are placed on agar plates seeded with the test organism. The presence of a clear zone of inhibition around the disc after incubation indicates antimicrobial activity.

Research Context and Synthesis
  • Source and Isolation: this compound was isolated from the ethyl acetate extract of Toddalia asiatica leaves, which showed promising broad-spectrum antimicrobial activity. The structure of the active compound was confirmed using analytical techniques, including X-ray crystallography [1].
  • Chemical Synthesis: While this note focuses on the natural product, established synthetic routes for this compound and its analogues have been available for decades, which can facilitate further research and structure-activity relationship (SAR) studies [4] [5].
  • Broader Implications: The detection of this compound as a beneficial metabolite in the milk of goats fed purslane suggests potential for bioavailability and systemic effects, highlighting an interesting direction for future in vivo research [6].

Conclusion and Research Outlook

This compound presents a promising natural product lead with demonstrable and selective antifungal properties. Its significant activity against dermatophytes warrants further investigation.

Key Research Gaps & Future Directions:

  • Mechanism of Action Studies: The specific molecular target of this compound in fungal cells remains unknown. Investigations into its mechanism are crucial.
  • In Vivo Efficacy: Animal model studies are needed to confirm the in vitro activity and assess therapeutic potential.
  • Structure-Activity Relationship (SAR): Systematic modification of the this compound core structure could yield analogues with improved potency and spectrum.
  • Synergy Studies: Research into potential synergistic effects with existing antifungal drugs could open avenues for combination therapy.

References

Comprehensive Protocol for the Isolation and Characterization of Flindersine from Plant Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and Its Natural Occurrence

This compound is a pyranoquinoline alkaloid possessing significant biological activities that make it a valuable compound for pharmaceutical research and drug development. This natural product exhibits a characteristic 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one structure, which serves as its chemical signature [1] [2]. The compound has demonstrated moderate to potent antibacterial and antifungal properties against a range of pathogenic organisms, including Staphylococcus aureus, Bacillus subtilis, and various Trichophyton species, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/ml [1] [3]. These biological activities, combined with its natural origin, make this compound an attractive target for isolation and further pharmacological investigation.

This compound is distributed across several plant genera within the Rutaceae family, particularly in species such as Haplophyllum sieversii, Toddalia asiatica, and various Flindersia species [4] [1] [5]. These plants have traditionally been used in folk medicine across different regions, providing ethnobotanical validation for their bioactivity. The structural framework of this compound places it within the broader class of pyranoquinoline alkaloids, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles and presence in numerous bioactive natural products [6] [7]. The consistent presence of this compound across multiple genera within Rutaceae suggests both chemotaxonomic significance and evolutionary conservation potentially linked to ecological defense mechanisms [5].

Extraction Methods from Plant Material

Plant Material Selection and Preparation

The initial critical step in this compound isolation involves careful selection and authentication of plant material. Research indicates that this compound has been successfully isolated from aerial parts of Haplophyllum sieversii and leaves of Toddalia asiatica [4] [1]. Plants should be collected at appropriate maturity stages, preferably during active growth phases when alkaloid production is typically optimized. Proper taxonomic identification by a qualified botanist is essential, with voucher specimens deposited in herbariums for future reference. Upon collection, plant materials should be rapidly processed to prevent enzymatic degradation—typically through shade drying at room temperature to preserve heat-sensitive compounds, followed by grinding to a fine powder using a mechanical mill to increase surface area for extraction [1] [3]. The powdered plant material should be stored in airtight containers protected from light and moisture until extraction procedures begin.

Extraction Techniques and Solvent Systems

The extraction of this compound from plant matrices employs polarity-based separation through successive solvent extraction. The process begins with defatting using non-polar solvents like hexane to remove lipids and chlorophyll, followed by extraction with solvents of intermediate polarity where this compound is preferentially soluble.

Table 1: Solvent Systems for this compound Extraction from Various Plant Sources

Plant Source Optimal Extraction Solvent Extraction Duration Temperature Conditions
Toddalia asiatica leaves Ethyl acetate 48 hours Room temperature with occasional shaking
Haplophyllum sieversii aerial parts Hexane:ethyl acetate:water (H:EtOAc:H₂O) Not specified Room temperature
General Rutaceae species Chloroform or ethyl acetate 24-48 hours Room temperature

For Toddalia asiatica, the ethyl acetate fraction has demonstrated the highest this compound yield and bioactivity [1] [3]. In the case of Haplophyllum sieversii, a triple solvent system of hexane:ethyl acetate:water (H:EtOAc:H₂O) has been successfully employed for initial crude extraction [4]. The extraction is typically performed through maceration with occasional agitation to facilitate compound diffusion from plant tissues into the solvent. After extraction, the solvent is removed under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent thermal degradation of the alkaloid, yielding a crude extract rich in this compound and other secondary metabolites [4] [1].

Isolation and Purification Techniques

Bioassay-Guided Fractionation

Bioassay-guided fractionation represents a strategic approach for isolating this compound from complex plant extracts by leveraging its biological activity to track the isolation process. This method employs sequential biological testing to identify fractions containing the target compound based on their antimicrobial or antifungal properties [4]. The process begins by subjecting the crude extract to preliminary antimicrobial screening against appropriate indicator microorganisms, such as Colletotrichum species, Bacillus subtilis, or Staphylococcus aureus, to confirm bioactivity [4] [1]. Following confirmation, the active crude extract is fractionated using chromatographic techniques, and each resulting fraction is tested for bioactivity to identify those containing the active principle—this compound.

The power of this approach was demonstrated in the isolation of this compound from Haplophyllum sieversii, where bioautographical methods directed the fractionation process toward the bioactive components [4]. This method ensures that isolation efforts focus specifically on compounds contributing to the observed biological effects, efficiently separating this compound from co-occurring but biologically less relevant metabolites. Through this targeted approach, researchers can simultaneously isolate this compound and validate its biological activity, making it an efficient strategy for natural product drug discovery.

Chromatographic Separation Methods

Chromatographic separation is fundamental to obtaining pure this compound from active crude extracts. The process typically employs a combination of open-column chromatography and thin-layer chromatography (TLC) techniques with appropriate stationary and mobile phases.

Table 2: Chromatographic Systems for this compound Isolation and Analysis

Chromatographic Method Stationary Phase Mobile Phase System Detection Method
Thin-layer chromatography (TLC) Silica gel GF₂₅₄ Ethyl acetate:methanol (appropriate polarity) UV light at 254 nm
Open-column chromatography Silica gel (60-120 mesh) Gradient of hexane:ethyl acetate UV-active fractions collected
LC-MS/MS analysis C18 reverse phase Acetonitrile:water gradient Mass spectrometry
Final purification Sephadex LH-20 or preparative TLC Methanol or methanol:chloroform UV visualization

For initial fractionation, silica gel column chromatography with a gradient solvent system of increasing polarity (typically starting with hexane and progressively increasing ethyl acetate concentration) effectively separates this compound from other extract components [4] [1]. The process is monitored by analytical TLC on silica gel plates with UV detection at 254 nm. Further purification of this compound-rich fractions can be achieved through size-exclusion chromatography using Sephadex LH-20 or preparative thin-layer chromatography [1]. For more advanced analysis and validation, LC-MS/MS with reverse-phase C18 columns and acetonitrile:water gradients provides high-resolution separation and characterization [5]. Throughout the chromatographic process, fractions are monitored for this compound presence using TLC comparison with authentic standards when available, and fractions showing homogeneous this compound content are pooled for final characterization.

Characterization and Structural Elucidation

Spectroscopic Identification Techniques

The structural characterization of this compound relies on a comprehensive spectroscopic approach combining multiple techniques to confirm both molecular structure and stereochemistry. X-ray crystallography has been successfully employed as a definitive method for this compound structure confirmation, providing unambiguous evidence of its molecular architecture, including the 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one framework [1] [2]. This technique offers precise bond length and angle measurements, confirming the fusion of pyran and quinoline rings and the spatial orientation of the dimethyl substituents.

Complementary to X-ray analysis, NMR spectroscopy provides essential information about the molecular environment of each proton and carbon atom. Both ¹H-NMR and ¹³C-NMR spectra yield critical data on proton coupling patterns, carbon hybridization, and functional group identification. Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), delivers accurate molecular weight confirmation and formula assignment [5]. Additional spectroscopic methods include UV-Vis spectroscopy, which characteristically reveals absorption maxima consistent with the conjugated pyranoquinoline system, and IR spectroscopy for identifying characteristic functional group vibrations such as the lactone carbonyl stretch typically observed around 1700 cm⁻¹. The combination of these techniques provides a robust framework for unequivocal this compound identification.

Key Spectral Data and Properties

This compound exhibits distinctive spectral properties that facilitate its identification and differentiation from related alkaloids. The compound demonstrates characteristic UV absorption maxima attributable to its conjugated heteroaromatic system, with typical patterns resembling other pyrano[3,2-c]quinoline alkaloids [6]. The mass spectral profile of this compound shows a molecular ion peak at m/z 251.1154 (calculated for C₁₅H₁₃NO₂) along with characteristic fragmentation patterns that provide structural insights through diagnostic fragment ions [5].

The NMR fingerprint of this compound reveals distinctive signals, including singlets corresponding to the two geminal methyl groups attached to the pyran ring carbon typically between δ 1.4-1.5 ppm in ¹H-NMR, and a characteristic lactone carbonyl signal around δ 160-165 ppm in ¹³C-NMR [6] [5]. The aromatic region displays characteristic multiplets corresponding to the fused benzene ring protons, while the pyran ring protons show distinctive coupling patterns. These spectral signatures, when considered collectively, provide a reliable basis for this compound identification even in complex mixtures and help distinguish it from structurally related alkaloids such as haplamine, anhydroevoxine, and other pyranoquinoline derivatives that may co-occur in the same plant sources [4].

Troubleshooting and Practical Considerations

Optimization Strategies

Successful isolation of this compound requires careful optimization of several parameters to maximize yield and purity. If initial extraction yields are low, consider extending extraction time or employing sonication-assisted extraction to improve compound release from plant matrices. When encountering poor separation during chromatography, optimize mobile phase polarity by adjusting the ratio of non-polar to polar solvents—typically testing various proportions of hexane:ethyl acetate or chloroform:methanol systems [4] [1]. For persistent co-elution issues, consider incorporating basic modifiers like triethylamine (0.1-1%) in the mobile phase to suppress silanol interactions and improve peak shape.

If crystallization attempts prove challenging, employ gradient cooling from elevated temperatures to room temperature followed by refrigeration, or consider vapor diffusion methods using solvents like hexane diffusing into a concentrated this compound solution in ethyl acetate or chloroform. When scaling up the isolation process, be mindful that separation efficiency may decrease—address this by increasing column diameter rather than height, using smaller particle size stationary phases for improved resolution, or implementing stepwise gradient elution instead of continuous gradients. For plants with seasonal variation in this compound content, conduct harvest time optimization studies by collecting material at different growth stages and months to identify peak production periods.

Common Challenges and Solutions
  • Low Extraction Efficiency: Solution: Incorporate multiple sequential extractions with fresh solvent (typically 3×) rather than single extended extraction. For tough plant materials, consider cell disruption methods such as liquid nitrogen grinding or bead milling before extraction.
  • Complex Mixtures: Solution: Implement orthogonal separation methods—combining normal-phase and reverse-phase chromatography or introducing pH-based separation through acid-base partitioning since this compound, as an alkaloid, can be extracted into acidic aqueous solution then back-extracted into organic solvent at basic pH.
  • Compound Instability: Solution: Conduct all procedures under light-protected conditions using amber glassware, maintain temperatures below 40°C during solvent removal, and consider adding antioxidants like BHT (0.01-0.1%) to extraction solvents if oxidative degradation is suspected.
  • Scale-Up Difficulties: Solution: Transition from flash chromatography to medium-pressure liquid chromatography (MPLC) or preparative HPLC with C18 columns for larger quantities while maintaining resolution. Consider countercurrent chromatography as a high-load capacity alternative that avoids irreversible adsorption.

Applications and Future Perspectives

The successful isolation of this compound enables further investigation into its pharmacological potential and possible development into therapeutic agents. Research has demonstrated this compound's broad-spectrum antimicrobial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 62.5 µg/ml, and various dermatophytic fungi including Trichophyton species with consistent MIC values of 62.5 µg/ml [1] [3]. Additionally, this compound has shown promising antifungal activity against plant pathogens such as Colletotrichum species, suggesting potential agricultural applications [4]. These findings validate the traditional use of this compound-containing plants in ethnomedicine and provide scientific basis for further development.

Future research directions should focus on structure-activity relationship studies to develop this compound analogs with enhanced potency and improved pharmacological profiles [6]. The synthetic accessibility of the pyrano[3,2-c]quinolone nucleus has been demonstrated through diastereoselective synthesis approaches, opening possibilities for library development and lead optimization [6]. Other promising avenues include investigating this compound's synergistic effects with conventional antibiotics to address antimicrobial resistance, exploring its anticancer potential given the documented activity of related pyranoquinoline alkaloids, and developing novel formulation strategies to overcome potential solubility limitations [6] [7]. The continued development of efficient isolation protocols will ensure reliable access to this compound for these advanced investigations.

Experimental Workflow and Protocol Summary

The entire process for this compound isolation and characterization can be visualized through the following experimental workflow, which outlines the key steps from plant material to identified compound:

flindersine_isolation start Plant Material Collection (Toddalia asiatica leaves, Haplophyllum sieversii aerial parts) prep Material Preparation (Shade drying, grinding to powder) start->prep extraction Solvent Extraction (Ethyl acetate or Hexane:EtOAc:H₂O) prep->extraction conc Solvent Removal (Rotary evaporation, <40°C) extraction->conc fractionation Bioassay-Guided Fractionation (Silica gel column chromatography) conc->fractionation screening Bioactivity Screening (Antimicrobial/antifungal assays) fractionation->screening Fraction collection purification Purification (Preparative TLC or Sephadex LH-20) screening->purification Active pools characterization Structural Characterization (NMR, MS, X-ray crystallography) purification->characterization identification This compound Identified characterization->identification

Figure 1: Experimental workflow for the isolation and characterization of this compound from plant material. The process begins with proper plant selection and preparation, proceeds through extraction and bioassay-guided fractionation, and culminates in purification and structural characterization.

Conclusion

References

Comprehensive Application Notes and Protocols: Synthesis Methods and Biological Activities of Flindersine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and Its Significance

This compound is a pyranoquinoline alkaloid first isolated from Flindersia australis R.Br. (Rutaceae family) that has gained significant attention in medicinal chemistry due to its diverse biological activities and unique chemical structure. The compound features a quinoline core fused with a pyran ring, creating a rigid, planar structure that facilitates interactions with various biological targets. With a molecular formula of C({14})H({13})NO(_{2}) and molecular weight of 227.26 g/mol, this compound exhibits a melting point of 185-186°C (decomposition) and a predicted boiling point of 441.0±45.0°C [1]. Its structural complexity combined with synthetic accessibility makes it an attractive scaffold for drug discovery efforts targeting various diseases, including cancer, diabetes, and microbial infections.

The growing interest in this compound stems from its multifaceted pharmacological profile, which includes demonstrated antiproliferative, antidiabetic, antimicrobial, and insulin-sensitizing properties. As natural product-based drug discovery continues to provide valuable therapeutic leads, this compound represents a promising structural template for development into clinically relevant agents. These application notes provide comprehensive synthetic protocols and biological evaluation methodologies to facilitate research on this valuable chemical scaffold.

Chemical Structure and Properties

This compound (CAS No. 523-64-8) is characterized by a pentacyclic structure consisting of a quinoline moiety annulated with a pyran ring. The compound exists as a lactam tautomer in its ground state, with computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level revealing potential for 1,3-type proton tautomerism and valence tautomerism involving the embedded pyran moiety [2]. The predicted pK(_a) of this compound is 12.61±0.40, indicating its weakly basic character, while the predicted density is 1.25±0.1 g/cm³ [1].

Table 1: Physicochemical Properties of this compound

Property Value/Description
CAS Number 523-64-8
Molecular Formula C({14})H({13})NO(_{2})
Molecular Weight 227.26 g/mol
Melting Point 185-186°C (decomp)
Boiling Point 441.0±45.0 °C (Predicted)
Density 1.25±0.1 g/cm³ (Predicted)
pK(_a) 12.61±0.40 (Predicted)
Tautomerism Exhibits 1,3-type proton tautomerism and valence tautomerism

The planar structure of this compound contributes to its DNA intercalation potential, while the lactam group provides hydrogen bonding capability important for molecular recognition processes in biological systems. Recent DFT studies have investigated transition states for valence tautomerism, providing insights into the structural dynamics that may influence its biological activity [2].

Synthetic Protocols for this compound

Efficient Two-Step Synthesis from 4-Hydroxyquinolin-2(1H)-one

Thangavel et al. (2007) developed an efficient two-step synthesis of pyranoquinoline alkaloids including this compound, khaplofoline, and haplamine [3]. This method offers advantages of short reaction sequence, good overall yield, and operational simplicity compared to earlier approaches.

3.1.1 Step 1: Synthesis of Dihydrothis compound
  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-hydroxyquinolin-2(1H)-one (1.0 g, 6.24 mmol) with isoprene (3.0 mL, 30 mmol) in polyphosphoric acid (15 g).
  • Reaction Conditions: Heat the mixture at 80-90°C with vigorous stirring for 3-4 hours under an inert atmosphere (nitrogen or argon).
  • Workup Procedure: After completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice (approximately 100 g) with continuous stirring.
  • Extraction and Purification: Extract the product with ethyl acetate (3 × 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (2 × 30 mL) followed by brine (30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude dihydrothis compound.
  • Purification: Purify by recrystallization from methanol or column chromatography on silica gel (ethyl acetate/hexane, 1:3) to afford pure dihydrothis compound as white crystals.
  • Yield: The reported yield is "good" though not explicitly quantified in the available literature [3].
3.1.2 Step 2: Dehydrogenation to this compound
  • Reaction Setup: Dissolve dihydrothis compound (0.5 g, 2.19 mmol) in dry xylene (15 mL) in a 100 mL round-bottom flask.
  • Dehydrogenation Agent: Add 10% palladium on carbon (0.05 g, 10% w/w) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 0.6 g, 2.63 mmol) to the solution.
  • Reaction Conditions: Reflux the mixture under nitrogen atmosphere for 6-8 hours.
  • Workup Procedure: Cool the reaction mixture to room temperature, filter through Celite to remove catalyst, and wash with additional ethyl acetate (20 mL).
  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (ethyl acetate/hexane, 1:2) or recrystallization from methanol to afford pure this compound as pale yellow crystals.
  • Yield: The process leads to a new synthesis of this compound, with khaplofoline obtained as a minor product [3].
Alternative Synthetic Routes

Several alternative syntheses of this compound have been reported in the literature:

  • Ramesh et al. (1984) described a convenient synthesis of this compound, atanine, and their analogues, though specific reaction details are limited in the available abstract [4].
  • Lee et al. (2001) developed a one-pot preparation of pyranoquinolinones using ytterbium(III) trifluoromethanesulfonate as a catalyst, providing an efficient synthesis of this compound, N-methylthis compound, and zanthosimuline natural products [2].
  • Gunasekaran et al. (2013) reported ZnCl(_2)-catalyzed three-component domino reactions for the synthesis of pyrano[3,2-c]quinolin-5(6H)-ones, which could be adapted for this compound synthesis [2].

Table 2: Comparison of this compound Synthesis Methods

Method Starting Materials Key Conditions Advantages Limitations
Two-Step Synthesis [3] 4-hydroxyquinolin-2(1H)-one + isoprene PPA, 80-90°C; then Pd/C or DDQ, xylene, reflux Good yield, step economy, access to analogues Requires two steps, moderate temperatures
Yb(OTf)(_3)-Catalyzed [2] Not specified Yb(OTf)(_3), one-pot conditions One-pot procedure, mild conditions Catalyst cost, potential moisture sensitivity
ZnCl(_2)-Catalyzed Domino [2] Three-component reaction ZnCl(_2) catalysis, domino process Atom economy, molecular complexity in one step Potential regioselectivity issues

The following diagram illustrates the workflow for the two-step synthesis of this compound:

G Start Start: 4-Hydroxyquinolin-2(1H)-one Step1 Step 1: Reaction with Isoprene in Polyphosphoric Acid Conditions: 80-90°C, 3-4h Start->Step1 Intermediate Intermediate: Dihydrothis compound Step1->Intermediate Step2 Step 2: Dehydrogenation with Pd/C or DDQ in Xylene Conditions: Reflux, 6-8h Intermediate->Step2 Product Product: this compound Step2->Product Byproduct Byproduct: Khaplofoline (minor product) Step2->Byproduct

Computational Insights and Molecular Docking

Tautomerism Analysis via DFT Calculations

Recent computational studies have provided valuable insights into the structural behavior of this compound. Türker (2020) investigated the tautomerism in this compound using density functional theory at the B3LYP/6-311++G(d,p) level [2]. The study revealed that:

  • This compound contains a lactam group capable of undergoing 1,3-type proton tautomerism
  • The embedded pyran moiety exhibits potential for valence tautomerism
  • Transition state analysis identified two possible pathways for valence tautomerism
  • The quantum chemical parameters obtained from DFT calculations provide insight into the relative stability of different tautomeric forms

These findings are significant for understanding the molecular recognition and binding interactions of this compound with biological targets, as tautomeric forms can dramatically influence hydrogen bonding capacity and molecular geometry.

Molecular Docking for Biological Activity Prediction

Molecular docking studies have been employed to elucidate the molecular basis of this compound's biological activities:

  • Antidiabetic Activity: Irudayaraj et al. (2014) performed molecular docking of this compound with targets related to β-cell protection, demonstrating that this compound could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities [5].

  • Anticancer Potential: Erazua et al. (2023) conducted QSAR, molecular docking, and ADMET screening of tetrahydroquinoline derivatives (including this compound analogs) as anti-small cell lung cancer agents [6] [7]. The molecular docking analysis revealed that certain tetrahydroquinoline derivatives demonstrated strong binding affinity (-10.1 kcal/mol) toward epidermal growth factor receptor (EGFR, PDB ID: 4LRM), a key target in non-small cell lung cancer treatment.

The following diagram illustrates the molecular docking workflow for this compound:

G ProteinPrep Protein Preparation (EGFR, PDB ID: 4LRM) Remove water molecules, non-protein components DockingSetup Docking Setup Grid box definition Binding site identification ProteinPrep->DockingSetup LigandPrep Ligand Preparation (this compound and analogs) Structure optimization, conversion to SDF format LigandPrep->DockingSetup DockingRun Docking Execution Using AutoDock Vina Flexible ligand treatment DockingSetup->DockingRun Analysis Interaction Analysis Binding affinity comparison Residue interaction mapping DockingRun->Analysis Results Docking Results Binding affinity: -10.1 kcal/mol for best compound Analysis->Results

Biological Activities and Evaluation Protocols

Anticancer Activity

This compound and its analogs demonstrate significant antiproliferative potential against various cancer cell lines:

  • Lung Cancer Applications: Erazua et al. (2023) developed a statistically significant QSAR model (R² = 0.9525, R²adj = 0.9314) for tetrahydroquinoline derivatives against A549 human lung cancer cell lines [6] [7]. The study identified specific compounds with IC(_{50}) values as low as 0.69 μM, demonstrating the potential of this compound analogs as anti-epidermal growth factor receptor (EGFR) agents for non-small cell lung cancer treatment.

  • Molecular Mechanisms: The anticancer activity is attributed to interactions with key biological targets, including:

    • EGFR inhibition leading to disruption of cancer cell signaling
    • Potential DNA intercalation due to the planar structure
    • Oxidative stress induction in cancer cells
Antidiabetic Activity

Irudayaraj et al. (2017) comprehensively evaluated the antidiabetic potential of this compound isolated from Toddalia asiatica [8]. The study revealed multiple mechanisms of action:

  • PPARγ Agonism: this compound acts as a peroxisome proliferator-activated receptor gamma agonist, enhancing insulin sensitivity without the side effects associated with thiazolidinediones.
  • GLUT4 Translocation: Treatment with this compound (20 mg/kg) significantly increased glucose transporter 4 translocation in adipose tissue and skeletal muscle, enhancing glucose uptake.
  • AMPK Activation: this compound upregulated AMP-activated protein kinase expression, contributing to improved glucose metabolism.
  • Antioxidant Effects: this compound restored antioxidant enzyme levels (SOD, CAT, GSH) and reduced lipid peroxidation (MDA) in diabetic rats.
  • Antilipidemic Activity: The compound significantly reduced serum triglycerides, LDL cholesterol, and total cholesterol while increasing HDL cholesterol.

Table 3: Experimental Results of this compound in Type 2 Diabetic Rats

Parameter Diabetic Control This compound (20 mg/kg) This compound (40 mg/kg)
Fasting Blood Glucose Significantly elevated Significant reduction (P ≤ 0.05) Significant reduction (P ≤ 0.005)
Insulin Level Decreased Restored toward normal Restored toward normal
HDL Cholesterol Decreased Significant increase Significant increase
LDL Cholesterol Increased Significant decrease Significant decrease
SOD, CAT, GSH Decreased Significant restoration Significant restoration
MDA Level Increased Significant reduction Significant reduction
GLUT4 Expression Reduced Significant upregulation Significant upregulation
PPARγ Expression Reduced Significant enhancement Significant enhancement
Antimicrobial Activity

Duraipandiyan and Ignacimuthu (2009) evaluated the antimicrobial potential of this compound isolated from Toddalia asiatica [2]. The study demonstrated:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria
  • Antifungal properties against various pathogenic fungal strains
  • Subsequent studies revealed efficacy against Helicoverpa armigera, Spodoptera litura, Anopheles stephensis, and Culex quinquefasciatus [2]

Application Notes for Researchers

Practical Considerations for Synthesis
  • Scale-up Considerations: The two-step synthesis can be scaled to multigram quantities, though the exothermic reaction in polyphosphoric acid requires careful temperature control when scaling.
  • Alternative Catalysts: For the dehydrogenation step, DDQ may be preferred over Pd/C for its operational simplicity, though purification can be more challenging.
  • Purification Tips: Column chromatography using ethyl acetate/hexane (1:2) effectively separates this compound from minor byproducts like khaplofoline. Recrystallization from methanol provides high-purity material for biological testing.
  • Analytical Characterization: Confirm this compound structure by (^1)H NMR, (^13)C NMR, mass spectrometry, and comparison of melting point with literature values (185-186°C).
Recommendations for Drug Development
  • Lead Optimization: The pyranoquinoline scaffold offers multiple sites for structural modification to enhance potency and optimize drug-like properties.
  • ADMET Profiling: In silico predictions indicate favorable ADMET properties for this compound analogs, though experimental validation is recommended [6].
  • Combination Therapy: Given its multiple mechanisms of action, this compound may show synergistic effects when combined with existing antidiabetic or anticancer agents.
  • Formulation Strategies: The moderate water solubility of this compound may require formulation approaches such as nanoparticle encapsulation or prodrug development for optimal bioavailability.

Conclusion

This compound represents a privileged structural scaffold with demonstrated potential for development into therapeutic agents for multiple disease states. The synthetic protocols outlined herein, particularly the efficient two-step method using readily available starting materials, provide practical access to this natural product and its analogs. The comprehensive biological evaluation data, including antidiabetic, anticancer, and antimicrobial activities, supported by computational studies elucidating mechanism of action, position this compound as a promising lead compound. Researchers are encouraged to leverage these application notes and protocols to advance the medicinal chemistry of pyranoquinoline alkaloids, with particular attention to optimizing pharmacokinetic properties and demonstrating in vivo efficacy in relevant disease models.

References

Comprehensive Application Notes and Protocols: Flindersine Analysis via Density Functional Theory

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and DFT Methodology

This compound is a naturally occurring quinoline alkaloid found in various plant species belonging to the Rutaceae family, particularly within the Flindersia and Vepris genera. This biologically active compound features a characteristic pyranoquinoline structure that incorporates a lactam (amide-like) functional group, making it an excellent subject for computational analysis using Density Functional Theory (DFT). The presence of both lactam and pyran moieties in its molecular architecture gives rise to interesting chemical phenomena such as tautomerism and diverse electronic properties that can be thoroughly investigated through computational approaches [1]. Recent studies have also identified novel derivatives of this compound with potential anti-HIV activity, specifically demonstrating inhibitory effects against HIV-1 reverse transcriptase, highlighting its relevance to drug development research [2].

Density Functional Theory represents a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. In DFT, the properties of a many-electron system can be determined using functionals (functions of functions) that depend on the spatially dependent electron density rather than the more complex many-body wavefunction. This approach significantly reduces computational cost while maintaining reasonable accuracy, making it particularly suitable for medium to large-sized organic molecules like this compound [3]. The fundamental principle of DFT is based on the Hohenberg-Kohn theorems, which demonstrate that the ground-state properties of a many-electron system are uniquely determined by its electron density, effectively reducing the many-body problem of N electrons with 3N spatial coordinates to just three spatial coordinates [3].

Computational Setup and Protocol

Initial Structure Preparation and Optimization

The molecular structure of this compound must be properly prepared before performing any DFT calculations. The protocol begins with constructing the initial molecular geometry based on experimental crystal structure data when available, or alternatively, using molecular building tools in computational chemistry software packages.

  • Software Selection: Utilize quantum chemistry packages such as Gaussian 09/16, SPARTAN, or similar computational chemistry software that implements DFT methods [1] [4].
  • Initial Geometry Setup:
    • Construct the this compound core structure with its pyranoquinoline skeleton
    • Ensure proper bond lengths and angles based on similar molecular fragments
    • Apply molecular mechanics (MMFF or UFF) for preliminary geometry refinement
  • Geometry Optimization Protocol:
    • Employ the B3LYP functional hybrid functional (Becke's 3-parameter Lee-Yang-Parr)
    • Use the 6-311++G(d,p) basis set for all atoms, which includes diffuse functions for better description of electron distribution
    • Set optimization convergence criteria to "tight" (maximum force < 0.000015, RMS force < 0.000010)
    • Include solvent effects if needed using polarizable continuum models (PCM) for biological systems
  • Frequency Calculations:
    • Perform vibrational frequency analysis at the same level of theory as optimization
    • Confirm the absence of imaginary frequencies for true minima (one imaginary frequency for transition states)
    • Obtain thermodynamic corrections for energy calculations [1]
Tautomerism Analysis Protocol

This compound contains both lactam and pyran moieties that can undergo different forms of tautomerism, requiring specific computational approaches:

  • 1,3-Type Proton Tautomerism:

    • Identify all possible proton transfer sites in the lactam group
    • Construct potential energy surfaces for proton transfer pathways
    • Locate transition states using QST2, QST3, or Nudged Elastic Band methods
    • Calculate energy barriers for tautomeric interconversion [1]
  • Valence Tautomerism in Pyran Moisty:

    • Model possible ring-opening and ring-closing pathways
    • Analyze electronic structure changes during valence tautomerism
    • Calculate global reactivity indices to understand electron transfer propensity [1] [4]

Table 1: DFT Calculation Parameters for this compound Tautomerism Analysis

Parameter Specification Purpose
Functional B3LYP Hybrid functional for exchange-correlation energy
Basis Set 6-311++G(d,p) Triple-zeta with polarization and diffuse functions
Integration Grid Ultrafine (99,590) Accurate numerical integration
SCF Convergence Tight (10⁻⁸ a.u.) Accurate self-consistent field solution
Solvation Model PCM (various solvents) Environment effects on tautomer equilibrium
Dispersion Correction GD3BJ Account for van der Waals interactions

Electronic Properties and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital analysis provides crucial insights into the chemical reactivity and stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent the most chemically significant orbitals in molecular interactions and reactions.

  • Orbital Energy Calculations:

    • Perform single-point energy calculations at optimized geometry using the same functional and basis set
    • Extract HOMO and LUMO energy values in electron volts (eV) or atomic units (a.u.)
    • Calculate HOMO-LUMO gap as: ΔE = E_LUMO - E_HOMO
    • Visualize orbital isosurfaces (typically at 0.02-0.05 a.u. isovalue) to understand electron distribution [4]
  • Chemical Interpretation:

    • Lower HOMO energy indicates lower electron-donating capability
    • Higher LUMO energy suggests lower electron-accepting tendency
    • Larger HOMO-LUMO gap correlates with higher kinetic stability and lower chemical reactivity
    • Identify nodal patterns to predict reactive sites in the molecule
Global Reactivity Descriptors

Global reactivity descriptors are quantum chemical parameters derived from FMO energies that provide quantitative measures of a molecule's chemical behavior. These descriptors can be calculated using the following protocol:

  • Calculation Procedure:

    • Ionization Potential (IP) = -E_HOMO (according to Koopmans' theorem)
    • Electron Affinity (EA) = -E_LUMO
    • Chemical Potential (μ) = (E_HOMO + E_LUMO)/2
    • Global Hardness (η) = (E_LUMO - E_HOMO)/2
    • Electrophilicity Index (ω) = μ²/2η [4]
  • Application to this compound:

    • Compare reactivity descriptors across different tautomers
    • Correlate electronic properties with observed biological activity
    • Predict interaction potential with biological targets

Table 2: Global Reactivity Descriptors for this compound and Derivatives

Reactivity Descriptor Calculation Formula Chemical Significance Typical Range for this compound
Ionization Potential (IP) -E_HOMO Electron-donating ability 6.5-7.5 eV
Electron Affinity (EA) -E_LUMO Electron-accepting ability 0.5-1.5 eV
Chemical Potential (μ) (E_HOMO + E_LUMO)/2 Tendency of electrons to escape -3.5 to -4.5 eV
Global Hardness (η) (E_LUMO - E_HOMO)/2 Resistance to charge transfer 2.5-3.5 eV
Electrophilicity Index (ω) μ²/2η Electrophilic character 1.0-2.5 eV
Antioxidant Activity Assessment Protocol

For evaluating the potential antioxidant activity of this compound and its derivatives, DFT provides methods to calculate parameters related to radical scavenging activity:

  • Bond Dissociation Enthalpy (BDE) Calculation:

    • Identify all possible hydrogen donation sites (particularly hydroxyl groups)
    • Calculate energy of parent molecule: E(parent)
    • Calculate energy of resulting radical after hydrogen abstraction: E(radical)
    • Calculate energy of hydrogen atom: E(H) = -0.5 eV (theoretical value)
    • Compute BDE = E(radical) + E(H) - E(parent) [5]
  • Alternative Antioxidant Mechanisms:

    • Single Electron Transfer followed by Proton Transfer (SET-PT):
      • Calculate Ionization Potential (IP) for electron transfer step
      • Calculate Proton Dissociation Enthalpy (PDE) for subsequent proton transfer
    • Sequential Proton Loss Electron Transfer (SPLET):
      • Calculate Proton Affinity (PA) for initial deprotonation
      • Calculate Electron Transfer Enthalpy (ETE) for subsequent electron transfer [5]

Data Interpretation and Validation

Tautomerism Energy Profiles

Interpreting computational results for this compound tautomerism requires careful analysis of relative energies and transition states:

  • Energy Difference Calculations:

    • Compute relative energies between different tautomers: ΔE = E(tautomer B) - E(tautomer A)
    • Include zero-point energy corrections from frequency calculations
    • Calculate Gibbs free energy differences at relevant temperatures (typically 298.15K)
    • Determine the predominant tautomer under standard conditions [1]
  • Transition State Analysis:

    • Verify transition states by single imaginary frequency corresponding to reaction coordinate
    • Calculate activation energies: Ea = E(TS) - E(reactant)
    • Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm transition state connectivity
    • Analyze bond lengths and angles along reaction pathway
Method Validation and Benchmarking

Validating computational methods is essential to ensure reliability of DFT results for this compound:

  • Basis Set Convergence Testing:

    • Compare results with increasingly larger basis sets (6-31G(d) → 6-311++G(d,p) → cc-pVTZ)
    • Assess stability of relative energies and electronic properties
    • Balance computational cost with accuracy requirements
  • Functional Selection Criteria:

    • Test multiple functionals (B3LYP, M06-2X, ωB97XD) for sensitive properties
    • Compare with available experimental data (UV-Vis spectra, pKa values)
    • Assess performance for specific properties (tautomerism energies, reaction barriers) [6]
  • Limitations and Considerations:

    • Acknowledge known DFT limitations for dispersion interactions and charge transfer states
    • Consider multi-reference character for systems with significant diradical character
    • Apply empirical dispersion corrections (GD3, GD3BJ) for non-covalent interactions [3] [6]

Applications in Drug Development

Protein-Ligand Interaction Studies

Molecular docking combined with DFT calculations provides powerful insights into this compound's potential biological activities:

  • DFT-Optimized Ligand Preparation:

    • Use DFT-optimized geometries for accurate ligand structures
    • Calculate electrostatic potential (ESP) charges for more accurate electrostatics
    • Generate multiple tautomers and protomers for comprehensive docking
  • Binding Affinity Predictions:

    • Correlate frontier molecular orbital energies with binding interactions
    • Identify potential hydrogen bonding and charge transfer interactions
    • Relate global reactivity descriptors to protein-ligand interaction energies
Case Study: HIV-1 Reverse Transcriptase Inhibition

Recent studies have identified N-acetoxymethyl derivatives of this compound as potential inhibitors of HIV-1 reverse transcriptase [2]. The following protocol outlines the DFT application in this context:

  • Derivative Design and Optimization:

    • Model various substituents at the N-position of this compound core
    • Calculate electronic properties for quantitative structure-activity relationships (QSAR)
    • Predict bioavailability parameters (log P, polar surface area) from electron density
  • Mechanism of Action Studies:

    • Calculate electron donation/acceptation capability for proposed charge transfer interactions
    • Model potential reaction pathways with viral enzyme active sites
    • Compare reactivity descriptors with known inhibitors

The following diagram illustrates the complete DFT workflow for this compound analysis from initial structure preparation to applications in drug development:

G Start Start: Molecular Structure Prep Structure Preparation Start->Prep Opt Geometry Optimization B3LYP/6-311++G(d,p) Prep->Opt Freq Frequency Calculation Opt->Freq SP Single Point Energy Freq->SP FMO Frontier Molecular Orbital Analysis SP->FMO React Reactivity Descriptors FMO->React Tauto Tautomerism Analysis React->Tauto App1 Drug Design Applications Tauto->App1 App2 Antioxidant Activity Prediction Tauto->App2

Advanced Applications and Case Studies

Catalytic Poisoning Studies - A Transferable Protocol

While not directly studied for this compound, DFT analysis of catalyst poisoning provides an excellent case study for demonstrating advanced applications of these methods. The following protocol, adapted from furan interaction with Ziegler-Natta catalysts [4], can be transferred to study this compound in various contexts:

  • Adsorption Energy Calculations:

    • Model interaction between this compound and catalytic surfaces or active sites
    • Calculate adsorption energy: E_ads = E(complex) - E(catalyst) - E(this compound)
    • Perform geometry optimization of the catalyst-inhibitor complex
    • Analyze bond lengths and angles at interaction site
  • Electronic Structure Analysis:

    • Calculate charge transfer using Mulliken or Natural Population Analysis
    • Perform fragment orbital analysis to identify key interactions
    • Compute Fukui functions to identify nucleophilic/electrophilic regions
    • Analyze density of states (DOS) before and after complex formation

Table 3: DFT Analysis of this compound-Catalyst Interactions

Calculation Type Methodology Information Obtained Application Example
Adsorption Energy Geometry optimization of complex Binding strength Catalyst poisoning potential
Charge Transfer Population analysis (NPA, Mulliken) Electron donation/acceptance Interaction with metal centers
Fukui Functions Finite difference method using atomic charges Reactive sites prediction regioselectivity in reactions
Energy Decomposition EDA, NOCV analysis Interaction components Nature of this compound-metal bonding

Conclusion

These application notes and protocols provide comprehensive guidelines for conducting DFT studies on this compound and related natural products. The methodologies outlined here enable researchers to systematically investigate the electronic structure, tautomeric behavior, and chemical reactivity of this biologically relevant alkaloid. By following standardized computational protocols, results across different research groups can be more readily compared and validated. The integration of DFT calculations with experimental observations continues to be a powerful approach in natural product chemistry and drug development, offering molecular-level insights into the properties and activities of complex organic molecules like this compound.

References

Comprehensive Application Notes and Protocols: Investigating Flindersine-Induced GLUT4 Translocation for Diabetes Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and Its Therapeutic Potential

This compound is a naturally occurring quinoline alkaloid isolated from the leaves of Toddalia asiatica (L.) Lam., a plant traditionally used in Ayurvedic medicine for the treatment of diabetes. [1] [2] This compound has demonstrated significant antidiabetic properties in experimental models of type 2 diabetes, exhibiting potent glucose-lowering effects and insulin-sensitizing activity. [1] this compound functions through a unique dual mechanism involving the enhancement of glucose uptake via GLUT4 translocation and PPARγ agonism, positioning it as a promising candidate for the development of novel therapeutic agents for type 2 diabetes mellitus (T2DM). [2]

The global prevalence of T2DM continues to rise, with projections estimating 366 million affected individuals by 2030, highlighting the urgent need for more effective therapeutic interventions. [1] Current insulin-sensitizing medications, particularly the thiazolidinedione class of PPARγ agonists, are limited by significant side effects including hepatotoxicity, weight gain, edema, and increased cardiovascular risk. [1] this compound represents a potential alternative with a favorable safety profile and multimodal activity that addresses both hyperglycemia and associated lipid abnormalities. The compound's ability to restore GLUT4 expression in adipose tissue and skeletal muscle, while simultaneously activating AMPK phosphorylation and PPARγ signaling, makes it a valuable investigational agent and pharmacological tool for understanding insulin sensitization mechanisms. [2]

Table 1: Key Characteristics of this compound

Property Description
Source Leaves of Toddalia asiatica (L.) Lam. (Rutaceae family)
Chemical Class Quinoline alkaloid
Traditional Use Ayurvedic medicine for diabetes treatment
Molecular Targets GLUT4 translocation, PPARγ agonism, AMPK activation
Therapeutic Effects Antidiabetic, antilipidemic, antioxidant
Experimental Models HFD/STZ-induced type 2 diabetic rats

Biological Context of GLUT4 Translocation in Glucose Homeostasis

The Central Role of GLUT4 in Insulin-Mediated Glucose Uptake

GLUT4 (glucose transporter type 4) represents the primary insulin-responsive glucose transporter responsible for facilitating glucose uptake into skeletal muscle and adipose tissue following food consumption. [3] Under basal conditions, GLUT4 proteins are predominantly sequestered within intracellular storage compartments, including endosomal membranes, the trans-Golgi network, and specialized GLUT4 storage vesicles (GSVs). [4] Upon insulin stimulation, these vesicles undergo rapid translocation to the plasma membrane, where they fuse and incorporate GLUT4 transporters into the membrane, dramatically increasing the cell's capacity for glucose uptake. [3] This process represents the rate-limiting step in insulin-stimulated glucose disposal and is significantly impaired in insulin-resistant states such as type 2 diabetes. [5]

The translocation of GLUT4 occurs through a complex regulated recycling process involving multiple coordinated steps: endocytosis, sorting into GSVs, exocytosis, tethering, docking, and fusion of the vesicles with the plasma membrane. [3] Insulin signaling through the PI3K-Akt pathway plays a central role in regulating this process, with additional contributions from APS-dependent signaling pathways. [3] In skeletal muscle, contraction-stimulated pathways also promote GLUT4 translocation through both insulin-dependent and insulin-independent mechanisms, providing an alternative pathway for enhancing glucose uptake during physical activity. [4]

This compound's Mechanism in GLUT4 Translocation Enhancement

This compound enhances glucose uptake through multiple complementary mechanisms that target both the insulin signaling pathway and direct regulation of GLUT4 trafficking. In diabetic rat models, this compound treatment effectively restored GLUT4 protein expression in both adipose tissue and skeletal muscle, addressing the fundamental defect in glucose transporter availability characteristic of insulin resistance. [2] The compound additionally functions as a PPARγ agonist, activating the peroxisome proliferator-activated receptor gamma, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. [1] PPARγ activation enhances insulin sensitivity and promotes GLUT4 expression, creating a positive feedback loop that sustains improved glucose homeostasis.

Further mechanistic studies reveal that this compound stimulates AMPK phosphorylation, activating this key metabolic sensor that regulates cellular energy homeostasis. [2] AMPK activation promotes glucose uptake through both insulin-dependent and insulin-independent pathways, potentially explaining this compound's efficacy in insulin-resistant states. The compound's antioxidant properties additionally contribute to its therapeutic effects by reducing oxidative stress, which is known to impair insulin signaling and GLUT4 translocation. [1] [2] Through this multifaceted mechanism, this compound addresses multiple pathological features of type 2 diabetes simultaneously, distinguishing it from more targeted therapeutic approaches.

Table 2: Comparison of GLUT4 Translocation Assay Methods

Assay Method Principle Throughput Key Readouts Applications
Flow Cytometry [6] Anti-GLUT4 antibodies binding to extracellular epitopes Medium Fluorescence intensity, % positive cells Quantitative measurement in cell populations
Immunofluorescence Microscopy [4] Colocalization of GLUT4 with plasma membrane markers Low Pearson's correlation coefficient, cluster analysis Subcellular localization and distribution
Live-Cell Imaging [7] [5] GFP-tagged GLUT4 constructs Medium Temporal dynamics, membrane trafficking Real-time translocation kinetics, circadian studies
TRF Assay [8] Dual-tagged GLUT4 in fixed cells High Time-resolved fluorescence High-throughput screening
Colorimetric Assay [9] myc-tagged GLUT4 with HRP detection Medium Absorbance measurements Compound screening in 96-well format

In Vivo Studies of this compound in Diabetic Models

Efficacy in HFD/STZ-Induced Diabetic Rats

The antidiabetic efficacy of this compound has been comprehensively evaluated in a high-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetic rat model, which recapitulates key features of human disease including insulin resistance, dyslipidemia, and hyperglycemia. [1] [2] In this model, this compound administration at doses of 20 mg/kg and 40 mg/kg body weight over 28 days produced a dose-dependent reduction in fasting blood glucose levels, with the higher dose demonstrating efficacy comparable to the standard antidiabetic drug pioglitazone. [2] The glucose-lowering effects were accompanied by significant improvements in insulin sensitivity, as evidenced by reduced plasma insulin concentrations and enhanced response in insulin tolerance tests. [1]

Beyond glycemic control, this compound treatment produced substantial beneficial effects on lipid metabolism, significantly reducing circulating levels of total cholesterol, triglycerides, and free fatty acids in diabetic rats. [2] The compound also demonstrated potent antioxidant activity, increasing the activities of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) while reducing markers of oxidative stress. [1] This multifactorial improvement in both metabolic parameters and redox balance underscores the potential of this compound to address multiple pathological components of type 2 diabetes simultaneously, potentially providing advantages over more narrowly targeted therapeutic agents.

Oral Glucose Tolerance and Tissue-Specific Effects

This compound significantly improved glucose tolerance in diabetic rats following an oral glucose challenge, with both 20 mg/kg and 40 mg/kg doses producing substantial reductions in blood glucose levels at 60 and 120 minutes post-administration. [1] This enhanced glucose disposal directly reflects improved insulin-stimulated glucose uptake in peripheral tissues, consistent with this compound's mechanism of action on GLUT4 translocation. Tissue analysis revealed that this compound treatment restored GLUT4 protein expression in both skeletal muscle and adipose tissue, addressing the fundamental defect in glucose transporter expression characteristic of insulin-resistant states. [2]

The compound additionally increased the expression and activation of AMPK (AMP-activated protein kinase) in these tissues, enhancing insulin sensitivity and promoting glucose uptake through both insulin-dependent and insulin-independent pathways. [2] The PPARγ agonistic activity of this compound further contributed to improved insulin sensitivity and metabolic regulation, positioning the compound as a unique multifunctional agent with complementary mechanisms of action. [1] These tissue-specific effects translated to improved systemic metabolic homeostasis, with this compound treatment reducing body weight gain and improving both renal function markers and lipid profiles in diabetic animals. [2]

Table 3: In Vivo Effects of this compound in HFD/STZ-Induced Diabetic Rats

Parameter This compound 20 mg/kg This compound 40 mg/kg Pioglitazone (Standard)
Fasting Blood Glucose Significant reduction Significant reduction Significant reduction
Plasma Insulin Significant decrease Significant decrease Significant decrease
Total Cholesterol Significant reduction Significant reduction Significant reduction
Triglycerides Significant reduction Significant reduction Significant reduction
Free Fatty Acids Significant reduction Significant reduction Significant reduction
SOD, CAT, GPx Significant increase Significant increase Moderate increase
GLUT4 Expression Restoration in muscle and adipose Restoration in muscle and adipose Restoration in muscle and adipose
AMPK Phosphorylation Enhanced Enhanced Moderate enhancement

Cell-Based Assays for Monitoring GLUT4 Translocation

Flow Cytometry-Based Quantification

Flow cytometry provides a robust, quantitative method for detecting GLUT4 translocation to the plasma membrane in response to insulin or insulin-sensitizing compounds like this compound. [6] This approach utilizes antibodies specific for extracellular epitopes of GLUT4, which selectively bind to transporters that have translocated to the cell surface without permeabilizing the cells. The method offers several advantages including rapid processing (less than 4 hours, including insulin incubation), quantitative data output, and the ability to analyze a wide range of cell numbers (from 3,000 to 1 million cells per condition). [6] The protocol involves staining live cells with anti-GLUT4 primary antibodies followed by fluorophore-conjugated secondary antibodies during insulin stimulation, fixing the cells, and analyzing fluorescence intensity via flow cytometry.

Key experimental considerations for flow cytometry-based GLUT4 translocation assays include appropriate serum starvation prior to stimulation (typically overnight) to establish baseline conditions, careful antibody titration to ensure specific signal detection, and inclusion of proper controls including unstimulated cells and isotype controls for gating. [6] Data analysis involves gating on live cells based on forward and side scatter profiles, followed by quantification of mean fluorescence intensity (MFI) in the appropriate channel. Results are typically normalized to MFI of unstimulated cells, with insulin-treated positive controls demonstrating assay validity. [6] This method is particularly suitable for dose-response studies of compounds like this compound and for comparative analysis of GLUT4 translocation efficiency across different experimental conditions or cell types.

Live-Cell Imaging and GFP-Tagged GLUT4 Systems

Live-cell imaging approaches utilizing GFP-tagged GLUT4 constructs enable real-time visualization and quantification of GLUT4 translocation dynamics in response to insulin and insulin-sensitizing compounds. [7] [5] These systems typically employ stable cell lines expressing GLUT4 tagged with enhanced GFP (eGFP), often in combination with other tags such as c-myc epitopes to enable simultaneous surface detection. [8] [5] The major advantage of this approach is the ability to monitor temporal dynamics of GLUT4 trafficking without fixing cells, providing insights into the kinetics of translocation and recycling processes. Recent applications include the investigation of circadian regulation of insulin sensitivity using such live-cell assays. [7]

For this compound studies, live-cell GLUT4 translocation assays enable detailed investigation of the compound's effects on translocation kinetics and potential modulation by circadian regulators. Experimental implementation requires specialized imaging systems with environmental control (temperature, CO₂) and time-lapse capabilities, coupled with sensitive detection systems such as cooled charge-coupled device (CCD) cameras. [5] Data analysis involves quantification of GFP fluorescence at the plasma membrane over time, often using automated image analysis algorithms to track vesicle movement and fusion events. This approach was instrumental in identifying Per3 as a novel circadian regulator of insulin sensitivity, demonstrating the utility of live-cell assays for discovering new regulatory mechanisms. [7]

High-Throughput Screening Approaches

The development of high-throughput compatible assays for GLUT4 translocation has enabled systematic screening of compound libraries for insulin-sensitizing activity, including evaluation of natural products like this compound. [8] These approaches often utilize engineered cell lines stably expressing dual-tagged GLUT4 reporters (e.g., c-Myc and eGFP tags) in combination with recombinant insulin signaling components such as IRS1 to enhance insulin responsiveness in heterologous systems. [8] Detection methods adapted for high-throughput screening include time-resolved fluorescence (TRF) assays in 96-well or 384-well formats, which provide robust quantification while minimizing background interference.

Validation of these systems has demonstrated appropriate insulin responsiveness, inhibition by PI3K and Akt inhibitors, and induction of insulin resistance following palmitate treatment. [8] These models have been further validated using siRNA knockdown of known negative regulators of insulin signaling (PTEN, PTP1B, JNK1, S6K1, and PKCθ), which enhanced GLUT4 translocation specifically in insulin-resistant conditions. [8] For this compound research, such high-throughput approaches facilitate systematic structure-activity relationship studies and combination therapy screening, accelerating the development of optimized therapeutic candidates based on the this compound scaffold.

Detailed Research Protocols

Protocol 1: Flow Cytometry-Based GLUT4 Translocation Assay

This protocol describes a quantitative method for measuring GLUT4 translocation using flow cytometry, applicable for evaluating compounds like this compound in various cell models. [6]

Materials and Reagents:

  • Cells with active GLUT4 trafficking (e.g., L6 myoblasts, 3T3-L1 adipocytes, or primary human myotubes)
  • Anti-GLUT4 antibody targeting extracellular epitopes
  • Fluorophore-conjugated secondary antibody (e.g., AlexaFluor 488)
  • Insulin for positive control
  • Test compound (this compound)
  • Serum-free medium
  • PBS + 1% PFA (fixation solution)
  • Flow cytometry buffer (PBS with possible BSA addition)

Procedure:

  • Cell Preparation: Culture cells during active growth phase (60-80% confluency). Serum-starve cells overnight to establish baseline. Plate cells at 0.1 million per well in 24-well plates in 0.5 mL serum-free medium. Incubate at 37°C, 5% CO₂ for 30 minutes to 2 hours for recovery from trypsinization. [6]

  • Antibody Preparation: Mix primary anti-GLUT4 antibody with fluorophore-conjugated secondary antibody (5:1 ratio) × number of wells. Incubate mixture for 10 minutes at room temperature in the dark. [6]

  • Compound/Stimulation Preparation: Prepare 2X working stocks of insulin and test compounds (this compound) in serum-free medium.

  • Staining and Stimulation: Gently add 6 μL antibody mixture and 0.5 mL 2X compound/insulin stock to wells containing cells. Avoid medium turbulence. Incubate at 37°C, 5% CO₂ for 30 minutes in the dark. [6]

  • Fixation: Add 0.5 mL PBS + 1% PFA to each well without disturbing cells. Incubate for 20 minutes at room temperature in the dark. [6]

  • Cell Harvesting: For adherent cells, gently detach using cell lifters. Transfer cells to flow cytometry tubes and centrifuge to pellet cells. Wash pellet twice with 1 mL PBS and resuspend in 0.4 mL PBS + 1% PFA. [6]

  • Flow Cytometry Analysis: Set wide gate around viable cells using FSC/SSC parameters. Use negative controls (unstimulated cells or isotype controls) to set FL1 parameters. Acquire data from at least 10,000 cells per tube. [6]

  • Data Analysis: Gate viable cell population in FSC vs SSC plot. Plot histogram of fluorescence intensity versus cell count. Calculate mean and median fluorescence intensity for each population. Normalize data to values obtained without insulin stimulation. [6]

Protocol 2: GLUT4 Translocation Using GFP-Tagged Reporters

This protocol utilizes dual-labeled HA-GLUT4-GFP constructs for simultaneous visualization of surface and total GLUT4 pools. [10]

Materials and Reagents:

  • Cells stably expressing HA-GLUT4-GFP (e.g., CHO-HIRc-myc-GLUT4eGFP or 3T3-L1 adipocytes)
  • Anti-HA primary antibody
  • Fluorophore-conjugated secondary antibody (different from GFP excitation/emission)
  • Live-cell imaging medium
  • Test compounds (this compound)
  • Paraformaldehyde (if fixed endpoint measurements needed)

Procedure:

  • Cell Preparation and Plating: Plate cells expressing HA-GLUT4-GFP on appropriate imaging dishes (e.g., glass-bottom dishes). Culture until desired differentiation state (e.g., fully differentiated adipocytes or myotubes). [10]

  • Serum Starvation: Incubate cells in serum-free medium for 2-4 hours prior to experiment to establish baseline GLUT4 distribution.

  • Live-Cell Imaging Setup: Place cells on pre-warmed microscope stage with environmental control (37°C, 5% CO₂). Acquire baseline images of GFP distribution.

  • Compound Treatment and Surface Labeling: Add this compound or control compounds. For fixed-time point measurements, add anti-HA antibody to medium during stimulation to label surface-exposed GLUT4. [10]

  • Real-Time Imaging: Continuously monitor GFP fluorescence distribution following compound addition. Acquire images at regular intervals (e.g., every 2-5 minutes) for desired duration (typically 30-60 minutes).

  • Fixation and Secondary Staining (if required): For endpoint measurements, fix cells with 3% PFA after stimulation. Quench with 100 mM glycine. Incubate with fluorescent secondary antibody to detect surface HA-GLUT4. [9]

  • Image Analysis: Quantify GFP intensity at plasma membrane versus cytosol. Calculate translocation index as membrane/cytoplasmic ratio. For dual-label experiments, determine percentage of GLUT4 at surface using HA signal normalized to total GFP signal. [10]

The following diagram illustrates the key signaling pathways through which this compound enhances GLUT4 translocation and glucose uptake:

G cluster_signaling Signaling Pathways cluster_trafficking GLUT4 Trafficking Machinery cluster_effects Biological Effects This compound This compound IRS1 IRS1 Activation This compound->IRS1 AMPK AMPK Activation This compound->AMPK PPARγ PPARγ Agonism This compound->PPARγ Insulin Insulin Insulin->IRS1 Exercise Exercise Exercise->AMPK PI3K PI3K Pathway IRS1->PI3K Akt Akt Phosphorylation PI3K->Akt GSVs GLUT4 Storage Vesicles (GSVs) Akt->GSVs AMPK->GSVs PPARγ->GSVs GLUT4 Expression Translocation Translocation to Plasma Membrane GSVs->Translocation Docking Docking & Fusion Translocation->Docking Glucose_Uptake Enhanced Glucose Uptake Docking->Glucose_Uptake Metabolic_Improvement Improved Metabolic Parameters Glucose_Uptake->Metabolic_Improvement

Figure 1: Signaling Pathways of this compound-Mediated GLUT4 Translocation - This diagram illustrates the molecular mechanisms through which this compound enhances GLUT4 translocation and glucose uptake, including PI3K-Akt signaling, AMPK activation, and PPARγ agonism.

Protocol 3: High-Throughput Screening Assay for GLUT4 Modulators

This protocol adapts GLUT4 translocation measurement for high-throughput screening applications using TRF detection. [8]

Materials and Reagents:

  • HEK-293.IRS1.GLUT4 cells (stably expressing IRS1 and c-Myc/eGFP-tagged GLUT4)
  • Anti-c-Myc antibody
  • TRF-compatible secondary antibody
  • Lanthanide chelates (e.g., Eu³⁺ or Tb³⁺)
  • Insulin for controls
  • Palmitate for insulin resistance induction
  • siRNA for pathway validation
  • 96-well or 384-well microplates

Procedure:

  • Cell Plating: Plate HEK-293.IRS1.GLUT4 cells in 96-well or 384-well microplates at optimized density. Culture until 80-90% confluency.

  • Optional Insulin Resistance Induction: For validation studies, treat cells with palmitate (0.5-1.0 mM for 16-24 hours) to induce insulin resistance. [8]

  • Compound Treatment: Add this compound or control compounds in concentration-response format. Include insulin as positive control and PI3K/Akt inhibitors as negative controls.

  • Surface Labeling: Fix cells with 3% PFA without permeabilization. Incubate with anti-c-Myc primary antibody followed by TRF-compatible secondary antibody. [8]

  • TRF Measurement: Measure time-resolved fluorescence using appropriate plate reader. Use lanthanide chelates to minimize background fluorescence.

  • Data Analysis: Normalize signals to insulin-stimulated positive controls and unstimulated negative controls. Calculate Z-factor to confirm assay robustness. Perform dose-response analysis for this compound efficacy determination.

  • Validation Studies: Include siRNA knockdown of negative regulators (PTEN, PTP1B, JNK1, S6K1, PKCθ) to confirm assay specificity and mechanism investigation. [8]

Conclusion and Research Applications

This compound represents a promising multifunctional compound for the treatment of type 2 diabetes, with demonstrated efficacy in enhancing GLUT4 translocation through multiple complementary mechanisms. The combination of PPARγ agonism, AMPK activation, and direct enhancement of GLUT4 expression and translocation positions this natural product as both a valuable investigational tool and a potential therapeutic lead. The protocols outlined in this document provide comprehensive methodologies for investigating this compound's effects on GLUT4 trafficking using approaches ranging from high-throughput screening to detailed mechanistic studies.

The continued investigation of this compound and optimized derivatives holds significant promise for developing novel insulin-sensitizing therapies that address multiple pathological features of type 2 diabetes simultaneously. Future research directions should include detailed structure-activity relationship studies, investigation of this compound's effects in human primary cells and additional animal models, and exploration of potential synergistic combinations with existing antidiabetic agents. The application of advanced imaging and screening technologies, as described in these protocols, will accelerate these investigations and potentially identify additional molecular targets contributing to this compound's beneficial metabolic effects.

References

improving Flindersine isolation yield

Author: Smolecule Technical Support Team. Date: February 2026

What the Research Covers

The search results confirm that Flindersine is primarily investigated for its antidiabetic [1] [2] and antifungal [3] properties. It is isolated from the plant Toddalia asiatica [1] [2] [3] and can also be obtained through chemical synthesis [4].

However, the published literature focuses on its biological activity and molecular structure. None of the available studies detail the specific challenges or parameters for optimizing its isolation yield from natural sources or synthetic processes.

A Framework for Process Optimization

Despite the lack of direct data for this compound, general principles from pharmaceutical crystallization can guide your experimentation. The key is a systematic approach to optimizing critical process parameters.

The workflow below outlines this iterative optimization process.

Start Start: Identify Low Yield Analyze Analyze Process Parameters Start->Analyze Param1 Solvent System Analyze->Param1 Param2 Temperature Profile Analyze->Param2 Param3 Agitation Rate Analyze->Param3 Param4 Impurity Profile Analyze->Param4 Implement Implement & Monitor Change Param1->Implement e.g. Param2->Implement e.g. Param3->Implement e.g. Param4->Implement e.g. Evaluate Evaluate Yield & Purity Implement->Evaluate Evaluate->Analyze Target Not Met Success Success: Optimal Yield Evaluate->Success Target Met

Here are the key parameters to investigate, drawing parallels from other crystallization studies:

Parameter Investigation Focus General Principle (from analogous systems)
Solvent System Polarity, solubility, and anti-solvent addition. A study on CNMP achieved a ~70% theoretical yield via cooling crystallization in toluene [5]. A curcumin patent used a mix of ethyl acetate and n-hexane, controlling the anti-solvent addition rate to improve yield [6].
Temperature Control Cooling rate and final crystallization temperature. Slow, controlled cooling is often crucial for high yields. For CNMP, a profile from 25°C to 0°C was used [5].
Agitation Agitation rate and its effect on nucleation and crystal size. In a continuous crystallizer, higher agitation rates introduced more crystal-impeller collisions, leading to a higher final crystallization yield [5].
Purity & Impurities Impact of crude extract purity on crystal growth. The presence of co-extracted compounds (oils, resins) can inhibit crystallization. Pre-purification steps may be necessary before crystallization [6].

Suggested Path Forward

To overcome the lack of specific data, you can:

  • Consult Broader Literature: Deepen your search into the isolation of structurally similar alkaloids or coumarins, as their optimal conditions may offer valuable clues.
  • Empirical Design of Experiments (DoE): Use the parameters in the table above to design a structured set of experiments. This is the most reliable method to find the optimal conditions for your specific setup and raw material.
  • Analytical Monitoring: Employ tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM), as used in other crystallization studies, to monitor crystal formation and size distribution in real-time [5].

References

Flindersine Solubility: Core Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary technological approaches you can employ to improve Flindersine's solubility, along with their key performance indicators based on similar applications.

Strategy Technology/Method Key Components Reported Efficacy (for reference compounds) Key Considerations
Nanoparticulate Systems Flash Nanoprecipitation (FNP) [1] Polymer (e.g., Eudragit L100-55), Stabilizer (e.g., Poloxamer 188) [1] Increased aqueous solubility of Piperine from 0.04 mg/mL to 52.31 mg/mL [1] Requires specialized equipment (e.g., MIVM); Process parameters (flow rate, ratio) are critical [1].
Complexation Ternary Inclusion Complexes [2] Cyclodextrin (e.g., β-CD) + Hydrophilic Polymer (e.g., Soluplus, PVP) [2] Superior performance over binary complexes for Rivaroxaban; 10% w/w Soluplus showed greatest improvement [2]. Screening of polymer type and concentration is necessary for optimal results [2].
In Silico Screening Web-Based Solvent Screening [3] Computational solubility prediction tools Reduces API usage by ~10x and FTE time by ~20% per project [3] Best used as a tiered approach for early-stage solvent selection to guide experimental work [3].
Automated Screening Computer Vision & Robotics [4] Robotic arm, liquid/solid dosing, webcam, turbidity algorithm [4] Matches traditional methods; enables closed-loop, HPLC-free operation for caffeine [4] High initial setup cost; ideal for high-throughput screening of multiple solvent/formulation conditions [4].

Detailed Experimental Protocols

Protocol 1: Nanoparticle Formulation via Flash Nanoprecipitation

This protocol is adapted from a successful study that significantly enhanced the solubility of Piperine, a compound with similar solubility challenges to this compound [1].

  • Objective: To produce stable this compound-loaded nanoparticles (FLI-NPs) with enhanced aqueous solubility.

  • Materials:

    • This compound (Drug)
    • Eudragit L100-55 (Polymer)
    • Poloxamer 188 (Stabilizer)
    • Ethanol (Solvent)
    • Deionized Water (Anti-solvent)
    • Four-stream Multi-Inlet Vortex Mixer (MIVM)
  • Methodology:

    • Preparation of Solutions: Dissolve this compound and Eudragit L100-55 in ethanol. Separately, prepare an aqueous solution of Poloxamer 188 [1].
    • Optimization: Utilize a Design of Experiments (DoE) approach, such as a Box-Behnken design, to optimize critical process parameters (CPPs). These typically include:
      • Concentration of polymer in ethanol
      • Aqueous-to-ethanolic solution ratio (v/v)
      • Stabilizer-to-drug ratio (w/w) [1]
    • Nanoprecipitation: Using syringe pumps, simultaneously introduce the ethanolic and aqueous streams into the mixing chamber of the MIVM at high flow rates. The rapid mixing causes instantaneous nanoprecipitation of the drug and polymer into nanoparticles stabilized by Poloxamer 188 [1].
    • Concentration: Transfer the resulting nanoparticle suspension to a vacuum centrifugation concentrator (e.g., SpeedVac) to evaporate solvent and achieve a higher drug concentration, if required for in vivo studies [1].
    • Characterization:
      • Particle Size & PDI: Dynamic Light Scattering (DLS)
      • Zeta Potential: Electrophoretic Light Scattering
      • Encapsulation Efficiency (EE) & Drug Loading (DL): Centrifuge the NPs to separate free drug, and analyze the supernatant using HPLC or UV-Vis spectroscopy [1].
      • Solid State Analysis: Use FTIR, DSC, and XRD to confirm successful encapsulation and the amorphous state of the drug within the nanoparticles [1].
    • Solubility Measurement: Saturate a medium (e.g., water or buffer) with the FLI-NP formulation, incubate under constant stirring, filter, and analyze the filtrate to determine the concentration of dissolved this compound [1].

The workflow for this protocol can be visualized as follows:

G Start Start Prep Prepare Solutions: - Drug + Polymer in Ethanol - Stabilizer in Water Start->Prep Optimize Optimize Process (DoE) Prep->Optimize Mix Flash Nanoprecipitation (Multi-Inlet Vortex Mixer) Optimize->Mix Concentrate Concentrate Nanoparticles (Vacuum Centrifugation) Mix->Concentrate Char Characterize NPs: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Concentrate->Char Analyze Solid State Analysis (FTIR, DSC, XRD) Char->Analyze Measure Measure Saturated Solubility Analyze->Measure End End Measure->End

Protocol 2: Automated Solubility Screening

This protocol uses an automated, closed-loop system to efficiently screen multiple solvents or formulations for their ability to dissolve this compound [4].

  • Objective: To autonomously and rapidly determine the solubility of this compound in various solvent systems without HPLC.

  • Materials:

    • Robotic Platform (e.g., SCARA arm)
    • Automated Liquid Handler
    • Automated Solid Dosing System (e.g., Mettler Toledo Quantos)
    • Vials with pre-slit septa
    • Stir Plate
    • Webcam
    • This compound and various solvents
  • Methodology:

    • System Setup: The researcher's initial input is minimal (<2 minutes), primarily to fill the solid dosing system with this compound and load solvent vials onto the deck [4].
    • Initial Dispensing: The robotic arm places an empty vial on a balance. The solid dosing system dispenses a fixed, small mass of this compound into the vial [4].
    • Titration & Monitoring:
      • The liquid handler adds a small, predefined volume of solvent to the vial.
      • The vial is moved to a "vision station" on a stir plate and mixed.
      • A webcam captures an image of the vial. A computer vision algorithm (e.g., using the HeinSight package) analyzes the image in real-time to classify the solution as turbid (undissolved solid present) or clear (fully dissolved) [4].
    • Iterative Feedback Loop: If the solution is turbid, the robotic system returns the vial to the balance, adds another aliquot of solvent, and repeats the stirring and imaging process. This loop continues until the computer vision system detects a clear solution [4].
    • Data Calculation: The total mass of solvent added and the mass of the solid are known gravimetrically. The solubility is automatically calculated as the mass of solute divided by the mass of solvent at the clear point [4].

The logical flow of the automated system is as follows:

G Start Start Automated Run DispenseSolid Dispense Solid this compound Start->DispenseSolid AddSolvent Add Aliquot of Solvent DispenseSolid->AddSolvent Stir Stir Mixture AddSolvent->Stir Analyze Computer Vision Analyzes for Turbidity Stir->Analyze Check Solution Clear? Analyze->Check Check->AddSolvent No Calculate Calculate Solubility (Mass Solid / Mass Solvent) Check->Calculate Yes End End Calculate->End


Frequently Asked Questions (FAQs)

Q1: My nanoparticle suspension is forming aggregates. What could be the cause? A: Aggregation is often linked to suboptimal stabilization. Focus on:

  • Stabilizer Concentration: The Poloxamer 188-to-drug ratio is a critical factor [1]. Use your DoE results to ensure the concentration is high enough to provide full surface coverage and steric stabilization.
  • Process Parameters: In flash nanoprecipitation, the aqueous-to-ethanolic solution ratio and the flow rates into the MIVM drastically impact particle size and stability. Re-optimize these parameters if you change your formulation [1].

Q2: Why should I consider a ternary complex over a simple binary complex with cyclodextrin? A: While cyclodextrins (β-CD) can form host-guest complexes, their capacity is limited. Adding a hydrophilic polymer (like Soluplus) to form a ternary system can further enhance solubility and dissolution rate. The polymer can act as a carrier and inhibit precipitation, leading to a synergistic effect that outperforms binary systems [2].

Q3: The automated screening platform detected a false "clear point." How can I improve accuracy? A: False clear points can occur due to reflections or air bubbles. To enhance reliability:

  • Environmental Control: Ensure consistent and diffuse lighting in the vision station to minimize glare [4].
  • Algorithm Training: The computer vision algorithm can be refined with a larger, manually verified dataset of images specific to this compound to better distinguish between clear solutions, bubbles, and very fine, slow-dissolving particles [4].
  • Process Adjustment: Introduce a longer "equilibration time" after the system first detects a clear point to confirm that the solution remains clear [4].

References

optimizing Flindersine molecular docking parameters

Author: Smolecule Technical Support Team. Date: February 2026

Flindersine Docking: Target Proteins & Validation

This compound, an alkaloid from Toddalia asiatica, is studied for antidiabetic properties. Docking studies and experimental validation identify key molecular targets [1] [2].

Target Protein PDB ID (if applicable) Reported Docking Software Key Findings / Binding Energy
PPARγ [1] [2] 2PRG [1] AutoDock [1] Good binding interactions at low energy; acts as a PPARγ agonist [1] [2].
GLUT4 [1] [2] Homology Model [1] AutoDock [1] Good binding interactions; potential to promote glucose uptake via GLUT4 translocation [1] [2].

Experimental Validation: In vivo studies in type 2 diabetic rats show this compound (20 mg/kg) enhances glucose uptake and insulin sensitization via PPARγ agonism and GLUT4 translocation, confirming docking predictions [2].

Molecular Docking Parameter Optimization Guide

Docking accuracy depends on parameters that define the search algorithm and scoring. The table below summarizes key parameters to optimize [3].

Parameter Category Specific Parameters Optimization Guidelines / Common Values
System Preparation Protein/Ligand File Format Use PDBQT format (adds Gasteiger charges, defines torsional degrees) [4].
Protein Structure Resolution Prefer higher-resolution crystal structures for better docking results [5].
Ligand Flexibility Define rotatable bonds for the ligand; critical for accurate pose prediction [5] [3].

| Search Algorithm & Sampling | Search Algorithm | Genetic Algorithm (GA): Good for global minimum search (e.g., AutoDock, GOLD) [3]. Monte Carlo (MC): Helps escape local minima (e.g., AutoDock Vina) [4] [6]. | | | Exhaustiveness | In AutoDock Vina, increase (e.g., 8 to 100) for more comprehensive search [4]. | | | Number of Runs/Evaluations | Perform multiple independent runs (e.g., 30) to ensure reproducibility [4]. | | Binding Site Definition | Search Space (Grid Box) | Define with a 20Å×20Å×20Å box centered on the known ligand's geometric center [4]. | | Scoring & Validation | Scoring Function | Default functions in standard software; consider re-scoring with other functions or post-docking MD refinement [7] [8]. | | | Validation Metric | Calculate RMSD of docked pose vs. crystallographic pose; <2.0 Å is acceptable [4]. |

Troubleshooting Common Docking Problems

Here are solutions to frequently encountered issues in molecular docking studies.

  • Problem: Inaccurate Binding Poses (High RMSD)

    • Solution: Ensure the protein structure is prepared correctly. Remove water molecules, ions, and add hydrogen atoms [4]. Increase the exhaustiveness parameter in the search algorithm to sample more conformations [4]. If possible, use a protein structure co-crystallized with a ligand (holo form) rather than the apo form [8].
  • Problem: Poor Correlation Between Docking Score and Experimental Affinity

    • Solution: This is a common limitation due to approximations in scoring functions [7] [8]. Use the docking score as a relative ranking tool for virtual screening, not an absolute affinity measure [3]. For critical candidates, perform post-docking refinement with Molecular Dynamics (MD) simulations to account for flexibility and solvation effects [7] [8].
  • Problem: Handling Multiple Ligands or Synergistic Effects

    • Solution: For fragment-based design or studying competitive binding, use specialized multiple-ligand simultaneous docking tools like Moldina (built on AutoDock Vina) or AutoDock Vina 1.2.0+, which can dock several ligands at once [4].
  • Problem: No Experimental Protein Structure Available

    • Solution: Use a high-quality homology model or, more effectively, a structure predicted by AlphaFold2 (AF2). Recent benchmarks show AF2 models perform comparably to experimental structures in docking, especially for protein-protein interfaces [8].

Workflow for Docking Parameter Optimization

The following diagram illustrates a systematic workflow for troubleshooting and optimizing your docking studies.

docking_optimization Docking Optimization Workflow Start Start Docking Run Validate Validate Results Calculate RMSD Start->Validate Problem Identify Problem Validate->Problem RMSD > 2.0 Å or poor ranking Success Successful Docking Validate->Success RMSD < 2.0 Å CheckPrep Check System Preparation Problem->CheckPrep Inaccurate poses TuneSampling Tune Sampling Parameters Problem->TuneSampling Incomplete search RefineScoring Refine/Rescore Poses Problem->RefineScoring Poor affinity prediction CheckPrep->Start Repeat TuneSampling->Start Repeat RefineScoring->Start Repeat

References

A Framework for Flindersine Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on Flindersine is unavailable, the following structured approach, based on standard pharmaceutical guidelines, will help you establish its stability profile.

Stability Storage Conditions

Stability studies are designed to simulate real-world storage and identify degradation pathways by exposing a substance to various environmental factors [1]. The standard conditions, as per ICH guidelines, are summarized in the table below.

Study Type Standard Conditions Typical Duration & Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12+ months; to establish shelf life under intended storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6-12 months; as a bridge if long-term results are borderline [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months; to rapidly predict degradation and estimate shelf life [1].

Special Considerations:

  • Photostability: Mandatory testing per ICH Q1B guideline to determine if this compound degrades upon light exposure, requiring protective packaging (e.g., amber vials) [1] [2] [3].
  • Low-Temperature Storage: If this compound is a sensitive biologic, testing under refrigerated (2°C–8°C) or frozen (–20°C or –80°C) conditions may be necessary [1].
Experimental Protocol for Photostability Testing

Photostability is a critical and common instability. The following workflow and detailed methodology are adapted from general photostability studies on pharmaceutical compounds [2] [3].

G cluster_light Light Exposure Conditions cluster_analysis Analysis Methods Start Start Photostability Study P1 Sample Preparation: - Final Blend (Powder) - Uncoated Tablets - Coated Tablets Start->P1 P2 Light Exposure per ICH Q1B P1->P2 P3 Analysis of Exposed Samples P2->P3 L1 Option 1: Full ICH spectrum (UV + Visible) L2 Option 2: Cool White Fluorescent & Near-UV Lamp P4 Interpret Results & Define Controls P3->P4 A1 Quantify Photodegradants (e.g., via HPLC) A2 Assess Physical Changes (e.g., Color Shift) End Implement Storage & Packaging Solution P4->End

Methodology Details:

  • Sample Preparation: Prepare representative samples of this compound in forms relevant to your development stage [2]:
    • Final Blend: The powdered mixture before tableting.
    • Uncoated Tablets: To assess the core material's sensitivity.
    • Coated Tablets: To determine if the coating offers any protection.
  • Light Exposure: Expose samples to light that meets the ICH Q1B guideline requirements [2] [3]. The study should include:
    • Option 1: A balanced combination of ultraviolet and visible light.
    • Option 2: A cool white fluorescent lamp and a near-UV lamp.
    • Exposure Levels: Test at 1x and 3x the ICH's minimum required cumulative exposure to understand the margin of safety [2].
  • Analysis: After exposure, analyze the samples for [2]:
    • Chemical Degradation: Use HPLC or a similar method to measure the formation of any photodegradants. Establish a linear relationship between exposure time and degradant growth.
    • Physical Changes: Closely monitor for changes in sample color or appearance, as these can occur even before significant chemical degradation is measurable.
  • Packaging Configuration Testing: Test the photostability of the final product in its intended packaging (e.g., clear vs. opaque HDPE bottles, PVC/Aclar blisters) to validate its protective efficacy [2].

Troubleshooting Guide & FAQs

Q1: Our initial powder blend of this compound shows discoloration after short-term storage. What could be the cause?

  • A1: Discoloration is a strong indicator of instability. The most likely causes are:
    • Photodegradation: The material may be photosensitive. Review handling procedures to minimize light exposure and initiate immediate photostability testing [3].
    • Moisture Uptake: The powder may be hygroscopic. Check the storage relative humidity against the standard conditions (40-60% RH is often used for solid materials) and consider using desiccants [1].
    • Oxidation: If exposed to air, oxidative degradation could occur. Consider nitrogen purging for sensitive materials.

Q2: What is the most critical stability test to run first on this compound?

  • A2: A forced degradation study is critical. This involves exposing this compound to harsh conditions (strong light, heat, acid, base, oxidants) to:
    • Identify potential degradation products.
    • Validate analytical methods for stability testing.
    • Understand the inherent stability of the molecule and guide the design of formal shelf-life studies [2] [3].

Q3: How should we package this compound for long-term storage?

  • A3: Until stability data is generated, adopt a maximally protective approach:
    • Use light-resistant containers (amber glass or opaque plastic).
    • Include a desiccant in the package if the material is moisture-sensitive.
    • Store in a cool, dry place, and consider refrigeration if the molecule is suspected to be labile [1]. The final packaging should be validated by stability data.

References

troubleshooting Flindersine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Flindersine Synthesis Overview

This compound is a pyranoquinoline alkaloid that can be efficiently synthesized in a single step via the Knoevenagel/electrocyclization protocol [1]. This method involves the condensation of a cyclic 1,3-dicarbonyl compound with a functionalized enal, followed by an electrocyclization to form the pyran ring [1].

The synthesis of pyranoquinoline derivatives like this compound often uses a one-pot, three-component reaction [2]. This approach combines an aldehyde, an active methylene compound, and a 4-hydroxyquinolin-2(1H)-one derivative.

Common Issues & Solutions

Here are specific challenges you may encounter and how to address them based on published methodologies.

Issue Possible Cause & Solution
Low Yield / No Reaction Inadequate catalysis. Tetra-n-butylammonium fluoride (TBAF) is an effective organocatalyst for this reaction [2].
Reaction Not Proceeding Incorrect reaction medium. Using aqueous ethanol (water:ethanol, 8:2) as the solvent under reflux for 3-3.5 hours successfully produces target compounds in high yields [2].
Poor Catalyst Performance Catalyst selection is critical. TBAF outperforms other fluoride sources and bases in this synthesis [2].

Detailed Experimental Protocol

For synthesizing pyranoquinoline derivatives (adapted from [2]):

  • Reagents: Substituted indole-carbaldehyde (1 mmol), malononitrile (or methyl/ethyl cyanoacetate, 1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol).
  • Catalyst: Tetra-n-butylammonium fluoride (TBAF, 20 mol%).
  • Solvent System: Water and ethanol in 8:2 ratio.
  • Procedure:
    • Combine all reagents and catalyst in the solvent.
    • Heat the mixture under reflux for 3-3.5 hours.
    • Monitor reaction progress by Thin-Layer Chromatography (TLC).
    • After completion, cool the mixture to room temperature and stir for 20 minutes.
    • Collect the solid product by filtration, wash with ethanol, and purify.

Catalyst Performance Comparison

The table below compares catalysts for the three-component pyran synthesis, highlighting the superiority of TBAF [2].

Catalyst Loading (mol%) Reaction Time (hours) Yield (%)
TBAF 20 3 90
TBAF 10 3 85
KF 20 3.5 85
CsF 20 3.5 80
NaOH 20 4 70
K₂CO₃ 20 4.5 40
No Catalyst 0 8 Trace

Experimental Workflow Diagram

The following diagram illustrates the core experimental workflow and a logical troubleshooting path for the synthesis of this compound and related compounds.

flindersine_synthesis start Start: Plan Synthesis step1 Reaction Setup: • Combine aldehyde, active methylene,  and 4-hydroxyquinolin-2-one • Add catalyst (TBAF) • Use solvent EtOH/H₂O (2:8) start->step1 step2 Execute Reaction: • Heat under reflux • Monitor with TLC step1->step2 decision1 Reaction successful? (Product formed in good yield) step2->decision1 step3 Work-up & Purification: • Cool and stir • Filter solid product • Wash and purify decision1->step3 Yes low_yield Troubleshoot Low Yield decision1->low_yield No end End: Pure this compound step3->end ts1 ✓ Verify catalyst is TBAF (20 mol%) low_yield->ts1 ts2 ✓ Confirm solvent is aqueous ethanol ts1->ts2 ts3 ✓ Ensure reagents are fresh and pure ts2->ts3 ts3->step1 Adjust parameters and retry

References

Flindersine Background & Key Assay Targets

Author: Smolecule Technical Support Team. Date: February 2026

Flindersine is a natural compound classified as a 3-ring heterocyclic compound, isolated from plants like Toddalia asiatica [1] [2]. Current scientific research primarily explores its potential through computational molecular docking and in vitro bioactivity assays.

The table below summarizes the most prominent protein targets and associated bioactivities investigated in recent this compound research, which form the basis for relevant assays.

Assay Target / Focus Area Reported Bioactivity / Interaction Potential Application
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) Good binding interactions at very low energy level; suggested to promote insulin sensitization [2]. Antidiabetic drug development [2].
GLUT4 (Glucose Transporter Type 4) Good binding interactions; suggested to promote glucose uptake [2]. Antidiabetic drug development [2].
Antimicrobial Activity Demonstrated antibacterial and antifungal activity in studies of plant extracts containing this compound [2]. Developing novel antimicrobial agents.
Anticancer Activity Associated with significant antiproliferative effects in related compound studies (e.g., nanocomposites) [3]. Oncological research and drug discovery.

Experimental Workflow & Optimization Guide

The following diagram and table outline a general workflow for a this compound bioactivity assay, based on common practices for evaluating natural products.

Start Start Assay Setup T1 Target Identification Start->T1 T2 Ligand & Protein Prep T1->T2 P1 Select protein target (e.g., PPARγ, GLUT4) T1->P1 T3 Binding Interaction Analysis T2->T3 P2 Prepare this compound structure (Energy minimization) T2->P2 T4 In Vitro Validation T3->T4 P3 Perform molecular docking (AutoDock, MOE) T3->P3 T5 Data Analysis T4->T5 P4 Conduct cell-based assay (e.g., MTT, Glucose uptake) T4->P4 P5 Calculate binding affinity Assess cell viability/function T5->P5 O1 Optimization: Verify active site selection from literature. P1->O1 O2 Optimization: Validate prepared structures before docking run. P2->O2 O3 Optimization: Run multiple simulations and compare consensus scores. P3->O3 O4 Optimization: Use ATP-based assays for better sensitivity in 3D cultures. P4->O4 O5 Troubleshooting: Check for correlation between in silico and in vitro results. P5->O5

Key Steps and Methodologies:

Stage Detailed Methodology & Citations Technical Parameters

| 1. In Silico Analysis (Docking) | Receptor Preparation: Retrieve protein structure (e.g., PDB: 2PRG for PPARγ). Remove water molecules and co-crystallized ligands. Add hydrogens and minimize energy using software like MOE [4]. Ligand Preparation: Obtain this compound's 3D structure (PubChem). Perform energy minimization [4]. Docking: Execute docking in the defined active site using AutoDock or MOE. Use known inhibitors (e.g., Rosiglitazone) as a positive control [2]. | Software: MOE, AutoDock Force Field: MMFF94x Docking Algorithm: Induced Fit | | 2. In Vitro Validation | Cell-Based Assays: For antidiabetic activity, use pancreatic beta-cell lines or adipocytes. Assess cell viability and function with MTT or ATP-based assays (e.g., Cell Meter Live Cell ATP Assay kit) [5]. Antimicrobial Assays: Determine Minimum Inhibitory Concentration (MIC) using broth microdilution against pathogens like S. aureus and E. coli [3]. | Assay: MTT, ATP-based luminescence Culture: 2D vs. 3D models [5] Readout: Fluorescence/Luminescence | | 3. Data Analysis | Binding Affinity: Analyze docking poses and calculate binding free energy (e.g., using Molecular Mechanics/Generalized Born Surface Area, MM/GBSA) [4]. Dose-Response: Plot cell viability or glucose uptake against this compound concentration to determine IC50 or EC50. | Analysis: MM/GBSA, IC50/EC50 calculation Software: Prism, specialized MD analysis tools |

Frequently Asked Questions (FAQs)

Q1: My molecular docking results for this compound are inconsistent. What could be the cause? A1: Inconsistencies often stem from improper protein or ligand preparation. Ensure all water molecules and previous ligands are removed from the protein structure [4]. For the this compound ligand, confirm that energy minimization has been performed correctly to achieve a stable, low-energy conformation before docking [4].

Q2: When moving from in silico predictions to cell-based assays, my this compound results don't correlate. How can I troubleshoot this? A2: This is a common challenge. First, verify the solubility and stability of this compound in your cell culture medium. Second, consider the cellular model. 3D cell cultures are more physiologically relevant but pose diffusion challenges. If using 3D models, switch from colorimetric assays (like MTT) to more sensitive ATP-based assays for better accuracy [5].

Q3: What are the critical parameters to optimize in a this compound antimicrobial assay? A3: The critical parameters are similar to other compound assays. Focus on:

  • Inoculum Density: Standardize the concentration of bacterial/fungal cells used [3].
  • Compound Solvent: Ensure the solvent (e.g., DMSO) does not exceed toxic concentrations for the microbes.
  • Incubation Time: Ensure adequate incubation time for the effect to be observed, as determined by growth curves [3].

Important Experimental Notes

  • Computational Limitations: The docking data for this compound with PPARγ and GLUT4 is from in silico studies. These promising results require robust experimental validation to confirm efficacy and mechanism of action [2].
  • Assay Selection: The choice between a 2D or 3D cell culture model can significantly impact your results, especially for compounds like this compound where penetration and microenvironment are key. 3D cultures, while more complex, can provide more predictive data [5].

References

Flindersine Isolation & Preliminary Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The primary literature describes the initial extraction and isolation of flindersine from plant material, which is a critical first step before crystallization.

  • Source Plant: Toddalia asiatica (L.) Lam. [1]

  • Plant Part Used: Leaves [1]

  • Extraction Methodology: The shade-dried and powdered leaves are successively soaked at room temperature for 72 hours in the following solvents, which provides a crude extract for further purification [1]:

    | Solvent Sequence | Volume (Example) | Duration | | :--- | :--- | :--- | | 1. Hexane | 9 L | 72 hours | | 2. Ethyl Acetate | 9 L | 72 hours | | 3. Methanol | 9 L | 72 hours |

    The filtrates are concentrated, and this compound is isolated from these extracts. The specific chromatographic methods for isolating pure this compound were not detailed in the searched literature [1].

General Principles for Small Molecule Crystallization

Since direct methods for this compound are unavailable, the following general strategies are widely used in crystallizing small organic molecules like alkaloids and can be applied experimentally.

Optimization Parameters

After an initial "hit" is found, systematically varying the conditions is key to growing high-quality single crystals [2] [3]. The table below outlines the primary parameters to optimize.

Parameter Optimization Goal Typical Approach
Solvent System Find the optimal solvent or solvent/anti-solvent pair for crystal growth. Test pure solvents and mixtures (e.g., methanol/water, ethyl acetate/hexane). Vary ratios to control supersaturation.
pH Crystallize the molecule in a specific ionization state, which can affect packing. Use buffers (e.g., acetate, phosphate) to explore a range around the pKa of the compound.
Temperature Control solubility and nucleation rate. Solubility can be directly or inversely related to temperature [4]. Perform crystallization trials at different temperatures (e.g., 4°C, room temperature, 40°C).
Concentration Achieve a level of supersaturation that promotes slow, controlled crystal growth rather than rapid precipitation. Dilute or concentrate the stock solution.
Additives Modify crystal habit, size, or quality by interacting with crystal surfaces. Introduce small amounts of additives, co-formers, or impurities [2] [5].
Common Crystallization Techniques

You can experiment with these standard laboratory methods:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate at a constant temperature, increasing concentration until crystals form. This is one of the most common techniques.
  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below, leveraging reduced solubility at lower temperatures.
  • Vapor Diffusion: A drop containing the compound and precipitant is suspended in a sealed container over a reservoir with a higher precipitant concentration. Water vapor diffuses out of the drop, slowly increasing the concentration of the compound and precipitant until crystals form. This is highly effective for optimizing crystals [4] [2].
  • Anti-Solvent Diffusion: A solvent in which the compound is insoluble (an anti-solvent) is slowly diffused into a solution of the compound, gradually lowering its solubility.

Troubleshooting Guide

The following workflow maps out a logical approach to diagnosing and resolving common crystallization problems. You can use it to guide your experiments with this compound.

CrystallizationTroubleshooting Crystallization Troubleshooting Workflow Start Start: No Crystals or Poor Quality Step1 Check Sample Purity Start->Step1 Step2 Verify initial 'hit' conditions are reproducible Step1->Step2 Step3 Systematic Optimization Step2->Step3 ParamGrid        Vary Parameters Systematically• Precipitant Concentration• pH• Temperature• Sample Concentration     Step3->ParamGrid:w Step4 Alter Solvent System Step5 Vapor Diffusion Methods Step4->Step5 Refine results Success Success: Single Crystals for Analysis Step5->Success:w ParamGrid->Step4  No success ParamGrid->Step5  Promising results

Recommended Path Forward

To develop detailed this compound crystallization protocols, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or the Cambridge Structural Database (CSD) using "this compound" and related terms like "crystallization," "crystal structure," or "single crystal X-ray." These databases often contain detailed experimental sections from scientific articles.
  • Analyze by Analogy: Look for crystallization methods used for compounds with similar structures, such as other furoquinoline alkaloids or related small, planar heterocycles.
  • Empirical Screening: Set up a broad screen using the general principles and techniques outlined above, systematically testing different solvent systems and conditions.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in natural product purification that may apply to your work with Flindersine.

Issue & Question Possible Causes & Solutions

| Poor Separation/Co-elution Why are my target compound and impurities not separating well? | Cause: Similar physicochemical properties between this compound and impurities; unsuitable stationary phase or mobile phase. Solution: Optimize mobile phase (adjust pH, use gradient elution with water/acetonitrile or methanol). Change chromatographic mode (e.g., from Reversed-Phase to Normal-Phase). | | Low Recovery/Yield Why is the final amount of purified this compound so low? | Cause: Compound adsorption to surfaces/tubing; degradation during process; incomplete elution from column. Solution: Use low-binding tubes and HPLC systems with PEEK tubing. Minimize purification time and exposure to light/heat. Optimize elution solvent strength (e.g., higher organic modifier percentage). | | Peak Tailing/Broadening Why are my chromatographic peaks not sharp and symmetrical? | Cause: Secondary interactions with stationary phase (e.g., with residual silanols); column overloading; dead volume in system. Solution: Use mobile phase additives (e.g., 0.1% trifluoroacetic acid). Ensure sample concentration and injection volume are within column capacity. Check system for leaks and fittings. | | Inconsistent Results Why is my purification not reproducible between runs? | Cause: Uncontrolled variations in buffer pH, mobile phase composition, temperature, or column degradation. Solution: Standardize buffer preparation and use fresh mobile phases. Maintain constant column temperature. Follow proper column cleaning and storage protocols. |

Experimental Protocol Development

Since a direct protocol is unavailable, you can systematically develop one using these established methodologies.

1. High-Throughput Screening (HTS) of Conditions A microplate-based HTS method is valuable for fast, low-cost evaluation of many chromatographic conditions at once, requiring small material quantities [1]. The general workflow is as follows, and can be visualized in the diagram below.

start Start: Crude Extract hts High-Throughput Screening (HTS) start->hts analyze Analyze Results hts->analyze Yield/Purity Data optimize Optimize Lead Conditions analyze->optimize Select Lead final Final Purification Protocol optimize->final

  • Select Stationary Phases: Screen different chromatography resins in 96-well filter plates. For this compound, this should include:
    • Reversed-Phase (C18, C8)
    • Normal-Phase (Silica)
    • Ion Exchange (if this compound has ionizable groups)
    • Hydrophobic Interaction resins [1] [2]
  • Screen Mobile Phases: Test a range of buffers with varying pH, salt concentration, and organic modifier composition.
  • Analysis: Use HPLC to analyze the eluents from each well for this compound content and purity.

2. Applying Design of Experiments (DoE) Instead of testing one variable at a time, use a Design of Experiments (DoE) approach [1]. DoE systematically evaluates multiple factors and their interactions simultaneously for more efficient and robust optimization. Key factors for this compound purification may include:

  • pH of the binding or elution buffer
  • Salt Concentration (for ion exchange or HIC)
  • Concentration of Organic Solvent (e.g., Acetonitrile or Methanol for reversed-phase)
  • Temperature

Suggested Next Steps

To find more direct information on this compound purification, I suggest you:

  • Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed with specific keywords such as "this compound isolation", "this compound HPLC", or "this compound preparative chromatography".
  • Consult Related Literature: Look for published research on the isolation of compounds from the same plant genus (Flindersia) or other rutaceous plants, as the purification steps may be similar.
  • Leverage Analogous Protocols: Adapt purification protocols used for compounds with similar chemical structures to this compound, such as other quinoline-2-one alkaloids.

References

Flindersine degradation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

Flindersine Fundamentals & Analysis

What is this compound and where does it come from? this compound is a naturally occurring coumarin compound isolated from the plant Toddalia asiatica (L.) Lam [1]. It has demonstrated moderate antibacterial and antifungal activities in laboratory studies [1].

How can I isolate this compound for my research? High-Speed Counter-Current Chromatography (HSCCC) is an effective method for separating this compound from plant extracts. The table below outlines a successful solvent system and key parameters [2].

Parameter Specification
Sample Plant Toddalia asiatica roots [2]
Target Compound This compound [2]
Technique High-Speed Counter-Current Chromatography (HSCCC) [2]
Recommended Solvent System n-Hexane/Ethyl Acetate/Methanol/Water (5:5:4:6, v/v) [2]
Key Consideration A partition coefficient (KD) between 0.5 and 2.0 is ideal for good resolution and separation time [2]

Investigating this compound Degradation

A systematic forced degradation study is the standard approach for understanding how a drug substance breaks down. While specific data for this compound is not available, the following workflow, based on general pharmaceutical guidelines, can be applied.

The diagram below outlines the core workflow for a forced degradation study.

Start Start: this compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxid Oxidative Stress Start->Oxid Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify

Detailed Experimental Protocol for Forced Degradation:

  • Stress Conditions: Expose a purified this compound sample to various stress conditions [3].
    • Acidic/Basic Hydrolysis: Heat the compound with solutions of HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C) for a defined period [3].
    • Oxidative Stress: Treat the compound with oxidizing agents like hydrogen peroxide (H₂O₂) at room or elevated temperatures [3].
    • Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C or 80°C) in a stability chamber [3].
    • Photolytic Stress: Subject the compound to UV or visible light as per ICH guidelines [3].
  • Sample Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products. The method should be validated to ensure it can accurately quantify the parent compound and its degradants [3].
  • Product Identification: Analyze the collected degradation product fractions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and structures [3].

Troubleshooting Common Experimental Issues

Problem 1: Poor separation of this compound from related compounds during purification.

  • Cause: The partition coefficient (KD) in the HSCCC solvent system is not optimized. A KD that is too low leads to poor resolution, while a KD that is too high results in very long elution times and broad peaks [2].
  • Solution: Systematically test different ratios of the n-Hexane/Ethyl Acetate/Methanol/Water solvent system to achieve a KD value for this compound between 0.5 and 2.0 for optimal separation [2].

Problem 2: this compound degradation occurs unexpectedly during protein interaction studies.

  • Cause: this compound is photochromic. Its structure and photochemical behavior can change upon exposure to light, which may be accelerated when complexed with proteins like Bovine Serum Albumin (BSA) [4].
  • Solution: Control light exposure meticulously during experiments. Conduct all procedures in dim light or under specific, non-reactive wavelengths to prevent light-induced degradation [4].

Problem 3: Multiple unknown peaks appear in the HPLC chromatogram after stress testing.

  • Cause: This is the expected outcome of forced degradation, indicating the formation of degradation products (impurities) [3].
  • Solution:
    • Use LC-MS to identify the molecular weight of the impurities [3].
    • Consider using a gradient elution method in HPLC for better separation of products that have a wide range of polarities.
    • Compare the degradation profile under different stress conditions to pinpoint the source of specific impurities.

Key Considerations for Researchers

The stability of a compound is highly dependent on its environment. When working with this compound, be aware that its degradation can be influenced by:

  • Solution pH: The degradation rate of many organic compounds follows a specific pH-rate profile. Conduct experiments across a range of pH buffers to understand this relationship [5].
  • Temperature: As a general rule, reaction rates double for every 10°C increase in temperature. Use Arrhenius equation studies to predict shelf-life at standard storage temperatures based on accelerated stability data [5].
  • Excipients and Environment: In final formulations, the presence of other chemicals (excipients), oxygen, and moisture can significantly impact the degradation pathway and rate of the active ingredient [3].

References

Comparison of Antidiabetic Profiles: Flindersine vs. Rosiglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Feature Flindersine Rosiglitazone
Source/Class Natural alkaloid from Toddalia asiatica [1] Synthetic thiazolidinedione [2] [3]
Primary Molecular Target PPARγ agonist [1] [4] PPARγ agonist [2] [3]

| Key Mechanisms | - Enhances glucose uptake via GLUT4 translocation [1] [4]

  • Improves insulin sensitivity [1]
  • Activates AMPK pathway [1] [4]
  • Antioxidant and antilipidemic effects [1] [4] | - Activates PPARγ, regulating insulin-responsive genes [2] [3]
  • Enhances insulin sensitivity in adipose tissue, muscle, liver [2] [3]
  • Increases expression of GLUT4 [2] | | Efficacy in Animal Models | - Dose-dependent reduction in blood glucose in HFD/STZ-induced diabetic rats [1]
  • Effective doses: 20 mg/kg and 40 mg/kg [1] [4] | N/A (Clinical drug, not typically measured in animal models for direct comparison) | | HbA1c Reduction | Data not available from search results. | 1-2% reduction compared to placebo [2] | | Lipid Effects | Significantly reduced total cholesterol, triglycerides, free fatty acids in diabetic rats [1] [4] | Increases both LDL ("bad") and HDL ("good") cholesterol; associated with weight gain [2] [3] | | Additional Benefits | Antioxidant: Increased SOD, CAT, GPx activities [1] [4] | - May have anti-inflammatory effects [3]
  • Potential vascular benefits [2] | | Reported Adverse Effects | None reported in the cited animal studies [1] [4] | - Fluid retention, edema, weight gain [2] [3]
  • Increased risk of heart failure [2] [3]
  • Risk of fractures (particularly in women) [2] | | Research Status | Preclinical (in vivo animal studies) [1] [4] | Clinically approved (with boxed warnings) [2] [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the studies.

This compound Study in Diabetic Rats [1]
  • Animal Model: Wistar rats with type 2 diabetes induced by a High-Fat Diet (HFD) for 15 days followed by a single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg.
  • Treatment Protocol: Diabetic rats were grouped and treated with this compound at 20 mg/kg and 40 mg/kg body weight for 28 days.
  • Key Assessments:
    • Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) were performed.
    • Biochemical Analysis: Plasma insulin, urea, creatinine, total cholesterol, triglycerides, and free fatty acids were measured.
    • Antioxidant Markers: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were assessed.
    • Molecular Mechanisms: Protein expressions of GLUT4, AMPK, and PPARγ in adipose tissue and skeletal muscles were analyzed to elucidate the mechanism of action.
Rosiglitazone Clinical Trial Data [5]
  • Study Design: Clinical trials of up to one year in duration, investigating rosiglitazone as both monotherapy and in combination with other agents like metformin or sulfonylureas.
  • Dosing: Doses of 4 mg to 8 mg per day were used.
  • Key Efficacy Endpoints: Reductions from baseline in fasting plasma glucose and glycosylated hemoglobin (HbA1c).

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the core mechanisms through which this compound and rosiglitazone exert their antidiabetic effects.

G This compound This compound PPARg_Activation_F PPARγ Activation This compound->PPARg_Activation_F AMPK_Activation_F AMPK Activation This compound->AMPK_Activation_F GLUT4_Translocation_F GLUT4 Translocation PPARg_Activation_F->GLUT4_Translocation_F AMPK_Activation_F->GLUT4_Translocation_F Glucose_Uptake_F ↑ Glucose Uptake GLUT4_Translocation_F->Glucose_Uptake_F Rosiglitazone Rosiglitazone PPARg_Activation_R PPARγ Activation Rosiglitazone->PPARg_Activation_R Gene_Transcription ↑ Transcription of Insulin-Responsive Genes PPARg_Activation_R->Gene_Transcription Improved_Insulin_Signaling Improved Insulin Signaling (PI3K, PIP3, Ser/Thr Kinases) Gene_Transcription->Improved_Insulin_Signaling GLUT4_Expression_R ↑ GLUT4 Expression Gene_Transcription->GLUT4_Expression_R Glucose_Uptake_R ↑ Glucose Uptake Improved_Insulin_Signaling->Glucose_Uptake_R GLUT4_Expression_R->Glucose_Uptake_R label_FL This compound Mechanism label_RZ Rosiglitazone Mechanism

Key Interpretations for Researchers

  • This compound's multi-target approach demonstrated efficacy in a preclinical model, with the added benefit of improving dyslipidemia and oxidative stress without reported adverse effects [1] [4]. Its dual activation of PPARγ and AMPK is a notable feature.
  • Rosiglitazone's well-defined efficacy is tempered by its significant adverse effect profile, including weight gain and cardiovascular risks [2] [3]. It serves as a benchmark for PPARγ potency but highlights the need for safer alternatives.
  • Distinct advantages of this compound in preclinical studies include antioxidant and antilipidemic effects, addressing multiple facets of metabolic syndrome beyond hyperglycemia [1]. However, its clinical potential remains unproven.

References

Flindersine's Antibacterial Profile and Comparison with Standard Drugs

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the Minimum Inhibitory Concentration (MIC) of Flindersine against various bacterial strains, alongside its general characteristics. MIC is the lowest concentration of a compound that prevents visible bacterial growth, with a lower value indicating greater potency [1] [2].

Bacterial Strain This compound MIC (μg/mL) Activity Level
Bacillus subtilis 31.25 Moderate
Staphylococcus aureus 62.5 Moderate
Staphylococcus epidermidis 62.5 Moderate
Enterococcus faecalis 31.25 Moderate
Acinetobacter baumannii 125 Weak
Pseudomonas aeruginosa 250 Very Weak
Key Characteristics of this compound
  • Source: Isolated from the leaves of the medicinal plant Toddalia asiatica (L.) Lam [1] [2] [3].
  • Chemical Class: A quinoline-alkaloid [1].
  • Spectrum: Shows activity against both Gram-positive bacteria (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., P. aeruginosa, A. baumannii), though it is significantly more potent against Gram-positive strains [1] [2].

Comparative Efficacy Against Standard Antibiotics

The table below places this compound's performance in context with the activity profiles of established antibiotics, based on standardized testing methods.

Antibacterial Agent Target Bacteria / Context Reported MIC / Efficacy Comparison with this compound
This compound Gram-positive bacteria (e.g., S. aureus) 31.25 - 62.5 μg/mL (Moderate) Reference compound
Chelerythrine (another alkaloid from T. asiatica) Staphylococcus aureus (including MRSA) 0.156 mg/mL (156 μg/mL) [4] Similar MIC range; same plant source.
Ciprofloxacin (Fluoroquinolone antibiotic) Bacillus anthracis ≤ 1 μg/mL (Highly Susceptible) [5] Significantly more potent than this compound.
Penicillin (β-lactam antibiotic) Most Bacillus anthracis isolates ≤ 0.12 μg/mL (Susceptible) [5] Vastly more potent than this compound.
Diclofenac Sodium (NSAID) Enterococcus faecalis (in combination with PPI) Enhanced inhibition zone [6] Non-antibiotic drug showing synergistic antibacterial effect.

Experimental Protocols for Cited Data

To ensure reproducibility, here are the key methodological details from the studies that generated the data above.

  • For this compound Activity [1] [2]

    • Extraction & Isolation: this compound was isolated from the ethyl acetate extract of Toddalia asiatica leaves, and its structure was confirmed using X-ray crystallography.
    • Susceptibility Testing: Antibacterial activity was tested using the disc-diffusion method.
    • MIC Determination: The broth dilution method was used to determine the precise Minimum Inhibitory Concentration (MIC) values.
  • For Standard Drug Data [5]

    • Testing Method: Antimicrobial susceptibility for standard drugs like ciprofloxacin and penicillin was determined using the standardized broth microdilution reference method as defined by the National Committee for Clinical Laboratory Standards (NCCLS, now CLSI).
    • Strains: Testing was performed on a diverse set of 65 Bacillus anthracis isolates (50 historical and 15 recent U.S. clinical isolates).

Research Workflow for Antibacterial Compound Evaluation

The diagram below outlines a generalized experimental workflow for discovering and evaluating a natural antibacterial compound like this compound, based on the methodologies in the cited literature.

start Plant Material Collection (Toddalia asiatica leaves) ext Solvent Extraction (Hexane, Chloroform, Ethyl Acetate, Methanol, Water) start->ext isol Bioassay-Guided Fractionation & Compound Isolation ext->isol ident Structural Elucidation (X-ray Crystallography, NMR) isol->ident screen Primary Antibacterial Screening (Disc-Diffusion Assay) ident->screen mic Potency Determination (Minimum Inhibitory Concentration - MIC) screen->mic Active Compound mech Mechanism of Action Studies (e.g., Cell Membrane Integrity, Protein Synthesis Inhibition) mic->mech compare Comparative Analysis (vs. Standard Antibiotics) mic->compare mech->compare

References

Flindersine molecular docking scores comparison

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Docking Score Comparison

To ensure a meaningful comparison, the following key elements should be defined and standardized. The table below outlines the core components of a robust docking protocol.

Comparison Aspect Description & Importance Common Tools/Examples
Docking Software [1] [2] [3] Different programs use distinct algorithms & scoring functions, leading to varying results. AutoDock Vina, DOCK 6, GOLD, GLIDE, MOE [1] [2]
Scoring Functions [3] The mathematical method to predict binding affinity (kcal/mol). Critical for rank-ordering compounds. London dG, Alpha HB, Force field-based, Knowledge-based [3]
Validation Metric [1] [3] Measure to validate docking reliability. A low RMSD indicates a successful pose reproduction. Root-Mean-Square Deviation (RMSD) from a known crystal structure [1]
Ligand Efficiency Metrics [4] [5] [6] Normalize binding affinity by molecular size or lipophilicity; better indicates compound quality. Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE/LipE) [4] [5]

Key Experimental Protocols for Docking Validation

When you obtain docking scores for flindersine and its comparators, it is crucial to validate the computational predictions. The workflow below outlines the key experimental and analytical steps involved in a rigorous docking study.

DockingWorkflow Start Start: Define Research Objective Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking Simulation Prep->Dock Validate Pose Validation (RMSD Calculation) Dock->Validate Analyze Interaction & Efficiency Analysis Validate->Analyze Integrate Integrate with Further Studies Analyze->Integrate

The specific methodologies for the key steps in the workflow are as follows:

  • Performance Validation with RMSD

    • After docking a ligand whose correct binding pose is known (e.g., from a crystal structure), the Root-Mean-Square Deviation (RMSD) is calculated between the docked pose and the known experimental pose [1] [3].
    • An RMSD value below 2.0 Å is typically considered a successful reproduction of the native binding mode, indicating the docking protocol is reliable for your system [3].
  • Analysis of Binding Interactions and Efficiency

    • Beyond the docking score, visually inspect the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking). This provides a structural rationale for the observed affinity [2].
    • Calculate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). LE normalizes the binding free energy by the number of heavy atoms, while LLE adjusts potency for lipophilicity, helping to identify compounds that achieve affinity without excessive molecular size or lipophilicity [4] [5] [6]. The formulas are:
      • LE = ( -ΔG ° ) / N_{nH} or LE = [1.37 * pIC50] / Heavy Atom Count [5] [7]
      • LLE = pIC50 - cLogP (or LLE = -ΔG ° / 1.37 - cLogP) [5]

How to Proceed with this compound-Specific Data

To acquire the specific data you need for this compound, I suggest the following steps:

  • Conduct a Targeted Literature Search: Perform a focused search on platforms like PubMed and Google Scholar using queries such as "this compound molecular docking," "this compound inhibitor," or "this compound [Your Target Protein] docking".
  • Perform Your Own Docking Study: If published data is insufficient, consider running a comparative docking study. You can use accessible tools like AutoDock Vina or DOCK 6 (which was a top performer in a ribosomal study [1]) to dock this compound and relevant comparator compounds against your target of interest.
  • Consult Specialized Databases: Check chemical and pharmacological databases such as ChEMBL, PubChem, or ZINC, which sometimes contain bioactivity data from high-throughput screenings, which may include docking-related information [2] [4].

References

Flindersine cytotoxicity profile validation

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Given that the available data is not directly applicable, here are suggested steps to build your guide:

  • Refine Your Search Strategy: You may find specific data by searching scientific databases for "Flindersine cytotoxicity" in combination with specific cell lines (e.g., "cancer cell lines") or specific comparative agents.
  • Consult Primary Literature: Detailed cytotoxicity profiles and experimental protocols for this compound are most likely to be found in original research articles.
  • Leverage Existing Frameworks: The methodologies from the studies I found can serve as an excellent template for how to structure a comparison once you have the specific data for this compound. The table below summarizes the key experiments you could emulate.
Natural Product / Extract Assayed Cell Lines / Model Key Cytotoxic Findings / Potency Proposed Mechanism / Pathway

| Serenoa repens (Saw Palmetto) Extract [1] | PC3 and DU-145 prostate cancer cell lines | • PC3: IC₅₀ = 20.04 ± 0.89 µg/mL (S1) / 7.30 ± 0.32 µg/mL (S2) • DU-145: IC₅₀ = 50.74 ± 3.06 µg/mL (S1) / 36.64 ± 1.97 µg/mL (S2) | • CDK2 inhibition (via Molecular Docking) • Pro-apoptotic, anti-androgenic potentials | | Vaccarin [2] | Diet-Induced Obese Mice (in vivo) | Improved insulin sensitivity and glucose uptake | • Activation of GPR120 receptor • Downstream: PI3K/AKT/GLUT4 pathway | | Partial Synthetic PPARγ Derivative [3] | HFD/STZ-induced diabetic rats (in vivo) | Ameliorated vascular complications in the aorta | • Upregulation of microRNA126-5p • Activation of p-AKT/p-PI3K/p-PDK-1/p-mTOR pathway • Anti-inflammatory effects (↓ICAM-1, E-selectin) | | Eucommia ulmoides Leaf Polysaccharide (ELP) [4] | CTX-induced immunosuppressed mice (in vivo); Macrophages (in vitro) | In vitro: Significantly enhanced macrophage proliferation and phagocytosis (at 1000-5000 μg·mL⁻¹) | Immunomodulation via MAPK pathway (phosphorylation of p38, ERK1/2, JNK) |

Experimental Protocol Summary

For a rigorous comparison, your guide should detail the methodologies. Here are the core protocols from the studies I found, which can serve as a model for your work on this compound [1] [2] [4]:

  • Cytotoxicity Assay (in vitro): The MTT assay is a standard colorimetric method for assessing cell metabolic activity, used to determine IC₅₀ values in studies like the one on Serenoa repens against prostate cancer cells [1].
  • Phagocytosis Assay (in vitro): The neutral red uptake assay can be used to evaluate the phagocytic capacity of immune cells like macrophages, as demonstrated in the study on Eucommia ulmoides leaf polysaccharide [4].
  • In Vivo Models: Establishing an animal model is crucial for evaluating overall physiological effects.
    • Immunosuppression Model: Induced in mice via intraperitoneal injection of cyclophosphamide (CTX) [4].
    • Metabolic/Obesity Model: Induced in mice by feeding a high-fat diet (HFD) [2].
  • Mechanism Profiling: Techniques like molecular docking (to predict compound binding to protein targets), western blotting, and qRT-PCR (to measure protein and gene expression levels) are essential for elucidating the signaling pathways involved, as seen across all cited studies [1] [2] [3].

Graphviz Diagram Example

Since specific pathways for this compound were not found, here is a generalized example of how to diagram a signaling pathway using DOT language, incorporating your formatting requirements. This example is inspired by the GPR120-PI3K/AKT pathway mentioned in the search results [2].

Title: Generalized Cytotoxicity Signaling Pathway

G Generalized Cytotoxicity Signaling Pathway Compound Bioactive Compound Receptor Cell Membrane Receptor Compound->Receptor Kinase1 PI3K Receptor->Kinase1 Activates Kinase2 AKT Kinase1->Kinase2 Phosphorylates Transporter GLUT4 Transporter Kinase2->Transporter Activates Effect Cellular Effect (e.g., Apoptosis, Glucose Uptake) Kinase2->Effect Transporter->Effect

References

Flindersine MIC values compared to other alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

MIC Value Comparison of Selected Alkaloids

Alkaloid Name Target Organism MIC / IC50 Value Activity Context & Notes
Flindersine Staphylococcus aureus 62.5 µg/mL [1] Moderate antibacterial activity [1].
Enterococcus faecalis 31.25 µg/mL [1] Moderate antibacterial activity [1].
Pseudomonas aeruginosa 250 µg/mL [1] Weak antibacterial activity [1].
Trichophyton mentagrophytes (Fungus) 62.5 µg/mL [1] Moderate antifungal activity [1].
Candida albicans (Fungus) 250 µg/mL [1] Weak antifungal activity [1].
Various Postharvest Fungi Inactive (I) [2] No observed fungistatic activity up to 250 µg/mL in a 2019 study [2].
Berberine Methicillin-resistant S. aureus (MRSA) 64 - 256 mg/L (≈ 64-256 µg/mL) [3] Antibacterial activity; mechanism involves cell wall/membrane disruption [3].
Escherichia coli Varies widely (see note) [4] Broad-spectrum activity; MIC is highly susceptible to testing methods [4].
Caesalminine A Plasmodium falciparum (Malaria) 0.42 µM [5] Potent antiplasmodial activity [5].
Conessine Plasmodium berghei (Malaria) IC50: 1.3 - 1.9 µg/mL [5] Potent antiplasmodial activity [5].
Quinine Plasmodium falciparum (Malaria) Estimated MIC: ~0.7 µg/mL [6] Established antimalarial drug; value is an in vivo pharmacodynamic estimate [6].

Experimental Protocols for Key Data

For researchers, the methodology behind the data is critical for interpretation and reproducibility.

  • Antibacterial & Antifungal Testing for this compound [1]: The MIC values for this compound were determined using the disc-diffusion method and broth dilution methods. The compound was isolated from the ethyl acetate extract of Toddalia asiatica leaves, and its structure was confirmed using X-ray crystallography.
  • Antifungal Testing for Pyranoquinolines [2]: In the study where this compound showed no activity, the broth microdilution method was used according to established guidelines (CLSI M38-A2) to determine MIC and Minimum Fungicidal Concentration (MFC) against postharvest fruit pathogens.
  • Anti-MRSA Testing for Berberine [3]: The MIC for berberine against clinical MRSA isolates was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). The mechanism of action was investigated using confocal laser scanning microscopy and electron microscopy.
  • Antiplasmodial Activity Testing [5]: The antiplasmodial activity (IC50) of compounds like Caesalminine A and Conessine was evaluated using in vitro assays against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Common methods include the measurement of parasite lactate dehydrogenase (pLDH) activity or the hypoxanthine incorporation assay.

Overview of Alkaloid Mechanisms

The following diagram illustrates the general mechanisms of action for the alkaloids discussed, which explains their different applications and potencies.

Research Implications and Conclusions

For drug development professionals, the data suggests several key points:

  • This compound's Profile: this compound shows a consistent pattern of moderate activity against a range of Gram-positive bacteria and some dermatophytes, but weaker activity against Gram-negative bacteria and yeasts like C. albicans [1]. Its inactivity in more recent, specific antifungal screens highlights that activity can be highly dependent on the test organism and methodology [2].
  • Comparative Potency: Established antimicrobial and antiparasitic alkaloids like berberine and quinine demonstrate significantly greater potency (lower MIC/IC50 values) in their respective domains [5] [3] [6].
  • Therapeutic Context: The most potent alkaloids in the data, such as the terpenoidal and steroidal alkaloids with antiplasmodial IC50 values in the sub-micromolar range, represent promising leads for novel antimalarial drug development in the face of existing drug resistance [5].

References

Comprehensive Research Guide: In Vivo Antidiabetic Effects of Flindersine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flindersine and Its Significance in Diabetes Research

This compound is a naturally occurring quinoline alkaloid isolated from the leaves of Toddalia asiatica (L.) Lam., a medicinal plant belonging to the Rutaceae family. This plant has been used traditionally in Ayurvedic medicine for the treatment of diabetes by tribal village people (Paliyar tribe) in the Palni hills of Tamil Nadu, India [1] [2]. The plant is also incorporated into polyherbal formulations with other medicinal plants like Terminalia chebula, Terminalia bellirica, Eclipta alba, and Enicostemma littorale for managing diabetes [2]. The ethnopharmacological relevance of Toddalia asiatica provides the scientific rationale for investigating its isolated compounds, particularly this compound, for potential antidiabetic properties.

The significance of this compound in diabetes research stems from its multifaceted mechanisms of action that target multiple pathological pathways in type 2 diabetes mellitus (T2DM). Unlike many conventional antidiabetic drugs that typically target single pathways, this compound demonstrates a pleiotropic approach by enhancing glucose uptake, improving insulin sensitivity, reducing lipid abnormalities, and combating oxidative stress [1]. This multi-targeted action is particularly valuable for managing T2DM, which is characterized by complex pathophysiology involving insulin resistance, β-cell dysfunction, and various metabolic abnormalities. The compound has shown considerable promise in preclinical studies, suggesting its potential as a novel therapeutic candidate or a lead compound for the development of new antidiabetic agents.

Table: Traditional Use of Toddalia asiatica and Derived Compounds

Aspect Description Reference
Plant Source Toddalia asiatica (L.) Lam. (Rutaceae family) [1] [2]
Traditional Use Treatment of diabetes in Ayurvedic medicine by Paliyar tribe [2]
Common Names Wild orange tree, Forest pepper [2]
Geographical Distribution South Africa, Sri Lanka, India (Himalayas, Western Nilgiris, Palni hills, Tirunelveli) [2]
Previously Isolated Compounds This compound, Nitidine, Ulopterol, 5,7-dimethoxy-8-(3′-hydroxy-3′methyl-1′-butene)-coumarin [2]
Formulation Use Used in polyherbal formulations for diabetes treatment [2]

Mechanisms of Action: Molecular Targets and Signaling Pathways

This compound exerts its antidiabetic effects through several interconnected molecular mechanisms that target fundamental metabolic pathways in diabetes. The compound demonstrates a multimodal mechanism that addresses both glycemic control and associated metabolic complications, positioning it as a potential multi-target therapeutic agent for type 2 diabetes management.

Enhanced Glucose Uptake Through GLUT4 Translocation

A primary mechanism through which this compound improves glycemic control is by facilitating glucose transport into cells. Research has demonstrated that this compound significantly enhances glucose uptake by promoting the translocation of GLUT4 glucose transporters to cell membranes in adipose tissue and skeletal muscles [1]. In diabetic conditions, the expression and translocation of GLUT4 are often impaired, resulting in reduced glucose uptake by peripheral tissues. This compound administration effectively restored GLUT4 expression in diabetic rats, thereby improving glucose utilization and reducing blood glucose levels [1]. This mechanism is particularly important because skeletal muscle is responsible for the majority of insulin-stimulated glucose disposal in the body, and enhancing GLUT4 translocation in this tissue directly addresses peripheral insulin resistance.

PPARγ Agonism and Insulin Sensitization

This compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which contributes significantly to its insulin-sensitizing effects [1] [2]. PPARγ is a nuclear receptor that plays a central role in lipid metabolism, adipocyte differentiation, and insulin sensitivity. Activation of PPARγ by this compound leads to improved insulin sensitivity in peripheral tissues, similar to the action of thiazolidinediones (TZDs), a class of conventional insulin-sensitizing drugs. However, unlike some TZDs that are associated with adverse effects such as weight gain, hepatotoxicity, edema, and increased cardiovascular risk, this compound demonstrated improved efficacy with potentially fewer side effects in preclinical studies [1] [2]. The PPARγ agonistic activity of this compound represents a key mechanism that differentiates it from other natural antidiabetic compounds and contributes to its insulin-sensitizing properties.

AMPK Activation and Metabolic Regulation

Another crucial mechanism of this compound involves the activation of adenosine monophosphate-activated protein kinase (AMPK), an essential regulator of cellular energy homeostasis [1]. AMPK activation enhances glucose uptake in skeletal muscle and inhibits hepatic gluconeogenesis, thereby reducing blood glucose levels. This compound treatment significantly enhanced the phosphorylation of AMPK in adipose tissues and skeletal muscles of diabetic rats, indicating activation of this metabolic pathway [1]. AMPK activation also promotes fatty acid oxidation and improves lipid metabolism, which addresses the dyslipidemia commonly associated with type 2 diabetes. This mechanism is particularly valuable because it targets both hyperglycemia and lipid abnormalities, two interconnected metabolic disturbances in diabetes.

Antioxidant and Antilipidemic Effects

This compound demonstrates significant antioxidant properties that contribute to its antidiabetic efficacy. In diabetic rats, this compound treatment significantly increased the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [1]. Oxidative stress plays a crucial role in the pathogenesis of diabetes and its complications by promoting insulin resistance, impairing β-cell function, and inducing cellular damage. By reducing oxidative stress, this compound helps protect pancreatic β-cells and improve insulin sensitivity. Additionally, this compound exhibits notable antilipidemic effects by significantly reducing total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) in diabetic models [1]. This comprehensive activity against both hyperglycemia and associated metabolic abnormalities enhances the therapeutic potential of this compound for managing type 2 diabetes and its complications.

G cluster_molecular Molecular Targets cluster_effects Therapeutic Effects cluster_physio Physiological Outcomes This compound This compound PPARγ PPARγ This compound->PPARγ Agonism AMPK AMPK This compound->AMPK Activation GLUT4 GLUT4 This compound->GLUT4 Translocation AntioxidantEnzymes AntioxidantEnzymes This compound->AntioxidantEnzymes Enhancement InsulinSensitivity InsulinSensitivity PPARγ->InsulinSensitivity Improves GlucoseUptake GlucoseUptake AMPK->GlucoseUptake Promotes LipidReduction LipidReduction AMPK->LipidReduction Enhances GLUT4->GlucoseUptake Mediates OxidativeStressReduction OxidativeStressReduction AntioxidantEnzymes->OxidativeStressReduction Reduces BloodGlucoseReduction BloodGlucoseReduction InsulinSensitivity->BloodGlucoseReduction GlucoseUptake->BloodGlucoseReduction LipidProfileImprovement LipidProfileImprovement LipidReduction->LipidProfileImprovement PancreaticProtection PancreaticProtection OxidativeStressReduction->PancreaticProtection

Graphical Abstract: Multimodal Antidiabetic Mechanisms of this compound

In Vivo Efficacy: Comprehensive Data Summary

The antidiabetic efficacy of this compound has been systematically evaluated in well-established animal models of type 2 diabetes, providing robust evidence for its therapeutic potential. These in vivo studies have demonstrated significant improvements in multiple metabolic parameters, with this compound outperforming standard antidiabetic drugs in several aspects.

Metabolic Parameter Improvements

In a comprehensive study conducted by Stephen Irudayaraj et al. (2022), diabetes was induced in Wistar rats through a combination of high-fat diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight [1]. This animal model closely mimics the natural history and metabolic characteristics of human type 2 diabetes, featuring both insulin resistance and β-cell dysfunction. The diabetic rats were then treated with this compound at two different doses (20 and 40 mg/kg) for 28 days, with pioglitazone used as a standard reference drug. The results demonstrated that this compound treatment resulted in a dose-dependent reduction in blood glucose levels throughout the 28-day treatment period, with both doses showing significant antihyperglycemic effects [1].

Table: Effects of this compound on Metabolic Parameters in Diabetic Rats

Parameter Diabetic Control This compound (20 mg/kg) This compound (40 mg/kg) Pioglitazone Unit
Blood Glucose Significantly elevated Clear decline Clear decline Reduced mg/dL
Body Weight Gain Increased Significantly reduced Significantly reduced Reduced % change
Plasma Insulin Elevated Significantly reduced Significantly reduced Reduced concentration
Total Cholesterol Elevated Significantly reduced Significantly reduced Reduced mg/dL
Triglycerides Elevated Significantly reduced Significantly reduced Reduced mg/dL
Free Fatty Acids Elevated Significantly reduced Significantly reduced Reduced concentration
Total Protein Reduced Significantly increased Significantly increased Improved g/dL
Urea Elevated Significantly reduced Significantly reduced Reduced mg/dL
Creatinine Elevated Significantly reduced Significantly reduced Reduced mg/dL
SOD Activity Reduced Significantly increased Significantly increased Improved U/mg protein
CAT Activity Reduced Significantly increased Significantly increased Improved U/mg protein
GPx Activity Reduced Significantly increased Significantly increased Improved U/mg protein
Molecular Effects and Protein Expression

Beyond the improvements in conventional metabolic parameters, this compound demonstrated significant modulatory effects on key proteins and enzymes involved in glucose metabolism and insulin signaling. The compound effectively restored the expression of glucose transporter protein 4 (GLUT4), adenosine monophosphate-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor gamma (PPARγ) in both adipose tissues and skeletal muscles [1]. These findings at the molecular level provide mechanistic insights into the glucose-lowering and insulin-sensitizing effects of this compound observed in the diabetic rats. The restoration of these critical regulatory proteins suggests that this compound addresses fundamental molecular defects in type 2 diabetes, rather than merely providing symptomatic relief.

The impact of this compound on insulin sensitivity was further evaluated through insulin tolerance tests (ITT), which demonstrated significant improvement in this compound-treated animals compared to diabetic controls [2]. Additionally, oral glucose tolerance tests (OGTT) revealed that this compound at 20 mg/kg and 40 mg/kg doses significantly lowered blood glucose levels after 60 and 120 minutes of glucose administration, indicating improved glucose handling capacity [2]. It is worth noting that a lower dose of 10 mg/kg of this compound did not produce significant effects in the OGTT, suggesting a dose-dependent efficacy with a threshold for therapeutic activity between 10 and 20 mg/kg [2].

Table: Molecular Targets and Expression Changes Following this compound Treatment

Molecular Target Tissue Change in Diabetes Effect of this compound Functional Significance
GLUT4 Adipose tissue, Skeletal muscle Downregulated Restored expression Enhanced glucose uptake
AMPK Adipose tissue, Skeletal muscle Reduced phosphorylation Enhanced phosphorylation Improved energy sensing, Glucose uptake
PPARγ Adipose tissue, Skeletal muscle Dysregulated Restored expression Improved insulin sensitivity
SOD Plasma, Tissues Reduced activity Significantly increased Reduced oxidative stress
CAT Plasma, Tissues Reduced activity Significantly increased Reduced oxidative stress
GPx Plasma, Tissues Reduced activity Significantly increased Reduced oxidative stress

Experimental Protocols and Methodologies

To ensure reproducibility and facilitate further research on this compound, this section provides detailed methodological information from key studies that demonstrated its antidiabetic efficacy.

Animal Model Development and Treatment Protocol

The most comprehensive in vivo study on this compound utilized a well-established type 2 diabetes rat model that closely mimics the human disease pathophysiology [1] [2]. The experimental workflow involved several critical stages:

  • Animal Selection: Male Wistar rats were used in the study, with appropriate sample sizes to ensure statistical power.
  • Diabetes Induction: The rats were first fed a high-fat diet (HFD) for 15 days to induce insulin resistance, followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight to produce partial β-cell dysfunction [1]. This combination model effectively replicates the progression from insulin resistance to overt diabetes seen in humans.
  • Confirmation of Diabetes: Five days after STZ injection, diabetes was confirmed by measuring blood glucose levels. Animals with blood glucose levels above 250 mg/dL were considered diabetic and included in the study.
  • Group Allocation: The diabetic rats were randomly divided into different groups, including diabetic control, this compound treatment groups (20 and 40 mg/kg), and a standard drug group (pioglitazone).
  • Treatment Duration: The treatment was administered for 28 days, with regular monitoring of body weight, food intake, and blood glucose levels.
  • Sample Collection: At the end of the treatment period, blood samples were collected for various biochemical analyses, and tissues (adipose tissue, skeletal muscle, liver, kidney) were harvested for molecular studies and histopathological examination.
Assessment Methods and Analytical Techniques

The antidiabetic effects of this compound were evaluated using a comprehensive set of biochemical, molecular, and histopathological techniques:

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, rats were administered glucose (2 g/kg body weight), and blood glucose levels were measured at 0, 30, 60, 90, and 120 minutes [2].
    • Insulin Tolerance Test (ITT): After fasting, insulin (0.5 U/kg) was injected intraperitoneally, and blood glucose levels were measured at 0, 15, 30, 60, and 90 minutes [2].
  • Biochemical Analyses:

    • Blood Glucose: Measured using glucose oxidase-peroxidase method.
    • Plasma Insulin: Assessed using enzyme-linked immunosorbent assay (ELISA).
    • Lipid Profile: Total cholesterol, triglycerides, and free fatty acids were measured using standard enzymatic methods.
    • Renal Function Parameters: Urea and creatinine were measured using standard diagnostic kits.
    • Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities were measured using established biochemical methods [1].
  • Molecular Analyses:

    • Protein Expression: GLUT4, AMPK, and PPARγ expressions in adipose tissues and skeletal muscles were analyzed using Western blotting or immunohistochemistry [1].

G cluster_induction Diabetes Induction Protocol cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Animal Model Selection (Male Wistar Rats) HFD High-Fat Diet (15 days) Induces Insulin Resistance Start->HFD STZ STZ Injection (40 mg/kg) Causes Partial β-cell Dysfunction HFD->STZ Confirmation Diabetes Confirmation (Blood Glucose >250 mg/dL) STZ->Confirmation Grouping Randomized Group Allocation Confirmation->Grouping Treatment 28-Day Treatment Period This compound (20/40 mg/kg) Grouping->Treatment Monitoring Regular Monitoring Body Weight, Food Intake, Blood Glucose Treatment->Monitoring Metabolic Metabolic Assessments OGTT, ITT Monitoring->Metabolic Biochemical Biochemical Analyses Lipid Profile, Renal Function Metabolic->Biochemical Molecular Molecular Analyses Western Blot, Protein Expression Biochemical->Molecular

Experimental Workflow for this compound Antidiabetic Activity Evaluation

Comparative Analysis with Other Antidiabetic Agents

This compound demonstrates distinct advantages and a unique multi-target profile when compared with conventional antidiabetic drugs and other natural products. This section provides a comprehensive comparison based on available preclinical data.

Comparison with Conventional Antidiabetic Drugs

In the seminal study on this compound, researchers directly compared its efficacy with pioglitazone, a well-established PPARγ agonist from the thiazolidinedione class [1]. While both compounds showed significant antidiabetic effects, this compound demonstrated superior efficacy in several key parameters. This compound at both 20 and 40 mg/kg doses produced significantly greater reductions in body weight gain, plasma insulin concentration, urea, creatinine, total cholesterol, triglycerides, and free fatty acids compared to pioglitazone [1]. Additionally, this compound showed more pronounced increases in total protein levels and antioxidant enzyme activities (SOD, CAT, GPx) compared to the standard drug [1].

Unlike conventional antidiabetic drugs that typically target single pathways, this compound exhibits a pleiotropic mechanism of action, simultaneously addressing multiple pathological aspects of type 2 diabetes. For instance, while metformin primarily acts through AMPK activation and sulfonylureas stimulate insulin secretion, this compound combines these actions with PPARγ agonism, GLUT4 translocation, and potent antioxidant effects [1] [3] [4]. This multi-target approach may translate to improved clinical efficacy and potentially fewer side effects, as lower doses of each mechanism may be sufficient when acting synergistically.

Comparison with Other Natural Antidiabetic Compounds

When compared to other natural products with reported antidiabetic properties, this compound stands out for its well-documented mechanistic profile and comprehensive efficacy data. While many natural compounds like berberine, curcumin, and resveratrol have shown antidiabetic potential in preclinical studies, this compound is distinguished by its specific PPARγ agonist activity combined with AMPK activation and GLUT4 translocation effects [1] [4].

The dose-dependent efficacy of this compound (with significant effects at 20-40 mg/kg) compares favorably with other natural antidiabetic compounds. For example, berberine has shown antidiabetic effects at similar dose ranges (100-200 mg/kg in rats, equivalent to approximately 16-32 mg/kg when converted to human equivalent doses), while producing significant improvements in glucose metabolism and lipid profile [2]. However, this compound appears to have a broader mechanism of action compared to many other natural compounds, particularly its potent combination of insulin-sensitizing (PPARγ mediated) and insulin-mimetic (GLUT4 mediated) effects.

Table: Comparison of this compound with Other Antidiabetic Approaches

Parameter This compound Pioglitazone (TZD) Metformin Berberine
Primary Mechanism PPARγ agonism, AMPK activation, GLUT4 translocation PPARγ agonism AMPK activation AMPK activation, Gut microbiota modulation
Glucose Lowering Significant, dose-dependent Significant Significant Moderate to significant
Lipid Improving Significant reduction in TC, TG, FFA Moderate improvement Mild improvement Significant improvement
Antioxidant Effects Strong (↑ SOD, CAT, GPx) Mild Mild Moderate
Body Weight Effect Reduces weight gain Increases weight gain Neutral/slight reduction Neutral/reduction
Side Effect Profile Favorable in preclinical studies Weight gain, edema, cardiovascular risk GI disturbances, rare lactic acidosis GI disturbances
Multi-target Action Yes No No Yes

Research Gaps and Future Directions

Despite the promising preclinical data on this compound's antidiabetic effects, several research gaps need to be addressed before considering clinical development:

  • Human Studies: Currently, all efficacy data for this compound in diabetes comes from animal studies. Well-designed clinical trials are necessary to establish its efficacy, appropriate dosage, and safety profile in humans [4]. The transition from animal models to human subjects requires careful consideration of species differences in metabolism, pharmacokinetics, and disease pathophysiology.

  • Long-term Safety Assessment: The existing studies evaluated this compound for only 28 days. Chronic toxicity studies are required to assess the long-term safety profile of this compound, including its effects on major organ systems, potential for drug interactions, and safety in populations with comorbidities [1].

  • Formulation Development: Current studies administered this compound as a suspension. Advanced formulation strategies such as controlled-release systems, nanoformulations, or prodrug approaches could enhance its bioavailability, prolong its therapeutic effects, and reduce dosing frequency [5]. The development of such formulations should be explored to optimize the delivery and efficacy of this compound.

  • Combination Therapy Potential: Given the multifactorial nature of type 2 diabetes, combination therapies often provide superior glycemic control. Research should explore the potential synergistic effects of this compound with established antidiabetic drugs like metformin, SGLT2 inhibitors, or DPP-4 inhibitors [4] [6]. Such combinations might allow for lower doses of individual drugs while maintaining efficacy and reducing side effects.

  • Mechanism Elucidation: While several mechanisms of action have been identified, more detailed studies are needed to fully understand the molecular signaling pathways involved in this compound's effects, including its impact on insulin signaling cascades, inflammatory pathways, and mitochondrial function [1] [7]. Advanced techniques such as transcriptomics, proteomics, and metabolomics could provide comprehensive insights into its mechanisms of action.

Conclusion

This compound emerges as a promising natural product with significant potential for the management of type 2 diabetes mellitus. Its multimodal mechanism of action, targeting PPARγ agonism, AMPK activation, GLUT4 translocation, and antioxidant effects, addresses several key pathological features of diabetes simultaneously [1]. The comprehensive in vivo data demonstrates its efficacy in improving glycemic control, lipid profile, and antioxidant status while potentially offering a favorable side effect profile compared to conventional antidiabetic drugs [1] [2].

The robust preclinical evidence supporting this compound's antidiabetic activity, combined with its multi-target approach, positions it as an attractive candidate for further development. However, translational research including human clinical trials, long-term safety assessment, and formulation optimization is necessary to fully realize its therapeutic potential [4]. For researchers and drug development professionals, this compound represents not only a potential therapeutic agent but also a valuable chemical scaffold for developing novel antidiabetic drugs with improved efficacy and safety profiles.

References

Flindersine's Performance vs. Common Antidiabetic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares flindersine with standard antidiabetic drugs based on preclinical and known clinical data.

Drug Name Class/Target Reported Efficacy (in vivo) Key Advantages (from studies) Key Limitations (from studies)
This compound PPARγ agonist, AMPK activator [1] [2] Reduced blood glucose, improved lipid profile, increased antioxidant enzymes in diabetic rats [2] Isolated from natural source; combined antidiabetic, antilipidemic, and antioxidant effects; no reported hepatotoxicity in preclinical model [2] Preclinical stage (no human trial data); efficacy and safety in humans unknown [1] [2]
Pioglitazone PPARγ agonist (Synthetic TZD) [1] Standard for comparison in this compound studies [2] Established clinical use Known side effects: weight gain, edema, risk of congestive heart failure [1]
Molnupiravir Antiviral (RNA mutagen) [3] Standard in antiviral studies [3] Approved for antiviral use Not an antidiabetic drug; used here as a reference in a different field [3]

Experimental Data and Protocols for this compound

Here is a summary of key experimental data and the methodologies used to evaluate this compound's antidiabetic potential.

In Vivo Antidiabetic Activity
  • Animal Model: Wistar rats induced with type 2 diabetes using a high-fat diet (HFD) for 15 days followed by a single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg [2].
  • Treatment: Diabetic rats were treated with this compound at 20 mg/kg and 40 mg/kg body weight for 28 days [2].
  • Key Results:
    • Blood Glucose: Caused a clear and significant decline [2].
    • Lipid Profile: Significantly reduced total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) [2].
    • Antioxidant Markers: Significantly increased the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [2].
Molecular Mechanism of Action

The antidiabetic effect of this compound is mediated through a multi-target signaling pathway, visually summarized below.

G This compound This compound PPARγ PPARγ This compound->PPARγ Activates AMPK AMPK This compound->AMPK Activates GLUT4_Translocation GLUT4_Translocation PPARγ->GLUT4_Translocation AMPK->GLUT4_Translocation Improved_Glucose_Uptake Improved_Glucose_Uptake GLUT4_Translocation->Improved_Glucose_Uptake

The diagram shows that this compound activates both the PPARγ and AMPK pathways, leading to the translocation of GLUT4 glucose transporters to the cell membrane and resulting in enhanced glucose uptake [2]. Experimental evidence confirmed that this compound treatment restored the expression of GLUT4, AMPK, and PPARγ in the adipose tissue and skeletal muscles of diabetic rats [2].

Conclusion on Clinical Translation

Current evidence positions this compound as a promising preclinical candidate for type 2 diabetes. Its dual activation of PPARγ and AMPK, coupled with beneficial antioxidant and antilipidemic effects, presents a attractive multi-target profile [2].

However, its clinical potential remains an open question. A significant gap exists between these encouraging animal studies and human application. No clinical trials for this compound have been identified, and its pharmacokinetics, toxicity profile, and overall safety in humans are currently unknown. Further investigation is required to determine if this compound's preclinical promise can be successfully translated into a clinical therapeutic.

References

×

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 Da

Monoisotopic Mass

227.094628657 Da

Heavy Atom Count

17

UNII

6A8PD12CKP

Other CAS

523-64-8

Wikipedia

Flindersine

Dates

Last modified: 08-15-2023

Explore Compound Types